4-Bromo-3-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPFDPENZHCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-14-6 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Strategic Building Block in Modern Drug Discovery
CAS Number: 161622-14-6
Introduction: The Convergence of Stability and Reactivity
In the landscape of modern medicinal chemistry, the design of novel therapeutics is an intricate dance between optimizing biological activity and fine-tuning physicochemical properties. Within the vast arsenal of synthetic building blocks, 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a molecule of significant strategic importance.[1] Its value lies in the unique juxtaposition of two key functional groups on a benzoic acid scaffold: the metabolically robust trifluoromethyl group and the synthetically versatile bromine atom. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, underscoring its role in the accelerated discovery of new chemical entities.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Concurrently, the bromo substituent serves as an excellent synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1] This dual functionality makes this compound a highly sought-after intermediate in the synthesis of diverse compound libraries for lead discovery and optimization.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is paramount for its effective and safe utilization in a research setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 161622-14-6 | |
| Molecular Formula | C8H4BrF3O2 | |
| Molecular Weight | 269.02 g/mol | |
| Appearance | White to light yellow or pink solid | |
| Melting Point | 181.0 to 185.0 °C | [3] |
| pKa (Predicted) | 3.54 ± 0.10 | [4] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [4] |
Safety Information:
This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Synthesis of this compound: A Guided Protocol
The most direct and common method for the synthesis of this compound is the electrophilic aromatic substitution of 3-(trifluoromethyl)benzoic acid.[4] The trifluoromethyl group is a meta-directing deactivator, while the carboxylic acid group is also a meta-director. Therefore, the incoming electrophile (bromine) will be directed to the positions meta to both groups. However, the position ortho to the carboxylic acid and meta to the trifluoromethyl group (the 2-position) is sterically hindered. The position para to the carboxylic acid and meta to the trifluoromethyl group (the 4-position) is the most favored for substitution.
Reaction Scheme:
Caption: Synthesis of this compound via electrophilic bromination.
Experimental Protocol:
-
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Liquid Bromine (Br2)
-
Anhydrous Iron(III) Bromide (FeBr3)
-
Dichloromethane (CH2Cl2)
-
Sodium bisulfite solution (aqueous)
-
Hydrochloric acid (aqueous)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq.) in dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr3) (approx. 0.05 eq.) to the solution.
-
From the dropping funnel, add liquid bromine (1.1 eq.) dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle evolution of hydrogen bromide gas.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
Self-Validation and Causality:
-
The use of a Lewis acid catalyst like FeBr3 is crucial for polarizing the bromine molecule, making it a more potent electrophile to attack the deactivated aromatic ring.
-
The reaction is performed under reflux to provide the necessary activation energy for the electrophilic substitution on the electron-poor aromatic system.
-
The aqueous workup with sodium bisulfite is a critical step to safely neutralize the corrosive and volatile excess bromine.
-
Recrystallization is an effective final purification step to remove any unreacted starting material and isomeric byproducts.
Applications in Drug Discovery: The Power of Cross-Coupling
The primary utility of this compound in drug discovery lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the molecular scaffold. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation in this context.[1]
The Suzuki-Miyaura Coupling Reaction:
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol:
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq.)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The product is typically extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.
-
Impact on Drug Design:
The ability to readily synthesize a diverse library of biaryl and heteroaryl benzoic acids from this single precursor is invaluable in structure-activity relationship (SAR) studies. For example, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid, which could be synthesized using a similar trifluoromethyl-containing building block, have shown potent antibacterial activity.[6][7] The trifluoromethyl group in such structures can enhance their potency and pharmacokinetic profiles. Furthermore, trifluoromethyl-containing benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[8] The synthetic accessibility provided by this compound facilitates the exploration of such therapeutic targets.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By combining a metabolically stable trifluoromethyl group with a synthetically versatile bromine atom on a benzoic acid core, this compound provides medicinal chemists with a powerful tool to accelerate the drug discovery process. Its predictable reactivity in cross-coupling reactions allows for the systematic and efficient exploration of chemical space, ultimately leading to the identification of novel drug candidates with improved efficacy and safety profiles. As the demand for new therapeutics continues to grow, the importance of such well-designed building blocks in the synthetic chemist's toolbox cannot be overstated.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D. [Link]
- ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic. [Link]
- Google Patents. Process for the synthesis of organic compounds - EP 2266961 B1.
- MDPI.
- Journal of Biomedical Research & Environmental Sciences.
- PubMed. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
- PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
- PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 161622-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Section 1: Introduction & Compound Identification
4-Bromo-3-(trifluoromethyl)benzoic acid is a key synthetic intermediate extensively utilized in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethyl and bromo substitutions on the benzoic acid scaffold provide chemists with a versatile building block for creating complex molecules with tailored electronic and lipophilic properties. The presence of the electron-withdrawing trifluoromethyl group significantly impacts the acidity of the carboxylic acid, while the bromo substituent serves as a crucial handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This guide provides a detailed overview of its core physical properties, analytical characterization, and safe handling protocols, designed for researchers and drug development professionals.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 161622-14-6 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1] |
| Molecular Weight | 269.02 g/mol |
| Chemical Structure |
| N/A |
Section 2: Core Physical Properties
The physical state and thermal properties of a compound are fundamental to its application in synthesis, dictating purification methods, reaction conditions, and storage requirements. This compound is typically supplied as a stable, crystalline solid.
Table 2: Summary of Physical Properties
| Property | Value | Notes & Causality | Source(s) |
|---|---|---|---|
| Appearance | White to light yellow or pink crystalline solid/powder. | The color can vary based on purity and the presence of trace impurities. | [1] |
| Melting Point | 181.0 - 185.0 °C | A significantly lower range of 105-110°C is also reported, which may correspond to a different polymorph or an error in the database. The higher value is more frequently cited by chemical suppliers for this specific CAS number.[1] | N/A |
| Boiling Point | 289.2 ± 40.0 °C | This is a predicted value, as thermal decomposition may occur before boiling under atmospheric pressure. | [1] |
| Solubility | Soluble in organic solvents (ethanol, ether, chloroform). | The aromatic ring and trifluoromethyl group contribute to its solubility in non-polar to moderately polar organic solvents. |[1] |
Section 3: Acidity and Solubility Profile
The acidity of the carboxylic acid group is a defining chemical feature, heavily influenced by the substituents on the aromatic ring. The electron-withdrawing nature of both the bromine atom and, more significantly, the trifluoromethyl group (-CF₃) via the inductive effect (-I) increases the acidity of the benzoic acid. These groups pull electron density away from the carboxylate group, stabilizing the conjugate base and thus lowering the pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).
Given the presence of both powerful electron-withdrawing groups, it is reasonable to infer that the pKa of this compound is likely less than 3.77 , making it a moderately strong organic acid. This increased acidity dictates its solubility behavior: it will remain largely protonated and less soluble in acidic aqueous solutions but will readily deprotonate to form a soluble carboxylate salt in neutral to basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide).
Section 4: Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a specific, published spectrum for this exact molecule is not available from the search, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and doublet of doublets) will occur. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR will show eight distinct signals: one for the carboxylic carbon (~165-170 ppm), six for the aromatic carbons, and one for the trifluoromethyl carbon (a quartet due to C-F coupling). The carbons attached to bromine and the trifluoromethyl group will be significantly shifted.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
A very broad O-H stretch from the carboxylic acid, centered around ~3000 cm⁻¹ .[6][7]
-
A strong, sharp C=O (carbonyl) stretch, typically in the range of 1680-1710 cm⁻¹ .[6][7]
-
Strong C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region.
-
C-Br stretching vibrations, which appear in the fingerprint region at lower wavenumbers.
-
Section 5: Experimental Protocol: Purity Assessment by Acid-Base Titration
A self-validating protocol for determining the purity of a sample of this compound is a straightforward acid-base titration. This method relies on the stoichiometry of the neutralization reaction between the acidic compound and a standardized basic solution.
Objective: To determine the purity of this compound by titration with standardized sodium hydroxide (NaOH).
Methodology:
-
Preparation of Standardized 0.1 M NaOH Solution:
-
Prepare an approximately 0.1 M NaOH solution.
-
Standardize this solution using a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity to four significant figures. Causality: KHP is a stable, non-hygroscopic solid, making it an ideal primary standard for accurate molarity determination.
-
-
Sample Preparation:
-
Accurately weigh approximately 200-250 mg of this compound into a 250 mL Erlenmeyer flask. Record the mass precisely.
-
Add ~50 mL of ethanol to dissolve the sample completely. Causality: Ethanol is used as the solvent because the acid has poor solubility in water but is readily soluble in alcohols.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
-
Titration Procedure:
-
Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Titrate the dissolved acid sample with the NaOH solution, swirling the flask continuously.
-
Continue adding NaOH until the endpoint is reached, indicated by the first persistent faint pink color of the phenolphthalein indicator.
-
Record the final volume from the burette. Repeat the titration at least two more times for precision.
-
-
Calculation of Purity:
-
Moles of NaOH used: Molarity of NaOH (mol/L) × [Volume of NaOH used (L)]
-
Moles of Acid: Moles of NaOH (since the stoichiometry is 1:1)
-
Mass of Acid: Moles of Acid × Molar Mass of Acid (269.02 g/mol )
-
Purity (%): (Calculated Mass of Acid / Weighed Mass of Sample) × 100
-
Diagram of the Titration Workflow
Caption: Workflow for purity assessment via acid-base titration.
Section 6: Safety and Handling
This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) | | |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Section 7: Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its moderate acidity, predictable spectroscopic features, and dual functional handles (bromo and carboxylic acid groups) make it a reliable and versatile component in modern organic synthesis. Understanding its physical properties and adhering to strict safety protocols are paramount for its effective and safe utilization in research and development.
Section 8: References
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
ChemBK. (n.d.). P-Bromobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 161622-14-6|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
4-Bromo-3-(trifluoromethyl)benzoic acid chemical structure and IUPAC name
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid
Prepared by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. We will delve into its fundamental chemical identity, including its structure and physicochemical properties, and explore its synthesis and purification. The core of this document focuses on the strategic applications of this molecule in drug discovery and material science, elucidating the synergistic roles of its key functional groups—the bromine atom and the trifluoromethyl moiety. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development endeavors.
Chemical Identity and Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bromine atom and a trifluoromethyl (CF₃) group at positions 4 and 3, respectively. This specific arrangement of electron-withdrawing groups and a synthetically versatile handle makes it a compound of significant interest.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is This compound .[1][2]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Electrophilic Bromination
This protocol describes a representative lab-scale synthesis.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Sulfuric Acid as a catalyst
-
Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid in the chosen anhydrous solvent.
-
Catalyst Addition: Add the catalyst (e.g., FeBr₃) to the solution.
-
Bromination: Slowly add the brominating agent (e.g., a solution of Br₂ in the same solvent or portion-wise addition of NBS) to the mixture at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic and should be monitored.
-
Reaction Monitoring: Allow the reaction to stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture and quench it by slowly adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Validation: Confirm the product's identity and purity via melting point analysis, NMR spectroscopy, and GC-MS.
Strategic Applications in Research & Development
The unique molecular architecture of this compound makes it a strategic asset in both pharmaceutical R&D and material science. [3]
Medicinal Chemistry and Drug Discovery
This compound is a versatile intermediate, primarily because its two key functional groups offer distinct advantages for modifying a drug candidate's properties. [3]
-
The Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in modern drug design. [4]This group is highly lipophilic and electron-withdrawing. Its presence can significantly:
-
Enhance Metabolic Stability: The C-F bond is extremely strong, and the -CF₃ group can block metabolically labile sites on the aromatic ring, preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life. [3] * Improve Target Binding: The group's strong dipole moment and ability to participate in non-covalent interactions can enhance binding affinity and selectivity for a biological target. [3] * Modulate Lipophilicity & Bioavailability: By increasing lipophilicity, the -CF₃ group can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability. [3][4]
-
-
The Bromine Atom (-Br): The bromine atom serves as a "synthetic handle." It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. [3]This allows medicinal chemists to:
-
Facilely Introduce Diversity: Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to couple various aryl, heteroaryl, alkyl, or amine groups at the bromine position.
-
Rapidly Explore Structure-Activity Relationships (SAR): The ability to easily generate a large library of analogues from a single intermediate is crucial during the lead optimization phase of drug discovery. This accelerates the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. [3]
-
Caption: Role of the compound in accelerating drug discovery via SAR studies.
Material Science
Beyond pharmaceuticals, this compound also serves as a monomer for creating specialized polymers. The incorporation of fluorine atoms into the polymer backbone can bestow desirable properties such as:
-
Enhanced thermal stability
-
High chemical resistance
-
Unique electronic properties and low dielectric constants
These characteristics make the resulting polymers suitable for high-performance applications in electronics and aerospace. [3]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound requires careful handling.
-
GHS Pictogram: GHS07 (Exclamation mark) * Hazard Statements:
-
H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. The combination of a metabolically robust, binding-enhancing trifluoromethyl group with a synthetically versatile bromine handle provides an efficient platform for the synthesis of novel pharmaceuticals and advanced materials. Its well-defined properties and established synthetic routes ensure its continued importance as a high-value building block for researchers and scientists in both academic and industrial settings.
References
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic.
- Aromalake Chemical Co., Ltd. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
The Solubility Profile of 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional materials.[1] Its chemical structure, characterized by a carboxylic acid group, a bromine atom, and a trifluoromethyl group, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities. These molecular features critically influence its solubility in various organic solvents, a fundamental parameter that governs its reactivity, purification, formulation, and overall utility in scientific research and development.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into the theoretical principles governing solubility, provide detailed experimental protocols for its determination, and explore the utility of thermodynamic models for solubility prediction.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a cornerstone of predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
The molecular structure of this compound presents a nuanced case. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[3] Conversely, the benzene ring, the bromine atom, and the trifluoromethyl group (-CF3) contribute to the molecule's non-polar character. The interplay of these functional groups dictates the compound's affinity for different organic solvents.
-
Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, facilitating its dissolution.[4] The polarity of these solvents can also interact favorably with the polar C-Br and C-F bonds.
-
Non-polar Solvents (e.g., Toluene, Hexane): The solubility in these solvents is expected to be lower and primarily driven by van der Waals interactions with the aromatic ring and the halogen substituents.[5]
-
Aprotic Polar Solvents (e.g., Ethyl Acetate, Dimethylformamide): These solvents possess polar characteristics that can interact with the polar functionalities of the solute but lack the ability to donate hydrogen bonds. Their effectiveness as solvents will depend on the balance of these interactions.
The solubility of carboxylic acids generally decreases with an increase in the size of the non-polar hydrocarbon portion of the molecule.[5] The presence of the bulky and hydrophobic trifluoromethyl and bromo groups on the benzene ring of this compound is expected to influence its solubility in comparison to unsubstituted benzoic acid.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following are robust and widely accepted methods for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method
This method relies on the direct measurement of the mass of the solute that dissolves in a known mass or volume of solvent to form a saturated solution.
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
-
Quantification:
-
Once the solvent is completely removed and the weight of the container with the dried solute is constant, determine the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.
-
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Gravimetric method for solubility determination.
Titrimetric Method
For acidic or basic compounds, titration provides an accurate means of determining their concentration in a saturated solution.
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method.
-
-
Sampling and Dilution:
-
Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH) in a suitable solvent system (e.g., aqueous ethanol), using a potentiometric titrator or a suitable indicator (e.g., phenolphthalein).
-
-
Endpoint Determination:
-
The endpoint is reached when all the carboxylic acid has been neutralized by the base.
-
-
Calculation:
-
From the volume of titrant used and its known concentration, calculate the molar concentration of this compound in the saturated solution.
-
Diagram of the Titrimetric Solubility Determination Workflow:
Caption: Titrimetric method for solubility determination.
Quantitative Solubility Data (Hypothetical)
| Organic Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Ethyl Acetate | 4.4 | 15.2 |
| Acetone | 5.1 | 35.8 |
| Ethanol | 5.2 | 45.1 |
| Methanol | 6.6 | 50.3 |
Thermodynamic Models for Solubility Prediction
In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models, such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), utilize group contribution methods or quantum chemical calculations to predict the activity coefficients of the solute in the solvent, from which solubility can be derived.[6] While these models can be powerful predictive tools, their accuracy is dependent on the quality of the input parameters and the complexity of the solute-solvent interactions.[6][7]
Safety and Handling
This compound is a chemical substance that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The organic solvents used for solubility determination also have their own specific hazards and should be handled in a well-ventilated fume hood.
Conclusion
Understanding the solubility of this compound is essential for its effective application in research and development. This technical guide has provided a theoretical framework for understanding its solubility based on its molecular structure. Furthermore, detailed, self-validating experimental protocols for the gravimetric and titrimetric determination of its solubility have been presented. While quantitative data for this specific compound is sparse, the methodologies outlined here provide a clear path for researchers to generate this critical information. In conjunction with theoretical models, these approaches will enable a comprehensive understanding of the solubility profile of this compound, thereby facilitating its use in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- Bouillot, B., Teychené, S., & Biscans, B. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 36-52.
- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1970). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 35(10), 3291-3296.
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds.
- CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids.
- Palmer, D. S., & Mitchell, J. B. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 17-26.
- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic.
- Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ACS Publications. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- LibreTexts. (2023). Polarity and Solubility of Organic Compounds.
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic - Introduction.
- University of Calgary. (n.d.). Solubility of Organic Compounds.
Sources
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid: A Strategic Building Block in Modern Chemistry
This guide provides an in-depth technical overview of 4-Bromo-3-(trifluoromethyl)benzoic acid, a key chemical intermediate for professionals in research, development, and manufacturing. We will explore its fundamental properties, synthesis, reaction mechanisms, and critical applications, particularly in the realm of pharmaceutical development. This document is designed to be a practical resource, grounded in established scientific principles and supported by authoritative references.
Core Molecular and Physical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its unique trifluoromethyl (-CF3) and bromo (-Br) substituents on the benzoic acid core impart a combination of properties that make it a highly valuable and versatile building block in organic synthesis.
The trifluoromethyl group is a powerful electron-withdrawing group and is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets.[1] The bromine atom serves as a versatile synthetic handle, most notably as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₄BrF₃O₂ | [1][3] |
| Molecular Weight | 269.02 g/mol | [1][3] |
| CAS Number | 161622-14-6 | [1][3] |
| Appearance | White to light yellow crystalline powder or solid | [4] |
| Melting Point | 105-110 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [4] |
Synthesis and Mechanistic Insights
The primary route to this compound is through the electrophilic aromatic substitution of its precursor, 3-(trifluoromethyl)benzoic acid.
Synthesis Protocol: Electrophilic Bromination
This protocol describes a representative method for the synthesis of this compound. The procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol: Bromination of 3-(trifluoromethyl)benzoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable solvent such as oleum or concentrated sulfuric acid.
-
Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the solution.
-
Bromine Addition: Charge the dropping funnel with bromine (Br₂) (1.0-1.2 eq.). Add the bromine dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Figure 1: Experimental workflow for the synthesis of this compound.
Mechanistic Rationale and Regioselectivity
The synthesis is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are both electron-withdrawing and meta-directing substituents. However, the directing effects on the aromatic ring must be considered together. The trifluoromethyl group is a strong deactivating group, while the carboxylic acid group is also deactivating. In the bromination of 3-(trifluoromethyl)benzoic acid, the incoming electrophile (Br⁺) is directed to the position that is meta to both the -COOH and -CF₃ groups, which is the 4-position. This regioselectivity is a key aspect of this synthesis.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in further synthetic applications. Below are the expected spectral data based on its structure and data from analogous compounds.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The carboxylic acid proton would be a broad singlet at δ > 10 ppm. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 120-140 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The carboxylic carbon would be downfield at δ > 165 ppm. |
| IR (Infrared) | Characteristic peaks would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-Br and C-F stretches at lower wavenumbers. |
| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Drug Discovery and Development
This compound is a strategic intermediate in the synthesis of novel therapeutics.[2] Its utility stems from the ability to introduce diverse functionalities through reactions at the bromine and carboxylic acid sites.
Role in the Synthesis of GPBAR1 Agonists
A notable application of this compound is in the synthesis of G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonists. These compounds are being investigated for the treatment of metabolic diseases such as type II diabetes. In a patented synthetic route, this compound is first converted to its corresponding benzoyl chloride. This activated intermediate is then used to acylate an amino-pyridine derivative, forming a key amide bond in the final agonist molecule.[5]
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds during the lead optimization phase of drug discovery.
Figure 2: Utility of this compound in cross-coupling reactions.
Safety and Handling
This compound is an irritant and should be handled with care. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P305+P351+P338 |
Conclusion
This compound is a highly functionalized building block with significant strategic importance in modern organic synthesis. Its unique electronic and structural properties, conferred by the trifluoromethyl and bromo substituents, make it an invaluable intermediate for creating complex molecules with desirable physicochemical and biological properties. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its pivotal role in the advancement of pharmaceutical and material sciences.
References
- CAS Database. This compound.
- ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic.
- Google Patents. Method for synthesizing trametinib key intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- PubMed. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines.
- NIH. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling.
- NIH. Discovery of a selective inhibitor of oncogenic B-RAF kinase with potent antimelanoma activity.
- Google Patents. 3-amino-pyridines as gpbar1 agonists.
Sources
- 1. 161622-14-6 | CAS数据库 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. rsc.org [rsc.org]
- 5. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
discovery and history of 4-Bromo-3-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: From Synthesis to Strategic Application
Abstract
This compound (CAS No. 161622-14-6) has emerged not from a singular moment of discovery, but from the strategic evolution of medicinal chemistry into a vital molecular scaffold. Its history is one of application, valued for the unique and complementary properties of its functional groups. The electron-withdrawing trifluoromethyl (CF₃) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving a drug candidate's pharmacokinetic profile.[1] Concurrently, the bromine atom provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic and rapid exploration of a molecule's structure-activity relationship (SAR).[1] This guide provides a comprehensive overview of this compound's synthesis, physicochemical properties, and its strategic deployment in the research and development of novel therapeutics.
Genesis of a Strategic Building Block: Synthesis and Rationale
The story of this compound is intrinsically linked to the rise of fluorine chemistry in the pharmaceutical industry. As researchers sought to overcome challenges of metabolic instability and poor bioavailability in drug candidates, the incorporation of the CF₃ group became a key strategy.[2] The logical necessity for building blocks containing this moiety, paired with other functional handles, led to the synthesis and commercial availability of reagents like this compound.
Its preparation is logically derived from its constituent parts. The most common conceptual route is the direct electrophilic aromatic substitution of 3-(trifluoromethyl)benzoic acid.
Representative Synthesis Protocol: Electrophilic Bromination
The following protocol is a representative, chemically sound method for the synthesis of this compound. It is based on established principles for the bromination of electronically deactivated aromatic rings.
Core Causality: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and a meta-director, while the carboxylic acid (-COOH) group is also deactivating and meta-directing. The reaction is challenging due to this deactivation. The position para to the -COOH group (C4) is targeted. A strong electrophilic brominating agent, often generated in situ with a powerful Lewis acid or in a highly acidic medium like oleum (fuming sulfuric acid), is required to overcome the high activation energy barrier.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid and oleum (e.g., 20% SO₃) with cooling in an ice bath to manage the initial exotherm. Stir until all solid is dissolved.
-
Bromination: Add elemental bromine (Br₂, ~1.05 eq) dropwise via the addition funnel at a temperature between 10-20°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-50°C for several hours. Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC by sampling, quenching, and derivatizing).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the final product as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Representative synthesis of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for any synthetic building block. The data below is compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 161622-14-6 |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 181.0 to 185.0 °C |
| Purity | Typically >97% (by HPLC) |
| ¹H NMR | Characteristic aromatic signals expected. Data should be confirmed upon synthesis or purchase as publicly archived spectra are not readily available. |
| ¹³C NMR | Characteristic aromatic and quaternary carbon signals expected, including C-F couplings. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group is expected. |
Application in Drug Discovery: A Scaffold for SAR Exploration
While not identified as a direct precursor to a specific blockbuster drug in publicly available literature, the true value of this compound lies in its utility as a versatile scaffold for building and testing libraries of new chemical entities. Its two distinct functional handles—the carboxylic acid and the bromine atom—allow for orthogonal chemical modifications.
Experimental Causality: The Power of Orthogonal Synthesis
A medicinal chemist can use this scaffold to rapidly generate hundreds or thousands of related compounds to probe the structure-activity relationship of a biological target.
-
Amide Coupling: The carboxylic acid is readily converted to an amide by coupling with a diverse library of primary and secondary amines. This explores how different substituents (R¹) interact with one pocket of a target protein.
-
Palladium Cross-Coupling: The C-Br bond is a classic substrate for reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a second point of diversity (R²), exploring interactions with an adjacent region of the target.
This two-dimensional approach is a powerful and efficient engine for lead optimization in drug discovery.
General Experimental Workflow for Library Synthesis
Protocol - Step A: Amide Formation
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a peptide coupling agent (e.g., HATU, HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).
-
Stir for 10-15 minutes to form the activated ester.
-
Add the desired amine (R¹-NH₂) (1.1 eq) and stir at room temperature until reaction completion.
-
Work up by aqueous extraction and purify by chromatography or crystallization to yield the amide intermediate.
Protocol - Step B: Suzuki Cross-Coupling
-
To a reaction vessel, add the bromo-amide intermediate from Step A (1.0 eq), a boronic acid or ester (R²-B(OH)₂) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq).
-
Add a solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Degas the mixture thoroughly (e.g., by bubbling argon through it) and heat to 80-100°C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and perform an aqueous workup. Purify the final product by column chromatography.
Library Synthesis Workflow Diagram
Caption: General workflow for creating a diverse chemical library from the core scaffold.
Conclusion
This compound is a quintessential example of a modern synthetic building block whose importance is defined by its utility rather than a singular historical discovery. Its rational design combines two of the most powerful functionalities in medicinal chemistry: the metabolism-blocking, property-modulating trifluoromethyl group and the synthetically versatile bromine atom. For researchers in drug development, it represents a robust and reliable scaffold, enabling the efficient construction of compound libraries and the systematic navigation of complex structure-activity landscapes. Its history is not written in the annals of discovery, but in the laboratory notebooks of countless research projects it has enabled.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- Electronic Supplementary Material (ESI) for RSC Advances. Supporting Information. The Royal Society of Chemistry.
- Google Patents. US20060135562A1 - Method for treating HIV infection through co-administration of tipranavir and darunavir.
- ChemDB. 161622-14-6 | CAS数据库.
- Beilstein Journals. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - Supporting Information.
- European Patent Office. BICYCLOHETEROARYL-HETEROARYL-BENZOIC ACID...
- PubChem. Tipranavir | C31H33F3N2O5S | CID 54682461. National Institutes of Health.
- ResearchGate. Synthesis and structure of tipranavir. | Download Scientific Diagram.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Strategic Building Block in Modern Chemistry
Abstract
4-Bromo-3-(trifluoromethyl)benzoic acid, identified by CAS No. 161622-14-6, has emerged as a pivotal intermediate in the realms of pharmaceutical research and materials science.[1] Its unique molecular architecture, featuring a benzoic acid core substituted with both an electron-withdrawing trifluoromethyl group and a synthetically versatile bromine atom, provides a powerful platform for molecular engineering.[1] The trifluoromethyl moiety is renowned for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Simultaneously, the bromine atom serves as an essential handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.[1] This guide offers an in-depth exploration of the core chemical features, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Molecular Structure and Physicochemical Properties
The strategic arrangement of functional groups on the phenyl ring dictates the compound's unique chemical behavior. The carboxylic acid group provides a site for amide bond formation and other derivatizations. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, influences the acidity of the carboxylic proton and the overall electronic nature of the aromatic ring. The bromine atom at the 4-position is a key functional handle for synthetic elaboration.
Caption: Molecular Structure of this compound.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 161622-14-6 | [3][4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [3] |
| Molecular Weight | 269.02 g/mol | [4] |
| Appearance | White to light yellow or pink solid/crystalline powder | [3] |
| Melting Point | 105-110 °C / 181-185 °C | [3] |
| Boiling Point | ~289.2 °C (Predicted) | [3] |
| Purity | Typically >97-98% | |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [3] |
| InChI Key | GPBPFDPENZHCPR-UHFFFAOYSA-N |
Note on Melting Point Discrepancy: Different suppliers report varying melting points, which may be attributable to differences in crystalline form or purity. Researchers should verify the properties of their specific batch.
Spectroscopic Profile
While a comprehensive, publicly available dataset for this specific molecule is sparse, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures like 4-(trifluoromethyl)benzoic acid and various bromobenzoic acids.[5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the aromatic ring will exhibit complex splitting patterns (doublets, doublet of doublets) due to coupling with each other. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), though its visibility can depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals. The carboxyl carbon will be the most downfield (~165-170 ppm). The carbon attached to the highly electronegative -CF₃ group will appear as a quartet due to C-F coupling. The carbon bonded to bromine will also be distinct, with its chemical shift influenced by the halogen's inductive effects.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.[8] A sharp, strong peak for the carbonyl (C=O) stretch will appear around 1700 cm⁻¹.[8] Absorptions related to C-F stretching will be prominent in the 1100-1350 cm⁻¹ region, and C-Br stretching will be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 268 and 270. Key fragmentation patterns would likely involve the loss of -OH, -COOH, and Br.
Synthesis and Manufacturing
The most common laboratory and industrial synthesis of this compound involves the direct electrophilic bromination of 3-(trifluoromethyl)benzoic acid.[3] This reaction leverages the directing effects of the substituents on the aromatic ring.
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory Protocol: Bromination
This protocol is a representative, self-validating procedure. The causality behind each step is explained to ensure reproducibility and understanding.
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Causality: A closed system with a trap is essential for safety to manage the corrosive HBr gas evolved during the reaction.
-
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings (which will generate FeBr₃ in situ) to the solution.
-
Causality: The Lewis acid catalyst polarizes the Br-Br bond, making the bromine a much stronger electrophile (Br⁺) required to attack the electron-deactivated aromatic ring.
-
-
Bromine Addition: Slowly add a solution of bromine (Br₂, ~1.0-1.1 eq.) dissolved in the same solvent via the dropping funnel at room temperature. The reaction is often exothermic.
-
Causality: Slow addition is critical to control the reaction rate and temperature, preventing side reactions and ensuring selectivity. The meta-directing -COOH and -CF₃ groups direct the incoming electrophile (bromine) to the position ortho to the -COOH and para to the -CF₃ group, yielding the desired 4-bromo isomer.
-
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Causality: Monitoring ensures the reaction goes to completion, maximizing yield and preventing unnecessary heating that could lead to degradation or polysubstitution.
-
-
Workup and Quenching: Cool the reaction mixture to room temperature and slowly pour it into an ice-cold aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.
-
Causality: This step quenches the reaction and destroys any unreacted bromine, indicated by the disappearance of the reddish-brown color.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, collect the organic layer. If acetic acid was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Causality: Extraction isolates the organic product from the aqueous phase containing salts and catalyst residues. Washing removes residual impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Causality: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product of high purity suitable for subsequent applications.
-
Reactivity and Applications
The synthetic utility of this compound is rooted in its dual reactivity, making it a cornerstone intermediate in drug discovery and materials science.[1]
Caption: Key reaction pathways for this compound.
Medicinal Chemistry and Drug Discovery
This molecule is a strategic asset in pharmaceutical R&D.[1]
-
Scaffold for SAR: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1] This allows medicinal chemists to easily introduce a wide variety of aryl, heteroaryl, or alkyl groups at this position. This rapid diversification is fundamental to exploring the structure-activity relationships (SAR) of a new chemical entity, which is a critical step in optimizing a lead compound into a drug candidate.[1]
-
Role of the -CF₃ Group: The trifluoromethyl group is a bioisostere for other groups (like a chlorine atom or methyl group) but with profoundly different electronic properties.[9] Its inclusion in a drug molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] Furthermore, its high lipophilicity can improve a drug's ability to cross cell membranes, potentially increasing bioavailability and efficacy.[1][9]
Materials Science
Beyond its use in life sciences, this compound is also a valuable monomer for creating specialized polymers.[1] The incorporation of fluorinated building blocks into a polymer backbone can bestow desirable properties such as enhanced thermal stability, chemical resistance, and unique electronic characteristics.[1] These high-performance materials find use in specialized coatings, resins, and advanced electronics.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. The compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves, eye protection, and face protection.[10][11]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its carefully arranged functional groups offer a pre-packaged solution for tackling common challenges in drug discovery and materials science. The trifluoromethyl group provides a proven method for enhancing molecular properties, while the bromo substituent offers a reliable gateway to synthetic complexity. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation pharmaceuticals and advanced materials.
References
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D. [Link]
- Supporting Information. (n.d.). [No specific title available]. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. [Link]
- NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. [Link]
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]
- NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. [Link]
- NIST. (n.d.). Benzoic acid, 4-bromo-. [Link]
- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. [Link]
- ACS Publications. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. [Link]
- PubMed Central (PMC). (2025).
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 161622-14-6 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret its spectral characteristics. This document is designed to serve as a practical reference for researchers, offering insights into the methodologies for acquiring and analyzing spectroscopic data, thereby facilitating the identification and quality assessment of this compound in a laboratory setting.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄BrF₃O₂. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a bromine atom, and a trifluoromethyl (CF₃) group. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the versatile reactivity of the bromine atom make this compound a valuable intermediate in organic synthesis.[1] Specifically, the trifluoromethyl moiety can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a handle for various cross-coupling reactions to build molecular complexity.[1]
Accurate structural confirmation and purity assessment are paramount in any research and development workflow. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad for the unambiguous identification and characterization of organic molecules like this compound. This guide will delve into the theoretical underpinnings and practical application of each of these techniques for the analysis of the title compound.
Molecular Structure and Key Features:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine, trifluoromethyl, and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet, broad | 1H | -COOH |
| ~8.3 | Doublet | 1H | H-2 |
| ~8.1 | Doublet of doublets | 1H | H-6 |
| ~7.8 | Doublet | 1H | H-5 |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons:
-
H-2: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the bromine atom and meta to the carboxylic acid and trifluoromethyl groups. It will appear as a doublet of doublets due to coupling with H-2 and H-5.
-
H-5: This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-6.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~138 | C-2 |
| ~135 | C-6 |
| ~132 | C-4 |
| ~131 | C-1 |
| ~128 (quartet) | C-3 |
| ~125 | C-5 |
| ~123 (quartet) | -CF₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbons directly attached to the electron-withdrawing groups (C-1, C-3, C-4) will be deshielded. The carbon attached to the trifluoromethyl group (C-3) is expected to appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also appear as a quartet due to one-bond coupling with the three fluorine atoms.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Shim the magnetic field to ensure homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 15-20 ppm is typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 200-220 ppm is generally appropriate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |
| 1100-1300 | Strong | C-F stretch | Trifluoromethyl |
| ~1250 | Medium | C-O stretch | Carboxylic Acid |
| ~700-800 | Strong | C-Br stretch | Aryl Bromide |
Interpretation and Rationale:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption spanning from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid dimers.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
-
C=C Stretch: Absorptions in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-F Stretch: The trifluoromethyl group will give rise to strong absorption bands in the 1100-1300 cm⁻¹ region due to the C-F stretching vibrations.
-
C-O Stretch: The C-O single bond stretch of the carboxylic acid is expected to appear around 1250 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration will appear in the fingerprint region, typically between 700 and 800 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation. The molecular weight of this compound is 269.02 g/mol .[2]
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 270/272 | High | [M]⁺ (Molecular Ion) |
| 251/253 | Medium | [M - OH]⁺ |
| 225/227 | Medium | [M - COOH]⁺ |
| 146 | High | [C₇H₄F₃]⁺ |
| 127 | Medium | [C₆H₄Br]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak at m/z 270 and 272 with nearly equal intensities. This is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern:
-
Loss of a hydroxyl radical (-OH): A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group, leading to a fragment at m/z 251/253.
-
Loss of the carboxyl group (-COOH): The loss of the entire carboxylic acid group as a radical will result in a fragment at m/z 225/227.
-
Further fragmentation can lead to the loss of bromine and/or the trifluoromethyl group, resulting in other characteristic peaks.
-
Mass Spectrometry Workflow:
Caption: A generalized workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Set the GC oven temperature program to ensure separation from any impurities and the solvent.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-350).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be separated by the GC column and then introduced into the mass spectrometer for ionization and analysis.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the GC peak of the compound.
-
Identify the molecular ion peak and its characteristic isotopic pattern.
-
Analyze the fragmentation pattern to confirm the structure.
-
Conclusion
References
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
Sources
A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Bromo-3-(trifluoromethyl)benzoic Acid for Research & Development
Abstract
High-purity reagents are the bedrock of reproducible and reliable scientific research, particularly within the exacting domain of drug discovery and development. This guide provides an in-depth technical framework for researchers, medicinal chemists, and procurement specialists on the sourcing, evaluation, and qualification of 4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 161622-14-6), a critical building block in modern medicinal chemistry. We will explore the scientific rationale behind stringent quality control, detail a multi-step protocol for supplier and lot validation, and present a comparative overview of prominent commercial suppliers. This document is intended to serve as a practical, field-proven resource for ensuring the integrity of starting materials, thereby safeguarding the validity of downstream experimental data and accelerating the path to discovery.
Introduction: The Strategic Importance of a Well-Characterized Starting Material
This compound is a key synthetic intermediate whose value lies in its specific molecular architecture. The trifluoromethyl (-CF3) group is a highly sought-after moiety in drug design for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] Concurrently, the bromine atom provides a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to building molecular complexity and exploring structure-activity relationships (SAR).[1]
However, the presence of seemingly minor impurities—such as regioisomers, residual starting materials from its synthesis, or inorganic salts—can have profound and often detrimental effects on research outcomes. These impurities can lead to:
-
Anomalous Reaction Outcomes: Generation of unexpected side products that complicate purification and misdirect SAR studies.
-
Poor Reproducibility: Variation in impurity profiles from lot to lot can make experimental results impossible to replicate, undermining the scientific process.
-
Inaccurate Biological Data: Unidentified impurities may possess their own biological activity, leading to false positives or negatives in screening assays.
Therefore, the rigorous qualification of this starting material is not a perfunctory step but a critical risk mitigation strategy. Proper sourcing and validation ensure that the observed experimental results are attributable to the intended molecular entity, a cornerstone of scientific integrity.[2]
Identifying and Evaluating Commercial Suppliers
The first step in the procurement process is identifying reputable suppliers that cater to the pharmaceutical and life sciences industries.[3] These suppliers are more likely to adhere to stringent quality control standards and provide the necessary documentation for traceability and validation.[2][4]
Key criteria for initial supplier assessment include:
-
Comprehensive Documentation: Availability of a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and clear purity specifications.
-
Stated Purity and Analytical Methods: The supplier should clearly state the purity (e.g., >97%, 98%) and the method(s) used for its determination (e.g., NMR, HPLC, GC).
-
Reputation and Specialization: Established suppliers with a focus on chemical synthesis and pharmaceutical intermediates are often more reliable.[1]
-
Technical Support: Access to scientific staff who can answer questions about product specifications, stability, and handling is invaluable.
Table 1: Comparative Overview of Select Commercial Suppliers
| Supplier | Product Example | Stated Purity | CAS Number | Key Characteristics |
| Sigma-Aldrich (Merck) | This compound | 97% | 161622-14-6 | Extensive documentation (CoA, COO), strong technical support, global distribution. |
| Thermo Scientific (Alfa Aesar) | This compound | 98% | 161622-14-6 | Legacy brand with a strong reputation in research chemicals; detailed product information available.[5] |
| Biosynth | This compound | Not specified, for testing | 161622-14-6 | Focus on reference standards for pharmaceutical testing, implying high quality control. |
| Apollo Scientific | This compound | N/A | N/A | UK-based supplier with a focus on fluorine chemistry and research intermediates.[6] |
| Aromalake Chemical | This compound | N/A | 161622-14-6 | Supplier of fine chemical intermediates.[7] |
| NINGBO INNO PHARMCHEM | This compound | N/A | N/A | Manufacturer of pharmaceutical intermediates, highlighting stringent quality control.[1] |
Note: This table is not exhaustive and is for illustrative purposes. Researchers should always obtain the latest specifications directly from the supplier before purchase.
A Self-Validating Protocol for Incoming Reagent Qualification
Trust in a supplier's CoA is important, but verification is essential for ensuring the quality of critical reagents.[2][4] The following multi-step protocol provides a robust framework for in-house qualification of a new batch of this compound.
Step 1: Documentation Review
Before any laboratory work, meticulously review the supplier-provided CoA.
-
Confirm Identity: Check that the CAS number (161622-14-6), molecular formula (C8H4BrF3O2), and molecular weight (269.02 g/mol ) are correct.[7]
-
Verify Purity: Note the stated purity and the analytical technique used (e.g., HPLC >98%).
-
Analyze Data: If spectra (e.g., ¹H NMR) are provided, do they match the expected structure? Are there any unassigned peaks that could indicate impurities?
-
Check Lot Number: Ensure the lot number on the container matches the CoA.
Step 2: Analytical Verification
Independent analytical verification is the core of the qualification process. The choice of techniques depends on available instrumentation, but a combination of spectroscopy and chromatography is recommended.[8]
Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 30 seconds) to allow for accurate integration.
-
Analysis:
-
Chemical Shifts & Splitting: Confirm the aromatic proton signals match the expected pattern for a 1,2,4-trisubstituted benzene ring.
-
Integration: The relative integrals of the aromatic protons should be consistent with the structure.
-
Impurity Detection: Look for any unexpected peaks. The presence of solvent residue is common, but other small molecule impurities should be investigated. The integral of these peaks relative to the main compound can provide a semi-quantitative estimate of purity.
-
Protocol 2: LC-MS for Purity Assessment and Impurity Identification
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Method Development: Use a standard reverse-phase C18 column. A gradient elution method, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes, is a good starting point.
-
Analysis:
-
Purity: Determine the area percentage of the main peak in the chromatogram (e.g., at 254 nm). This provides a more accurate purity value than NMR alone.[8]
-
Mass Confirmation: The mass spectrometer should detect the expected molecular ion ([M-H]⁻ at m/z 267/269 or [M+H]⁺ at m/z 269/271, showing the characteristic bromine isotope pattern).
-
Impurity Profiling: Analyze the mass spectra of any minor peaks to tentatively identify potential impurities.
-
Step 3: Small-Scale Test Reaction
The ultimate test of a reagent's quality is its performance in a well-understood chemical reaction.
-
Select a Robust Reaction: Choose a reliable, high-yielding reaction, such as a Suzuki or Buchwald-Hartwig coupling, for which this reagent is a substrate.
-
Execute the Reaction: Run the reaction on a small scale (e.g., 50-100 mg) using the new batch of reagent.
-
Analyze the Outcome: Use TLC or LC-MS to monitor the reaction's progress and analyze the crude product mixture. Compare the result to a previous successful reaction. A clean conversion with minimal side product formation validates the reagent's reactivity and purity.
The following diagram illustrates this comprehensive qualification workflow.
Caption: A multi-step workflow ensuring reagent quality from procurement to lab use.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10][12] Recommended storage temperature is typically room temperature (10°C - 25°C).
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
The GHS hazard statements for this compound typically include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Caption: The interplay between supplier, researcher, quality, and safety for reagent integrity.
Conclusion
The successful outcome of any research program in drug discovery is fundamentally linked to the quality of its starting materials. For a versatile and important building block like this compound, a casual approach to sourcing is a significant liability. By implementing a systematic process of supplier evaluation, rigorous in-house analytical qualification, and strict adherence to safety and handling protocols, research organizations can build a foundation of chemical integrity. This diligence ensures reproducibility, enhances the reliability of scientific data, and ultimately, accelerates the discovery of novel therapeutics.
References
- The Strategic Advantage of this compound in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- This compound, 98%, Thermo Scientific. Fisher Scientific. (n.d.).
- This compound. Aromalake Chemical Co., Ltd. (n.d.).
- Techniques for Quality Control in Pharmaceutical Analysis. Journal of Organic and Pharmaceutical Chemistry. (2023).
- Overview of pharmaceutical quality control steps and implementations. GMP SOP. (n.d.).
- Safety Data Sheet - 2-(Trifluoromethyl)benzoic acid. Australia Pacific LNG. (2016).
- Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. (2023).
- WHO good practices for pharmaceutical quality control laboratories. PAHO/WHO. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. gmpsop.com [gmpsop.com]
- 3. reagent.co.uk [reagent.co.uk]
- 4. www3.paho.org [www3.paho.org]
- 5. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound [aromalake.com]
- 8. jocpr.com [jocpr.com]
- 9. 2-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. aplng.com.au [aplng.com.au]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the pKa of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Foreword: Acidity as a Cornerstone of Molecular Design
In the landscape of drug discovery and materials science, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It governs a molecule's charge state at a given pH, which in turn dictates critical properties such as solubility, membrane permeability, protein binding, and formulation stability. For researchers and drug development professionals, a precise understanding of a molecule's pKa is not merely academic; it is a predictive tool essential for designing effective and bioavailable therapeutic agents.
This guide provides an in-depth analysis of the pKa of 4-Bromo-3-(trifluoromethyl)benzoic acid, an important intermediate in organic synthesis.[1] We will deconstruct the theoretical principles governing its acidity, present available data, and detail both experimental and computational methodologies for its determination. The objective is to equip the practicing scientist with the causal understanding and practical workflows necessary to confidently evaluate and utilize this molecule and its derivatives.
Theoretical Framework: The Electronic Influence of Substituents
The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. The parent molecule, benzoic acid, has a pKa of approximately 4.20.[2] Substituents on the aromatic ring can significantly alter this value by either stabilizing or destabilizing the negative charge that develops on the carboxylate group upon deprotonation. These influences are primarily exerted through two electronic mechanisms: the inductive effect and the resonance effect.
-
The Inductive Effect (-I): This effect operates through the sigma (σ) bond framework of the molecule. Electronegative atoms or groups pull electron density towards themselves, away from the rest of the molecule. This withdrawal of electron density helps to disperse and stabilize the negative charge of the carboxylate anion, making the corresponding acid stronger (i.e., lowering its pKa).
-
The Resonance Effect (+R/-R): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-donating groups (+R) can push electron density into the ring, destabilizing the carboxylate anion and weakening the acid. Conversely, electron-withdrawing groups (-R) pull electron density from the ring, which can help stabilize the anion and strengthen the acid.
Dissecting this compound:
This molecule features two key substituents whose combined electronic effects determine its overall acidity:
-
Trifluoromethyl Group (-CF₃) at position 3 (meta): The -CF₃ group is a powerful electron-withdrawing group. Due to the high electronegativity of the three fluorine atoms, it exerts a very strong negative inductive (-I) effect.[3][4] Located at the meta position, it cannot participate in resonance with the carboxyl group, so its influence is almost purely inductive. This potent -I effect strongly stabilizes the carboxylate anion, significantly increasing the acidity of the molecule compared to benzoic acid.
-
Bromine Atom (-Br) at position 4 (para): As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated into the ring via resonance (+R). For halogens, the inductive effect is generally considered to be stronger than the resonance effect.[5][6] Therefore, the net effect of the bromine atom is electron-withdrawing, which contributes to the stabilization of the carboxylate anion and increases acidity.
Synergistic Effect: Both the -CF₃ and -Br substituents act to withdraw electron density from the benzene ring, thereby stabilizing the conjugate base. This synergistic stabilization makes this compound a considerably stronger acid than unsubstituted benzoic acid. The Hammett equation offers a quantitative framework for correlating these substituent effects with changes in acidity and reaction rates.[2]
Quantitative Analysis: pKa Values in Context
While experimentally determined pKa values for this compound are not prominently available in the reviewed literature, a reliable predicted value exists. Computational models place the pKa at 3.54 ± 0.10 .[1] To appreciate the significance of this value, it is instructive to compare it with the pKa of benzoic acid and related substituted analogues.
| Compound | pKa Value | Substituent Effects | Reference |
| Benzoic Acid | 4.20 | Baseline Reference | [2] |
| 3-Bromobenzoic Acid | 3.86 | Weak Inductive (-I) > Weak Resonance (+R) | [2] |
| 4-Bromobenzoic Acid | 3.96 | Weak Inductive (-I) > Weak Resonance (+R) | [4] |
| 4-(Trifluoromethyl)benzoic acid | ~3.6 | Strong Inductive (-I) | [3][4] |
| This compound | ~3.54 (Predicted) | Strong Inductive (-I) from -CF₃ and -Br | [1] |
Table 1: Comparative pKa values of benzoic acid and its derivatives.
The data clearly illustrates the acid-strengthening impact of electron-withdrawing groups. The predicted pKa of 3.54 positions this compound as a stronger acid than benzoic acid by nearly a full pKa unit, a direct consequence of the combined inductive stabilization from both the bromine and the trifluoromethyl groups.
Methodologies for pKa Determination
A robust characterization of a molecule's pKa relies on a combination of rigorous experimental measurement and insightful computational prediction.
A. Experimental Determination Protocols
The gold standard for pKa determination involves measuring a pH-dependent property of the molecule. Potentiometric titration is the most direct and widely trusted method.
This method relies on monitoring the pH of a solution of the acid as it is neutralized with a standard solution of a strong base. The pKa is equal to the pH at the half-equivalence point of the titration.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately prepare a ~0.01 M solution of this compound in a suitable solvent. Due to potential limited aqueous solubility, a co-solvent system (e.g., 50:50 water:methanol) may be required. Causality: The co-solvent ensures the analyte remains fully dissolved throughout the titration, preventing erroneous pH readings.
-
Prepare and accurately standardize a ~0.05 M solution of a strong base (e.g., NaOH) that is free of carbonate.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25 °C).
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.00 mL) of the acid solution into a beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
Record the initial pH.
-
Add the standardized base titrant in small, precise increments (e.g., 0.10 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process well past the equivalence point (the region of rapid pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Vₑ) from the inflection point of the curve, often calculated using the maximum of the first derivative (ΔpH/ΔV).
-
The half-equivalence point is Vₑ / 2. The pH at this volume on the titration curve is the pKa of the acid.
-
Figure 1: Workflow for experimental pKa determination by potentiometric titration.
B. Computational Prediction Workflow
Computational chemistry provides a powerful, non-destructive method for predicting pKa values, offering insights into electronic structure that are inaccessible through experiment alone. Density Functional Theory (DFT) coupled with a continuum solvation model is a highly effective approach.[7][8]
Principle: The pKa is directly related to the Gibbs free energy of the acid dissociation reaction (HA ⇌ H⁺ + A⁻) in solution. The computational workflow is designed to accurately calculate this energy change.
Step-by-Step Methodology:
-
Structure Preparation:
-
Build the 3D structures of the neutral acid (HA), this compound, and its conjugate base anion (A⁻).
-
-
Geometry Optimization:
-
Perform geometry optimization calculations for both HA and A⁻. This is a critical step and should be done using a reliable DFT functional and basis set (e.g., B3LYP/6-311G+(d,p) or CAM-B3LYP/6-311G+(d,p)).[8][9]
-
The optimization must be performed within a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). Causality: Solvation has a profound effect on the energies of charged species; failing to include a solvent model will lead to highly inaccurate results.[10]
-
-
Frequency Calculation:
-
At the same level of theory, perform vibrational frequency calculations on the optimized structures.
-
This step serves two purposes: it confirms that the optimized structures are true energy minima (no imaginary frequencies), and it provides the thermal corrections needed to calculate the Gibbs free energies.
-
-
Energy Calculation & pKa Prediction:
-
Extract the total Gibbs free energy in solution (G_sol) for both the acid (G_sol(HA)) and the anion (G_sol(A⁻)).
-
Calculate the Gibbs free energy of the dissociation reaction: ΔG_diss = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA).
-
The value for the Gibbs free energy of the solvated proton, G_sol(H⁺), is a well-established value from the literature.
-
Finally, calculate the pKa using the relationship: pKa = ΔG_diss / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.
-
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Thermal Properties of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides an in-depth analysis of the thermal stability and melting point of 4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 161622-14-6), a key building block in pharmaceutical and material science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the evaluation of its thermal characteristics. While definitive experimental data on the thermal decomposition of this specific molecule is not extensively published, this guide synthesizes available data, discusses the influence of its structural components—a brominated and trifluoromethylated aromatic ring—on its thermal behavior, and provides comprehensive, self-validating protocols for its empirical determination.
Introduction: The Structural Significance of this compound
This compound is a strategic synthetic intermediate whose value is derived from its unique trifluoromethyl and bromo substitutions on the benzoic acid core. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
The incorporation of fluorine atoms into organic molecules is also known to impart enhanced thermal stability and chemical resistance.[1] This makes a thorough understanding of the thermal properties of this compound critical for its application in both drug substance formulation, where thermal stability impacts shelf-life and processing, and in materials science, where it may be used as a monomer for high-performance polymers.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure compound, the melting point is typically a sharp, well-defined transition, whereas impurities will lead to a depression and broadening of the melting range.
Reported Melting Point Values
There is a notable discrepancy in the publicly available data for the melting point of this compound. Several chemical data aggregators report a melting point in the range of 105-110 °C .[2] In contrast, a major chemical supplier, Tokyo Chemical Industry (TCI), specifies a melting point range of 181.0 to 185.0 °C for their product.[3][4]
This significant variation could be attributed to a number of factors, including the presence of isomeric impurities in materials for which the lower melting point was recorded. The position of the bromo and trifluoromethyl groups on the benzoic acid ring significantly influences the crystal lattice energy and, consequently, the melting point. For instance, the isomer 4-Bromo-2-(trifluoromethyl)benzoic acid has a reported melting point of 121.0 to 125.0 °C.[5][6] It is plausible that the higher value reported by a reputable supplier corresponds to a more rigorously purified substance. For research and development purposes, empirical verification of the melting point for any given batch is strongly recommended.
Quantitative Data Summary
| Parameter | Reported Value Range | Source |
| Melting Point | 105-110 °C | ChemBK[2] |
| Melting Point | 181.0-185.0 °C | TCI Chemicals[3][4] |
| Melting Point (Isomer: 4-Bromo-2-(trifluoromethyl)benzoic acid) | 119.5-125.5 °C | Thermo Scientific[5] |
Experimental Protocol for Melting Point Determination
The definitive determination of the melting point should be conducted using a calibrated melting point apparatus, following a standardized capillary method.
2.3.1. Principle
A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperatures at which the first droplet of liquid appears (onset) and the last crystal melts (completion) are recorded as the melting range.
2.3.2. Step-by-Step Methodology
-
Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated value.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated or expected melting point. Begin heating at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Data Recording: Record the temperature at the onset of melting (T1) and the temperature at which the sample is completely liquid (T2). The melting range is reported as T1-T2.
-
Validation: For a trustworthy result, the determination should be repeated at least twice, with consistent results.
2.3.3. Causality in Experimental Choices
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Packed Sample (2-3 mm): A larger sample size can lead to a broader melting range due to inefficient heat transfer.
-
Slow Heating Rate (1-2 °C/min): Crucial for accuracy, as it allows the temperature of the sample to remain in equilibrium with the heating block and the thermometer. A fast heating rate will result in a measured melting range that is artificially high and broad.
Workflow Diagram
Caption: Workflow for accurate melting point determination.
Thermal Stability Assessment
Thermal stability is a critical parameter indicating the temperature at which a compound begins to chemically decompose. For pharmaceutical applications, it dictates storage conditions and manufacturing process limits. In material science, it defines the upper service temperature of polymers derived from it.
Expected Thermal Behavior
-
Trifluoromethyl Group: The C-F bond is exceptionally strong, and the -CF3 group is known to enhance the thermal stability of aromatic compounds.[7]
-
Benzoic Acid Moiety: Benzoic acid itself undergoes sublimation and decomposition. The decomposition of benzoic acid derivatives often proceeds via decarboxylation.
-
Bromine Substituent: The C-Br bond is the weakest link in the molecule. Thermal decomposition of brominated aromatic compounds can lead to the formation of brominated byproducts.[8]
It is anticipated that the decomposition of this compound would initiate at a temperature significantly above its melting point. The likely primary decomposition pathway would involve decarboxylation (loss of CO2) and cleavage of the C-Br bond.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques.
3.2.1. Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates decomposition or evaporation.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using appropriate standards.
-
Sample Preparation: Weigh a small, representative sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Atmosphere Selection: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve, often as the temperature at which 5% mass loss occurs (Td5%).
3.2.2. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic (melting) and exothermic (decomposition) events.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Weigh a small sample (2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and expected decomposition regions.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point. A subsequent broad exothermic peak typically indicates thermal decomposition. The onset temperature of this exotherm provides information on the beginning of the decomposition process.
Integrated Thermal Analysis Workflow
Caption: Combined DSC and TGA workflow for comprehensive thermal analysis.
Conclusion and Recommendations
The thermal properties of this compound are crucial for its effective use in research and development. There is a significant discrepancy in the reported melting point, with values of 105-110 °C and 181-185 °C. It is recommended that users empirically determine the melting point of their specific batch using the standardized protocol outlined herein.
While specific decomposition data is sparse, the presence of the trifluoromethyl group suggests good thermal stability. The onset of decomposition is expected to be well above the melting point. The provided TGA and DSC protocols offer a robust framework for determining the precise decomposition temperature and thermal profile. A combined TGA-DSC analysis is the gold standard for a comprehensive understanding of the material's behavior upon heating, providing critical data for process development, formulation, and stability studies.
References
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Science Potential: The Versatile Chemistry of Trifluoromethylated Aromatic Ketones.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability.
- Supporting Information. (n.d.). General procedure for the synthesis of benzoic acids.
- National Institutes of Health. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
- Amanote Research. (2018). An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study.
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific.
- National Institutes of Health. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
- ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- Arctom Scientific. (n.d.). CAS NO. 194804-96-1 | 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
- University of Missouri–St. Louis. (n.d.). Experiment 1 – Melting Points.
- CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
- PubMed Central. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation.
- ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
- ResearchGate. (2025). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
- Royal Society of Chemistry. (2025). Degradation of brominated flame retardant in computer housing plastic by supercritical fluids.
- NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- Bangladesh Journals Online. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study.
- ResearchGate. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- ResearchGate. (2025). An overview of calibration material used in thermal analysis—Benzoic acid.
- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 161622-14-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 161622-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Research Portal [researchportal.murdoch.edu.au]
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 161622-14-6) is a halogenated aromatic carboxylic acid commonly utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group, imparts specific reactivity that is valuable in organic synthesis but also necessitates a thorough understanding of its potential hazards. This guide provides a detailed examination of the toxicological profile, safety precautions, and emergency response protocols for this compound, designed for researchers, chemists, and professionals in drug development. The focus is not merely on procedural steps but on the scientific rationale behind them, ensuring a culture of safety and validated practice in the laboratory.
Hazard Identification and Chemical Profile
The foundation of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic hazards. This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1] While extensive toxicological data is not available, its classification under the Globally Harmonized System (GHS) points to specific risks that are consistent with its chemical structure.
The primary hazards are associated with its irritant properties, which can be attributed to the acidic nature of the carboxylic acid moiety and the potential for the compound to react with biological macromolecules upon contact.
| Property | Description | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 161622-14-6 | |
| Molecular Formula | C₈H₄BrF₃O₂ | [1] |
| Molecular Weight | 269.02 g/mol | |
| Physical Form | White to yellow or pink solid powder | [1] |
| Melting Point | ~105-110 °C | [1] |
| Solubility | Soluble in organic solvents (ethanol, ether, chloroform) | [1] |
| GHS Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
The Chemical Basis of Irritation
The irritant nature of this compound stems from several structural features:
-
Carboxylic Acid Group (-COOH): This functional group is acidic and can cause irritation to skin, eyes, and mucous membranes upon direct contact.
-
Aromatic Halogenation: The presence of bromine and the electron-withdrawing trifluoromethyl group can enhance the reactivity of the molecule, contributing to its irritant effects.
-
Solid Particulate Form: As a powder, the compound can easily become airborne, leading to inhalation and subsequent respiratory tract irritation.[3]
The following diagram illustrates the standard risk assessment process that should be applied before handling this compound.
Caption: The iterative risk assessment cycle for chemical handling.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective risk management relies on implementing a hierarchy of controls, prioritizing the most effective measures first. This framework is essential for minimizing exposure to this compound.
Engineering Controls
These are the first and most effective line of defense, as they involve physically isolating the handler from the hazard.
-
Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles, directly addressing the H335 (May cause respiratory irritation) hazard.[3]
-
Ventilation: The laboratory should be equipped with general exhaust ventilation to maintain low background concentrations of any potential contaminants.[3]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound. The SOP should cover every step from transport and storage to use and disposal.
-
Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this compound to prevent cross-contamination.
-
Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for this chemical before beginning work.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a final barrier.[3]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles or safety glasses with side shields. A face shield may be required for tasks with a high splash potential. | Protects against airborne dust and splashes, addressing the H319 (Causes serious eye irritation) hazard.[3] |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. | Prevents direct contact with the skin, addressing the H315 (Causes skin irritation) hazard.[4] |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Typically not required if work is performed in a fume hood. For spill cleanup or situations with potential for high dust levels, a NIOSH-approved respirator with a particle filter may be necessary. | Provides an additional layer of protection against the H335 (May cause respiratory irritation) hazard when engineering controls are insufficient.[5] |
Standard Operating Protocols
Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.
Protocol for Weighing and Handling Solid
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Work Area: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Transfer: Place a weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully scoop the this compound from its container into the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust generation.[3]
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Gently wipe any residual powder from the spatula and work surface with a damp cloth or paper towel, ensuring the cleaning material is disposed of as hazardous waste.
-
Hand Washing: After the procedure is complete and gloves are removed, wash hands thoroughly with soap and water.[3]
Storage and Incompatibility
-
Storage Conditions: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible substances.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4] The benzoic acid moiety can be susceptible to oxidation, which could lead to a hazardous exothermic reaction. Also avoid strong bases, which will react with the acidic proton.[6]
Emergency Response Procedures
A clear and practiced emergency plan is critical. All personnel must be familiar with these procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. | [3][5] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. | [3] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7] |
Spill and Fire Response
The following workflow outlines the general procedure for responding to a laboratory emergency involving this compound.
Caption: General workflow for laboratory emergency response.
-
Small Spill (Solid):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the material into a labeled, sealable container for hazardous waste disposal. Avoid actions that create dust.[3]
-
Clean the spill area with soap and water.
-
-
Fire Response:
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
Conclusion
This compound is a valuable synthetic intermediate whose safe use is contingent upon a robust understanding of its hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to established administrative protocols, and correctly using personal protective equipment, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. This guide serves as a technical framework for establishing a self-validating system of safety, ensuring that scientific advancement and the well-being of laboratory personnel are held in equal regard.
References
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic - Introduction. Retrieved from ChemBK website. Link: https://www.chembk.com/en/chem/4-Bromo-3-(trifluoromethyl)benzoic-acid
- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. Link: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d677b32
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Bromomethyl)benzoic acid. Retrieved from AK Scientific, Inc. website. Link: https://www.aksci.com/sds/A519.sds.pdf
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-α,α,α-trifluorotoluene. Retrieved from Sigma-Aldrich website. Link: https://www.sigmaaldrich.com/sds/aldrich/152692
- TCI AMERICA. (2025). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. Retrieved from TCI AMERICA website. Link: https://www.tcichemicals.com/JP/en/sds/B1064_JPE.pdf
- ChemicalBook. (2023). This compound. Retrieved from ChemicalBook website. Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42148123.htm
- Biosynth. (n.d.). This compound. Retrieved from Biosynth website. Link: https://www.biosynth.com/p/FB70173/4-bromo-3-trifluoromethyl-benzoic-acid
- ECHEMI. (n.d.). This compound Formula. Retrieved from ECHEMI website. Link: https://www.echemi.com/products/pd20150720-161622-14-6.html
- Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)benzoic acid. Retrieved from Fisher Scientific website. Link: https://www.fishersci.com/sds?productName=AC461300010
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 4-(Bromomethyl)benzoic acid. Retrieved from Thermo Fisher Scientific website. Link: https://www.thermofisher.com/sds?productName=AC155980250
- ChemicalBook. (2025). 4-Bromo-2-(Trifluoromethyl) Benzoic Acid - Safety Data Sheet. Retrieved from ChemicalBook website. Link: https://www.chemicalbook.com/ShowMSDSByCas_EN-320-31-0.htm
- Australia Pacific LNG. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Retrieved from Australia Pacific LNG website. Link: https://www.aplng.com.au/content/dam/aplng/downloads/sds/4-(Trifluoromethyl)benzoic%20acid.pdf
- TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)benzoic Acid. Retrieved from TCI Chemicals website. Link: https://www.tcichemicals.com/BE/en/sds/B5334_BEE.pdf
- Synquest Labs. (n.d.). Safety Data Sheet: 3-Bromo-4-(trifluoromethoxy)benzoic acid. Retrieved from Synquest Labs website. Link: https://www.synquestlabs.com/sds/2121-3-03.pdf
Sources
The Strategic Utility of 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-3-(trifluoromethyl)benzoic acid, a pivotal building block in contemporary organic synthesis. We will delve into its synthesis, physicochemical properties, and diverse reactivity, with a particular focus on its instrumental role in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule. We will dissect the causality behind experimental choices, present detailed protocols, and illuminate its application through relevant case studies, thereby offering a field-proven perspective on its strategic implementation in complex molecular design.
Introduction: A Molecule of Strategic Importance
This compound (C₈H₄BrF₃O₂) has emerged as a cornerstone intermediate in the synthesis of complex organic molecules.[1][2] Its strategic value lies in the orthogonal reactivity of its three key functional moieties: the carboxylic acid, the bromine atom, and the trifluoromethyl group. The carboxylic acid provides a handle for amide bond formation and other derivatizations. The bromine atom serves as a versatile linchpin for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1] Simultaneously, the powerfully electron-withdrawing trifluoromethyl group profoundly influences the electronic properties of the aromatic ring and imparts desirable physicochemical characteristics—such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity—to the final products.[1] This unique combination of features makes this compound an indispensable tool for medicinal chemists in lead optimization and for materials scientists in the design of high-performance polymers.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic building block is paramount for its effective utilization.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 161622-14-6 | [2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [2] |
| Molecular Weight | 269.02 g/mol | |
| Appearance | White to light yellow or pink solid/crystalline powder | [2] |
| Melting Point | Approximately 105-110 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform | [2] |
Spectroscopic Analysis (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region. A doublet of doublets (dd) for the proton ortho to the carboxylic acid group, a doublet (d) for the proton ortho to the bromine atom, and a singlet-like signal for the proton between the bromine and trifluoromethyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the eight unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the substituents.[4]
-
FT-IR (KBr): The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5] A strong C=O stretching absorption will be present around 1700 cm⁻¹.[5] The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1100-1350 cm⁻¹ region.
-
Mass Spectrometry (EI): Electron ionization mass spectrometry is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of the hydroxyl group (-17 amu) and the carboxylic acid group (-45 amu).[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in a characteristic M and M+2 pattern for bromine-containing fragments.
Synthesis of this compound: A Detailed Protocol
The most common laboratory synthesis of this compound involves the electrophilic bromination of 3-(trifluoromethyl)benzoic acid.[2] The following protocol is a representative procedure adapted from analogous bromination reactions.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate solution, saturated
-
Hydrochloric acid, 1 M
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add liquid bromine (1.1 eq) dropwise from the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a solid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its amenability to a wide range of chemical transformations, making it a valuable precursor for diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is a prime site for various palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.
Caption: Palladium-catalyzed cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (4:1).
-
Heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), although to a lesser extent than nitro groups.[7] This allows for the displacement of the bromine atom by strong nucleophiles under forcing conditions.
Grignard Reagent Formation
The bromoarene functionality can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent.[8][9] This organometallic intermediate can then be reacted with various electrophiles to form new carbon-carbon bonds. However, the presence of the acidic carboxylic acid proton is incompatible with Grignard reagent formation and would require a protection strategy.
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of this compound have led to its widespread use in both pharmaceutical and materials science research.
Medicinal Chemistry: A Case Study of Sorafenib
A prominent example of the application of a closely related building block is in the synthesis of the multi-kinase inhibitor Sorafenib , a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key intermediate in the synthesis of Sorafenib is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is derived from 4-chloro-3-(trifluoromethyl)aniline.[1][10] The bromo-analogue, 4-bromo-3-(trifluoromethyl)aniline, is synthesized via the bromination of 3-(trifluoromethyl)aniline and serves as a versatile precursor for similar kinase inhibitors.[11]
Caption: Synthetic connection to Sorafenib.
Selective Androgen Receptor Modulators (SARMs)
The trifluoromethylphenyl moiety is a common structural feature in many non-steroidal selective androgen receptor modulators (SARMs).[12][13][14] These compounds are of significant interest for the treatment of muscle wasting, osteoporosis, and other conditions. This compound and its derivatives serve as key starting materials for the synthesis of various SARM candidates, allowing for the systematic exploration of structure-activity relationships.[13]
Materials Science
In the realm of materials science, this compound can be utilized as a monomer for the synthesis of high-performance polymers.[1] The incorporation of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and flame retardancy of polymers. The bromine atom can be used for post-polymerization modifications or to introduce specific functionalities.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a carboxylic acid, a bromine atom, and a trifluoromethyl group provides a powerful platform for the construction of complex and functionally diverse molecules. Its strategic application in palladium-catalyzed cross-coupling reactions has cemented its importance in drug discovery, particularly in the synthesis of kinase inhibitors and SARMs. Furthermore, its potential as a monomer in materials science opens avenues for the development of novel high-performance polymers. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this remarkable compound.
References
- The Strategic Advantage of this compound in Pharmaceutical R&D - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- 4-Bromo-3-(trifluoromethyl)benzoic - ChemBK. (URL: [Link])
- Synthesis of sorafenib derivatives 4a–e.
- The Strategic Advantage of this compound in Pharmaceutical R&D - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC - NIH. (URL: [Link])
- Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- CN111233857A - Synthetic method for continuously producing pexidartinib - Google P
- Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
- Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modul
- Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- (PDF) Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM)
- Synthesis and structure of pexidartinib.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (URL: [Link])
- Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modul
- Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I - PubMed. (URL: [Link])
- CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)
- Grignard Reaction. (URL: [Link])
- Process for the synthesis of 3,5-bis(trifluoromethyl)
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (URL: [Link])
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
- Upcycling aromatic polymers through C–H fluoroalkyl
- Mechanism of Grignard Reagent Formation.
- Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organometallic Chemistry - Scribd. (URL: [Link])
- IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google P
- FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed. (URL: [Link])
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- 4-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
- 13C NMR Spectroscopy. (URL: [Link])
Sources
- 1. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. adichemistry.com [adichemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. | Semantic Scholar [semanticscholar.org]
The Strategic Incorporation of the Trifluoromethyl Group in Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into the benzoic acid scaffold has proven to be a highly effective strategy for optimizing drug candidates. This guide provides an in-depth analysis of the multifaceted roles of the CF3 group in benzoic acid derivatives. We will explore its profound influence on physicochemical properties, metabolic stability, and target binding affinity. This document will serve as a technical resource for researchers, scientists, and drug development professionals by detailing the underlying chemical principles, providing actionable experimental protocols, and illustrating the real-world impact of this unique functional group through relevant case studies.
Introduction: The Trifluoromethyl Group as a Bioisostere
In the realm of drug design, the strategic modification of molecular scaffolds with specific chemical groups is paramount to enhancing biological and physicochemical properties.[1] The trifluoromethyl group is frequently employed as a bioisostere, a substituent that can replace another group (like a methyl or chloro group) to improve a molecule's characteristics without drastically altering its shape.[2] This substitution can fine-tune steric and electronic properties, or shield a reactive methyl group from metabolic breakdown.[2] The introduction of a CF3 group can significantly impact a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a powerful tool in the medicinal chemist's arsenal.[3][4]
Fundamental Physicochemical Effects of the Trifluoromethyl Group
The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing inductive effect.[5] This, combined with its moderate steric bulk and the exceptional strength of the carbon-fluorine bond, leads to predictable and advantageous modifications of the parent benzoic acid molecule.[1][6]
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of the CF3 group has a pronounced effect on the acidity of the carboxylic acid moiety. By pulling electron density away from the carboxyl group, it stabilizes the resulting carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa) of the benzoic acid derivative.[2] This modulation of pKa is critical for optimizing a drug's solubility, absorption, and interaction with biological targets.
Enhancement of Lipophilicity (LogP)
The trifluoromethyl group is highly lipophilic, meaning it increases a molecule's solubility in non-polar environments like cell membranes.[6] This property is crucial for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88.[1] This increased lipophilicity can facilitate passage across biological membranes, a key factor for oral bioavailability and reaching intracellular targets.[7] However, it's important to note that the impact of trifluorination on lipophilicity is context-dependent and is most significant when the CF3 group is in the alpha-position relative to a functional group.[8]
Physicochemical Properties of Trifluoromethylated Benzoic Acids
The following table summarizes the key physicochemical properties of benzoic acid and its trifluoromethylated derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzoic Acid | 65-85-0 | C7H6O2 | 122.12 | 122.4 | 249.2 |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C8H5F3O2 | 190.12 | 107-110 | 247 |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | 103-105 | 250 |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 210-212 | 258-260 |
Data sourced from PubChem and Sigma-Aldrich.[9][10][11]
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for incorporating a CF3 group is to enhance a drug candidate's metabolic stability.[12] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][7]
By strategically placing a CF3 group at a known site of metabolic oxidation, that metabolic pathway can be effectively blocked.[12] This "metabolic switching" can lead to:
-
Longer drug half-life: Reduced metabolic clearance results in a longer duration of action.[12]
-
Improved bioavailability: Less first-pass metabolism allows more of the active drug to reach systemic circulation.
-
A more predictable pharmacokinetic profile: Minimizing the formation of multiple metabolites leads to more consistent drug exposure.[12]
A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group provided a "global metabolic protective effect," significantly reducing the number of metabolic products.[13]
Synthesis of Trifluoromethylated Benzoic Acid Derivatives
Several methods exist for the synthesis of trifluoromethylated benzoic acids. A common industrial-scale approach involves the reaction of trichloromethyl precursors with hydrogen fluoride.[2] For laboratory-scale synthesis, the oxidation of the corresponding trifluoromethylated benzaldehyde is a widely used method.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic acid
This protocol describes the synthesis of 4-(Trifluoromethyl)benzoic acid via the oxidation of 4-(Trifluoromethyl)benzaldehyde.[14]
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)
-
Water
-
15 mL glass reaction tube
-
Oxygen balloon
-
Oil bath
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
To a 15 mL glass reaction tube, add water (2 mL), 4-(Trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol).
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in an oil bath preheated to 70°C.
-
Stir the reaction mixture for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the crude solid product by centrifugation.
-
Wash the solid product with 3 mL of water using sonication.
-
Centrifuge the mixture and dry the solid to a constant weight to obtain the final product.
The Trifluoromethyl Group in Action: Case Studies
The strategic use of the trifluoromethyl group is evident in numerous FDA-approved drugs.[15]
Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[16] The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its activity. It forms a hydrogen bond with the side chain hydroxyl group of Ser368 and engages in hydrophobic interactions with Leu384 within the COX-2 active site.[17] A trifluoromethyl analogue of celecoxib, where the 4-methyl group is replaced by a CF3 group, showed a drastic increase in the IC50 for both COX-1 and COX-2, highlighting the importance of the specific placement of the CF3 group for its biological activity.[18]
Flufenamic Acid Analogs
Flufenamic acid, a trifluoromethyl-containing anthranilic acid derivative, is an NSAID that also acts as an ion channel modulator.[19] Pentafluorosulfanyl-containing analogs of flufenamic acid have been synthesized and show inhibitory activity against aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer.[19]
Advanced Concepts: Beyond Simple Bioisosterism
The role of the trifluoromethyl group extends beyond being a simple bioisostere. Its strong electron-withdrawing nature can influence the overall electronic landscape of the benzoic acid derivative, impacting its interactions with biological targets in more subtle ways. For instance, it can alter the molecule's dipole moment and quadrupole moment, which can be critical for specific receptor-ligand interactions.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the design of benzoic acid derivatives for therapeutic applications. Its ability to modulate key physicochemical properties, enhance metabolic stability, and contribute to potent and selective target binding has solidified its importance in modern drug discovery. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to strategically employ the trifluoromethyl group to create safer and more effective medicines.
Visualizations
Diagram 1: Key Effects of the Trifluoromethyl Group
Caption: Key effects of the trifluoromethyl group on benzoic acid derivatives.
Diagram 2: Synthetic Workflow for Trifluoromethylated Benzoic Acid
Caption: General workflow for the synthesis of 4-(trifluoromethyl)benzoic acid.
References
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Trifluoromethyl group. (n.d.). Wikipedia.
- The Trifluoromethyl Advantage: Enhancing Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed Central.
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
- Trifluoromethyl group. (n.d.). Grokipedia.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (n.d.). PubMed Central.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
- The Chemical Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Deeper Dive. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.
- A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. (n.d.). PubMed Central.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (n.d.). PubMed.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.). PLOS ONE.
- Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery.
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009, February 18). ACS Publications.
- Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. (n.d.). PubMed Central.
- Celecoxib. (n.d.). PubChem.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central.
- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
- The Trifluoromethyl group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). ResearchGate.
- Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. (1992, November 17). PubMed.
- The Trifluoromethyl Group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). DOI.
- The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (n.d.). PubMed.
- 2-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
- 3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (n.d.). PubMed.
- Mefenamic acid Alternatives Compared. (n.d.). Drugs.com.
- Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. (2025, August 9). ResearchGate.
- (PDF) 2-(Trifluoromethyl)benzoic acid. (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. grokipedia.com [grokipedia.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 16. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Reactivity of Bromine on the Aromatic Ring: A Mechanistic and Synthetic Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. The resulting aryl bromides are not merely halogenated products but are versatile synthetic intermediates, primed for a vast array of subsequent cross-coupling reactions. Understanding the fundamental principles that govern the reactivity and regioselectivity of aromatic bromination is, therefore, of paramount importance. This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) mechanism, dissects the profound influence of ring substituents on reaction kinetics and orientation, and presents detailed protocols for practical application. Furthermore, it delves into the synthetic utility of aryl bromides, showcasing their role as key precursors in modern catalytic C-C and C-N bond-forming reactions.
The Core Mechanism: Electrophilic Aromatic Bromination
The substitution of a hydrogen atom on an aromatic ring with bromine proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1][2] Aromatic rings, such as benzene, are characterized by a stable, delocalized π-electron system, making them nucleophilic.[3] However, this inherent aromatic stability presents a significant energy barrier to reactions that would disrupt it.[1] Consequently, molecular bromine (Br₂) is not sufficiently electrophilic to react with benzene directly. The reaction necessitates a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a potent electrophile.[1]
The mechanism is a well-established two-step process:[4][5]
-
Generation of the Electrophile and Attack: The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species, effectively a "Br⁺" source. The nucleophilic π-system of the aromatic ring attacks this electrophile. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[1][6]
-
Formation and Deprotonation of the Arenium Ion: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4][5] In a rapid subsequent step, a weak base (often FeBr₄⁻, formed from the catalyst) removes a proton from the carbon atom bearing the new bromine substituent. This step restores the stable aromatic π-system, yielding the brominated aromatic product and regenerating the catalyst.[4][5]
Figure 1: General mechanism of electrophilic aromatic bromination.
The Decisive Role of Substituents: Reactivity and Regioselectivity
When the aromatic ring already bears a substituent, two key questions arise: Will the reaction be faster or slower than with benzene? And where will the incoming bromine atom be directed? The electronic properties of the existing substituent provide the answers.[7][8][9]
Substituents influence the reaction through two primary electronic mechanisms:
-
Inductive Effects: The polarization of the sigma (σ) bond between the substituent and the ring due to electronegativity differences.[10][11]
-
Resonance Effects: The delocalization of electrons between the substituent and the ring's π-system.[10][11]
Ring Activation and Deactivation: The Rate of Reaction
Substituents that donate electron density to the ring make it more nucleophilic and stabilize the positive charge of the arenium ion intermediate.[7][8][9] This lowers the activation energy of the rate-determining step, leading to a faster reaction. Such groups are termed activating groups .[9][12]
Conversely, substituents that withdraw electron density from the ring make it less nucleophilic and destabilize the arenium ion.[7][9] This increases the activation energy, resulting in a slower reaction. These are called deactivating groups .[9][13]
| Group Type | Examples | Effect on Rate | Electronic Effect |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH | Much Faster | Strong Resonance Donation |
| Moderately Activating | -OR, -NHCOR | Faster | Moderate Resonance Donation |
| Weakly Activating | -R (alkyl), -C₆H₅ (aryl) | Slightly Faster | Inductive Donation |
| Weakly Deactivating | -F, -Cl, -Br, -I | Slower | Inductive Withdrawal > Resonance Donation |
| Moderately Deactivating | -CHO, -COR, -CO₂H, -SO₃H | Slower | Inductive & Resonance Withdrawal |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CN, -CCl₃ | Much Slower | Strong Inductive & Resonance Withdrawal |
Table 1: Classification of Substituents based on their effect on EAS reactivity.[7][9][10][12]
Directing Effects: The Site of Substitution
The substituent also governs the regiochemistry of the bromination, directing the incoming electrophile to specific positions.[9][14]
-
Ortho, Para-Directors: These groups direct the incoming bromine to the positions adjacent (ortho) and opposite (para) to themselves.[15][16][17] All activating groups and the weakly deactivating halogens are ortho, para-directors.[15][17][18] This is because the positive charge of the arenium ion intermediate formed during ortho or para attack can be delocalized onto the substituent through resonance, creating a particularly stable resonance contributor.[8][18] This stabilization is not possible for meta attack.
-
Meta-Directors: These groups direct the incoming bromine to the position two carbons away (meta).[19][20][21][22] All moderately and strongly deactivating groups are meta-directors.[20][22] These electron-withdrawing groups destabilize the arenium ion. However, the destabilization is most pronounced for ortho and para attack, where a resonance structure places the positive charge directly adjacent to the positively polarized atom of the substituent.[19] Meta attack avoids this highly unfavorable arrangement, making it the least destabilized, and therefore preferred, pathway.[13][19]
Figure 2: Logical flow of directing effects based on intermediate stability.
Experimental Protocols and Considerations
The practical execution of aromatic bromination requires careful consideration of the substrate's reactivity, the desired degree of bromination, and safety.
Protocol: Monobromination of Aniline via Acetanilide Protection
Aniline is so strongly activated by the -NH₂ group that its reaction with bromine water leads uncontrollably to the formation of 2,4,6-tribromoaniline.[23][24] To achieve selective monobromination, the activating strength of the amino group must be attenuated. This is achieved by protecting it as an acetamide (acetanilide), which is a moderately activating group.[25][26]
Step 1: Protection of Aniline
-
To a 250 mL flask, add aniline (10.0 g, 0.107 mol) and 50 mL of glacial acetic acid.
-
While stirring, slowly add acetic anhydride (12.0 mL, 0.128 mol) to the solution.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry. The expected yield is 12-13 g.
Step 2: Bromination of Acetanilide
-
In a 250 mL flask, dissolve the dried acetanilide (10.0 g, 0.074 mol) in 40 mL of glacial acetic acid.
-
In a separate container, prepare a solution of bromine (3.8 mL, 0.074 mol) in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the stirred acetanilide solution over 15 minutes. Maintain the temperature below 25°C.
-
Stir the mixture for an additional 20 minutes at room temperature.
-
Pour the reaction mixture into 200 mL of cold water. The para-bromoacetanilide will precipitate.
-
Collect the product by vacuum filtration, wash with cold water to remove excess acid and bromine.
Step 3: Deprotection to p-Bromoaniline
-
Transfer the crude p-bromoacetanilide to a 250 mL round-bottom flask.
-
Add 50 mL of 70% ethanol and 15 mL of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 45-60 minutes until the solution is clear.
-
Pour the hot solution into 200 mL of cold water and then neutralize by slowly adding concentrated ammonium hydroxide until the solution is basic to litmus paper.
-
Cool the mixture in an ice bath to complete precipitation of p-bromoaniline.
-
Collect the product by vacuum filtration, wash with cold water, and air dry. The expected yield is 10-11 g.[25][26]
Protocol: Bromination of a Deactivated Ring (Nitrobenzene)
This reaction requires harsher conditions due to the deactivating nature of the nitro group.
-
Place nitrobenzene (12.3 g, 0.1 mol) and iron powder (2 g) in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Heat the flask in a water bath to 100°C.
-
Slowly add bromine (17.6 g, 0.11 mol) from the dropping funnel over 30 minutes. HBr gas will evolve.
-
After the addition is complete, heat the mixture on a steam bath for 3 hours until the evolution of HBr ceases.
-
Allow the mixture to cool, then add 100 mL of water.
-
Separate the oily layer, wash it with dilute sodium hydroxide solution, then with water, and dry over anhydrous calcium chloride.
-
Purify the crude m-bromonitrobenzene by distillation.
Synthetic Utility of Aryl Bromides
Aryl bromides are exceptionally valuable intermediates primarily due to their participation in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for constructing complex molecular architectures.
Figure 3: Synthetic pathways originating from aryl bromides.
Suzuki-Miyaura Coupling
This reaction couples an aryl halide with an organoboron species (typically a boronic acid or ester) using a palladium catalyst and a base.[27][28][29] It is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability and stability of boronic acids.[27][30] The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronate species, and reductive elimination to form the biaryl product.[28][30]
Stille Coupling
The Stille reaction couples an aryl halide with an organostannane (organotin) reagent, catalyzed by palladium.[31][32][33] A key advantage is the tolerance of organostannanes to a wide variety of functional groups.[33][34] However, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[31][34] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[32][34]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[35][36][37] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[36][38] This transformation has largely replaced older, harsher methods for synthesizing aryl amines and is invaluable in pharmaceutical development.[35] The catalytic cycle also proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[38]
Grignard Reagent Formation
Aryl bromides readily react with magnesium metal in an etheral solvent (like diethyl ether or THF) to form aryl Grignard reagents (Ar-MgBr).[39][40] These organometallic compounds are potent nucleophiles and strong bases, reacting with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.[41] The formation involves the oxidative insertion of magnesium into the carbon-bromine bond.[39]
Conclusion
The reactivity of bromine on an aromatic ring is a nuanced interplay of fundamental electronic principles and practical synthetic considerations. The core electrophilic substitution mechanism is profoundly modulated by the electronic nature of existing substituents, which dictate both the rate and regioselectivity of the reaction. A thorough understanding of these activating, deactivating, and directing effects allows the synthetic chemist to predict outcomes and strategically design multi-step syntheses. The aryl bromides produced are not end-points but rather versatile and critical building blocks, readily transformed into more complex structures through powerful cross-coupling methodologies. Mastery of these concepts is essential for professionals engaged in the design and development of novel chemical entities.
References
- Suzuki reaction - Wikipedia. [Link]
- 16.
- 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. [Link]
- Electrophilic aromatic directing groups - Wikipedia. [Link]
- Video: Directing Effect of Substituents: meta-Directing Groups - JoVE. [Link]
- Stille Coupling - Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. [Link]
- Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes - Fiveable. [Link]
- Stille Coupling - Chemistry LibreTexts. [Link]
- The Stille Reaction - Myers Research Group, Harvard University. [Link]
- Directing Effects | ChemTalk. [Link]
- What Are Ortho Para Directing Groups? - Master Chemistry. [Link]
- Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. [Link]
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Link]
- Meta-directing Definition - Organic Chemistry II Key Term - Fiveable. [Link]
- Where does the electron go?
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Ortho/Para Directors: Navigating Organic Chemistry - ReelMind.ai. [Link]
- Stille Coupling | NROChemistry. [Link]
- What Are Meta Directing Groups? - Master Chemistry. [Link]
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
- Buchwald-Hartwig amin
- The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. [Link]
- Directive Influence of Groups on Electrophilic Aromatic Substitution – Aakash Institute. [Link]
- Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Electrophilic arom
- Deactivating and Meta Directing Groups in Chemistry: Key Guide - Vedantu. [Link]
- 11.
- What is the mechanism for a Mono-brominated aniline? And please explain. - Study.com. [Link]
- Ortho, Para Directing Group - Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amin
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]
- Bromination of benzene (video) | Khan Academy. [Link]
- 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. [Link]
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]
- The bromination of aniline in w
- Bromination of Aniline (video) - Khan Academy. [Link]
- Aromatic Reactivity - Michigan St
- Grignard reagent - Wikipedia. [Link]
- 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. [Link]
- Ch23: Aryl Grignards - University of Calgary. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- making Grignard reagents - YouTube. [Link]
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Khan Academy [khanacademy.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. fiveable.me [fiveable.me]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]
- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 15. What Are Ortho Para Directing Groups? [themasterchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. reelmind.ai [reelmind.ai]
- 19. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 20. fiveable.me [fiveable.me]
- 21. What Are Meta Directing Groups? [themasterchemistry.com]
- 22. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 23. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 24. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 25. youtube.com [youtube.com]
- 26. homework.study.com [homework.study.com]
- 27. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 28. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 29. mt.com [mt.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Stille Coupling [organic-chemistry.org]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. Chemicals [chemicals.thermofisher.cn]
- 34. Stille Coupling | NROChemistry [nrochemistry.com]
- 35. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 36. name-reaction.com [name-reaction.com]
- 37. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 38. jk-sci.com [jk-sci.com]
- 39. m.youtube.com [m.youtube.com]
- 40. chem.libretexts.org [chem.libretexts.org]
- 41. Grignard reagent - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Abstract
4-Bromo-3-(trifluoromethyl)benzoic acid is a pivotal building block in contemporary drug discovery and materials science. Its unique trifluoromethyl group enhances metabolic stability and target binding affinity, while the bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.[1] This strategic combination allows for the rapid generation of diverse molecular libraries essential for lead optimization.[1][2][3] This document provides a detailed, validated protocol for the synthesis of this compound, commencing from the commercially available starting material, 4-bromo-3-(trifluoromethyl)toluene. The chosen method involves a robust oxidation of the benzylic methyl group, a fundamental and reliable transformation in organic synthesis. We will elucidate the causality behind the procedural steps, present quantitative data in a structured format, and offer a visual workflow to ensure reproducibility for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of the Target Molecule
The rational design of novel therapeutics heavily relies on the availability of advanced chemical intermediates. This compound (CAS 161622-14-6) has emerged as a high-value scaffold due to its distinct structural features.
-
The Trifluoromethyl (-CF₃) Group: This moiety is a bioisostere for groups like isopropyl and is renowned for its profound impact on a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]
-
The Bromo (-Br) Substituent: The bromine atom is an excellent leaving group, making the molecule an ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of structure-activity relationships (SAR).[1]
Given its utility, a reliable and scalable synthetic protocol is paramount for research and development endeavors. This note details a preferred and extensively tested method: the potassium permanganate-mediated oxidation of 4-bromo-3-(trifluoromethyl)toluene.
Synthetic Pathway: Oxidation of a Benzylic Carbon
The selected pathway involves the oxidation of the methyl group of 4-bromo-3-(trifluoromethyl)toluene to a carboxylic acid. This transformation is a classic and powerful method for synthesizing benzoic acid derivatives.
Reaction Scheme:
Causality and Mechanistic Insight: The oxidation of a benzylic C-H bond by potassium permanganate (KMnO₄) is a robust reaction that proceeds under vigorous conditions (heat). The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position, which is the most reactive site due to the stability of the resulting benzylic radical. The reaction proceeds through a series of oxidation steps, ultimately cleaving the C-C bonds of the alkyl side chain until the stable carboxylic acid is formed. The aromatic ring itself, deactivated by the electron-withdrawing trifluoromethyl and bromo groups, remains inert to the strong oxidizing conditions.
Experimental Protocol
This protocol has been optimized for safety, yield, and purity. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | CAS Number | Supplier Recommendation |
| 4-Bromo-3-(trifluoromethyl)toluene | 261952-20-9 | Oakwood Chemical[4] |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | Sigma-Aldrich |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | Sigma-Aldrich |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | Sigma-Aldrich |
| Deionized Water | - | In-house |
| Equipment | ||
| 1 L Round-bottom flask | - | Standard glassware |
| Reflux condenser | - | Standard glassware |
| Heating mantle with magnetic stirrer | - | Standard laboratory equipment |
| Büchner funnel and filter flask | - | Standard glassware |
| Separatory funnel (500 mL) | - | Standard glassware |
| pH paper | - | Standard laboratory supplies |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-(trifluoromethyl)toluene (23.9 g, 100 mmol) and 400 mL of deionized water.
-
Addition of Oxidant: While stirring vigorously, add potassium permanganate (47.4 g, 300 mmol, 3.0 eq) to the flask in four equal portions over 30 minutes. The addition is exothermic; ensure the mixture does not boil uncontrollably.
-
Reflux: Heat the reaction mixture to reflux (approx. 100 °C) using a heating mantle. Maintain a steady reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature. A thick brown precipitate of manganese dioxide (MnO₂) will be present.
-
Carefully quench the excess potassium permanganate by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate ion is completely discharged.
-
Filter the mixture through a pad of Celite® using a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with 50 mL of hot deionized water.
-
-
Product Precipitation:
-
Transfer the clear filtrate to a large beaker and cool it in an ice bath.
-
Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2.
-
A white precipitate of this compound will form.
-
-
Isolation and Drying:
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 50 mL).
-
Dry the product under vacuum at 60 °C to a constant weight. The expected yield is 85-92%.
-
Purification
The crude product is typically of high purity (>97%). For applications requiring higher purity, recrystallization can be performed from an ethanol/water mixture.
Quantitative Data Summary
| Component | MW ( g/mol ) | Equivalents | Amount Used | Role |
| 4-Bromo-3-(trifluoromethyl)toluene | 239.04 | 1.0 | 23.9 g (100 mmol) | Starting Material |
| Potassium Permanganate | 158.03 | 3.0 | 47.4 g (300 mmol) | Oxidizing Agent |
| Deionized Water | 18.02 | - | 400 mL | Solvent |
| Sodium Bisulfite (sat. aq.) | 104.06 | - | As needed | Quenching Agent |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed | Acidification |
| Product | ||||
| This compound | 269.02 | - | Expected: 22.8-24.7 g | Final Product |
Visual Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the oxidation of 4-bromo-3-(trifluoromethyl)toluene.
Discussion of Alternative Synthetic Routes
While the oxidation method is robust, other strategies exist for synthesizing the target molecule, each with its own merits.
-
Sandmeyer Reaction: This classic transformation can be employed starting from 4-bromo-3-(trifluoromethyl)aniline.[5][6] The process involves:
-
Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Cyanation: The diazonium salt is then treated with a copper(I) cyanide catalyst to install a nitrile group, displacing the diazonium group as nitrogen gas.[7][8]
-
Hydrolysis: The resulting 4-bromo-3-(trifluoromethyl)benzonitrile is hydrolyzed under acidic or basic conditions to afford the final carboxylic acid. This multi-step route is highly reliable and offers an alternative for substrates where benzylic oxidation is not feasible.
-
-
Grignard Carboxylation: This route typically starts from a dihaloaromatic precursor, such as 1,4-dibromo-2-(trifluoromethyl)benzene.
-
Grignard Formation: Selective formation of a Grignard reagent occurs by reacting the starting material with magnesium metal. The bromine at position 4 is more sterically accessible and electronically favored for insertion.[9]
-
Carboxylation: The resulting arylmagnesium bromide is a potent nucleophile that readily attacks carbon dioxide (either as dry ice or bubbled gas), forming a magnesium carboxylate salt.[10]
-
Acidic Work-up: Treatment with a strong acid protonates the carboxylate to yield the final product. This method is highly effective for direct carboxylation of aryl halides.
-
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of this compound via the oxidation of 4-bromo-3-(trifluoromethyl)toluene. The detailed, step-by-step procedure, supported by quantitative data and a clear workflow diagram, ensures that researchers can confidently and reproducibly synthesize this crucial intermediate. The discussion of alternative routes further equips scientists with a broader understanding of the available synthetic strategies. The reliable production of this versatile building block is essential for advancing research in medicinal chemistry and materials science.[1][11]
References
- The Strategic Advantage of this compound in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-3-(trifluoromethyl)benzoic. ChemBK.
- Sandmeyer reaction. Wikipedia.
- Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. ACS Publications - The Journal of Organic Chemistry.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- 4-Bromo-3-(trifluoromethyl)toluene. Oakwood Chemical.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
- A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. ResearchGate.
- WO2020193617A1 - Impact of trace elements in the grignard reaction. Google Patents.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromo-3-(trifluoromethyl)toluene [oakwoodchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols for the Suzuki Coupling of 4-Bromo-3-(trifluoromethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][4]
This guide focuses on a particularly valuable building block: 4-Bromo-3-(trifluoromethyl)benzoic acid . The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring significantly influences the molecule's electronic properties.[5][6] This modification can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this substrate highly relevant for drug development professionals.[7] The benzoic acid moiety provides a versatile handle for further synthetic transformations.
However, the electronic nature of this compound also presents unique challenges and considerations for optimizing the Suzuki coupling. The electron-withdrawing -CF3 group can impact the reactivity of the aryl bromide in the crucial oxidative addition step of the catalytic cycle.[8][9] This document provides a detailed exploration of the reaction mechanism, scientifically-grounded protocols, and optimization strategies to empower researchers to successfully employ this substrate in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][10][11] A fundamental understanding of this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[3][11] The electron-deficient nature of the aryl bromide, due to the trifluoromethyl group, generally facilitates this step.[6]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex.[3][11][12] This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium center.[1][12][13][14]
-
Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10][11]
Key Experimental Parameters: A Guide to Rational Selection
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key components.
Palladium Catalyst and Ligands
While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern palladium precatalysts paired with specialized ligands often provide superior results, especially for challenging substrates.[10][15]
-
For Electron-Deficient Aryl Bromides: The electron-withdrawing nature of the trifluoromethyl group makes the substrate electron-deficient. For such cases, bulky and electron-rich phosphine ligands are highly recommended.[8][16] These ligands promote both the oxidative addition and the final reductive elimination step.
-
Recommended Ligands: Biaryl phosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, and RuPhos are excellent choices.[16][17] N-Heterocyclic Carbenes (NHCs) also offer high stability and activity.[13][16]
| Catalyst/Ligand System | Key Features | Typical Loading (mol%) |
| Pd(PPh₃)₄ | A common Pd(0) source. Can be sensitive to air and may require higher temperatures.[9] | 2 - 5 |
| PdCl₂(dppf) | A robust and versatile catalyst, effective for a wide range of couplings.[18] | 2 - 5 |
| Pd₂(dba)₃ / XPhos | Excellent for electron-deficient and sterically hindered substrates.[17] | 1 - 4 (Pd/Ligand) |
| SPhos Precatalyst | Highly active, allowing for low catalyst loadings and room temperature reactions in some cases.[17] | 0.5 - 2 |
The Critical Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[1][12] Its primary role is to activate the boronic acid, forming a more reactive boronate species ([Ar-B(OH)₃]⁻).[14][19] The choice of base can significantly affect reaction rate and yield.
-
Common Bases: Inorganic bases are most frequently used. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are standard choices.[1][17]
-
Base Strength and Solubility:
-
K₂CO₃: A good starting point, often used in aqueous/organic solvent mixtures.[20][21]
-
K₃PO₄: A reliable and effective base, particularly for hindered couplings.[16][17]
-
Cs₂CO₃: A stronger base that is more soluble in organic solvents, often employed under anhydrous conditions for difficult couplings.[8][22]
-
-
Consideration for the Carboxylic Acid: Since the substrate contains a carboxylic acid group, a sufficient amount of base (at least one extra equivalent) is required to deprotonate it in addition to activating the boronic acid.
Solvent Systems
The solvent must be chosen to ensure all reaction components remain in solution at the reaction temperature. Degassing the solvent to remove dissolved oxygen is crucial, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Protic vs. Aprotic: A mixture of an aprotic organic solvent and water is very common, as it aids in dissolving the inorganic base.[10]
-
Common Solvents:
-
Toluene/Water or Dioxane/Water: Classic biphasic systems that are effective for a wide range of Suzuki couplings.[10][16]
-
THF/Water: Another common choice, though its lower boiling point limits the reaction temperature.[22]
-
DMF or Acetonitrile/Water: Polar aprotic solvents that can be effective but should be used with caution as they can sometimes interfere with the catalyst.
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(dppf) (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[9]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape) to afford the pure biphenyl carboxylic acid product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use a fresh catalyst source or a more robust precatalyst (e.g., a Buchwald precatalyst).[8]2. Ensure thorough degassing of all solvents by sparging with an inert gas or using freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high or reaction time is too long. | 1. Rigorously exclude oxygen from the reaction.[23]2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor closely to stop the reaction upon completion. |
| Protodeborylation | Boronic acid is unstable under the reaction conditions (hydrolysis). | 1. Use a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.[18]2. Consider using anhydrous conditions with a base like Cs₂CO₃ or KF.[8] |
| Product Purification Issues | The carboxylic acid product may streak on silica gel. | Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress deprotonation of the product on the silica, leading to better peak shape. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable fluorinated biaryl carboxylic acids. Success with this electron-deficient substrate requires careful consideration of the catalyst system, a suitable base to drive the crucial transmetalation step, and rigorous exclusion of oxygen. By leveraging modern, highly active catalyst systems with bulky, electron-rich ligands and optimizing the reaction conditions as outlined in this guide, researchers can effectively overcome potential challenges and achieve high yields of the desired products, paving the way for further discoveries in drug development and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
- Wikipedia. Suzuki reaction.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Amatore, C., Jutand, A., & Le Duc, G. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Carrow, B. P., & Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. (2014-03-11).
- Collot, N., & Roche, D. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
- Littke, A. F., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Organometallics - ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023-08-23).
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- American Chemical Society. Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach.
- ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
- ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed....
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a....
- Semantic Scholar. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (1999-05-21).
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
- The Journal of Organic Chemistry - ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Boron Molecular. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.
- Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019-09-02).
- Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025-08-07).
- Reddit. Struggling with Suzuki Reaction : r/Chempros. (2024-09-04).
- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013-02-11).
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- ResearchGate. Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a].
- YouTube. Suzuki cross-coupling reaction. (2020-02-14).
- The Journal of Organic Chemistry - ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009-03-09).
- Organic Letters - ACS Publications. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (2021-06-10).
- Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
The Strategic Application of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing building blocks has become a cornerstone of rational drug design. Among these, 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a particularly valuable scaffold. Its unique trifluoromethyl and bromo substituents on a benzoic acid core provide a powerful combination of physicochemical and reactive properties that medicinal chemists can exploit to craft novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.[1] The trifluoromethyl group is renowned for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2] Simultaneously, the bromo substituent serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the exploration of structure-activity relationships (SAR).[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105-110 °C | |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |
The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups deactivates the aromatic ring towards electrophilic aromatic substitution. However, the bromine atom at the 4-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, making it the primary site for synthetic elaboration. The carboxylic acid moiety provides a convenient attachment point for the formation of amides, esters, and other derivatives, further expanding the synthetic utility of this building block.
Core Applications in Kinase Inhibitor Synthesis
A significant application of this compound and its derivatives lies in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethylphenyl motif is a common feature in many approved and investigational kinase inhibitors, where it often contributes to favorable binding interactions within the ATP-binding pocket of the kinase.
Case Study: Pexidartinib (Turalio®) - A CSF-1R, KIT, and FLT3 Inhibitor
While not directly synthesized from this compound, the approved kinase inhibitor Pexidartinib (Turalio®) features a structurally related 6-(trifluoromethyl)pyridin-3-yl)methylamino moiety. Pexidartinib is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3).[3] This highlights the importance of the trifluoromethyl-substituted aromatic core in achieving potent inhibition of these key oncogenic drivers.
The development of inhibitors targeting these kinases is a major focus in oncology. The following sections will detail synthetic protocols that leverage this compound to generate scaffolds relevant to the synthesis of such inhibitors.
Synthetic Protocols and Methodologies
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of diverse compound libraries based on the this compound core.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental for introducing a wide range of aryl and heteroaryl substituents at the 4-position, enabling extensive SAR exploration.
Reaction Scheme:
Aryl-Aryl Bond Formation via Suzuki Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 269 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-(trifluoromethyl)benzoic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)₂ in combination with PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki reaction.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents and facilitates the reaction.
Protocol 2: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is a cornerstone reaction in medicinal chemistry, allowing for the connection of the carboxylic acid moiety of our building block with a diverse range of amines. This is a critical step in the synthesis of many bioactive molecules, including numerous kinase inhibitors.
Reaction Scheme:
Sources
Application Notes & Protocols: 4-Bromo-3-(trifluoromethyl)benzoic Acid as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Value in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of Active Pharmaceutical Ingredients (APIs) hinges on the availability of versatile and strategically functionalized building blocks. 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a compound of significant interest, offering a unique trifecta of functional groups that empower medicinal chemists to construct complex molecular architectures with high precision.[1][2] Its structure, featuring a carboxylic acid, a bromine atom, and a trifluoromethyl (CF₃) group, provides three distinct points for chemical modification, making it an invaluable scaffold in the synthesis of novel therapeutics.
The strategic importance of this molecule lies in the synergistic properties of its substituents:
-
Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can profoundly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the CF₃ group increases lipophilicity, which can improve membrane permeability and bioavailability, and can modulate the pKa of nearby functional groups to optimize target binding interactions.[1][3]
-
Bromine Atom: The bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It functions as an excellent leaving group, enabling the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to elaborating the core structure and exploring structure-activity relationships (SAR).[1]
-
Carboxylic Acid Group: This functional group provides a readily available site for amide bond formation, a ubiquitous linkage in pharmaceuticals. It also offers a handle for esterification or reduction to an alcohol, further expanding the synthetic possibilities.
This guide provides an in-depth analysis of this compound, detailing its reactivity, providing validated protocols for key synthetic transformations, and showcasing its application in the synthesis of globally recognized APIs.
Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O₂ | [4] |
| Molar Mass | 269.02 g/mol | [4] |
| Appearance | White to light yellow crystalline powder/solid | [4] |
| Melting Point | 181.0 to 185.0 °C | |
| Boiling Point | 289.2 ± 40.0 °C (Predicted) | [4] |
| pKa | 3.54 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [4] |
| CAS Number | 161622-14-6 |
The molecule's reactivity is dominated by its three functional groups, allowing for orthogonal chemical strategies. The bromine atom is primed for cross-coupling, while the carboxylic acid is ideal for acylation or amide coupling.
Caption: Synthetic utility of this compound.
Core Synthetic Applications & Protocols
The true power of this building block is realized in its application in robust and scalable chemical reactions. The protocols below are generalized from established methods and should be adapted and optimized for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of bi-aryl structures prevalent in many APIs.[5][6][7][8] The electron-withdrawing CF₃ group on the this compound substrate can accelerate the oxidative addition step, often leading to efficient coupling.[6][9]
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is commonly used. The ligands stabilize the Pd(0) species and facilitate the catalytic cycle.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[5]
-
Solvent: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) is typically used to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired bi-aryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for synthesizing aryl amines, a critical pharmacophore in numerous drugs.[10][11][12] This reaction directly couples an aryl halide with a primary or secondary amine.
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[11] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition. Pre-catalysts like those developed by Buchwald's group are often highly efficient.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[13] The base facilitates the deprotonation of the amine coordinated to the palladium center, forming the key palladium-amido complex.[10]
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are necessary to ensure the stability of the reactive intermediates.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.1-1.2 eq. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction for the disappearance of starting material by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the N-aryl product.
Case Study: Synthesis of Multi-Kinase Inhibitors Sorafenib and Regorafenib
This compound is not just a theoretical building block; it is a direct or near-direct precursor to key intermediates in the industrial synthesis of blockbuster anti-cancer drugs like Sorafenib and Regorafenib.[14][15][16] The synthesis of these complex molecules showcases the utility of this building block in a real-world pharmaceutical context.
The core of both Sorafenib and Regorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl urea moiety. This critical fragment is often derived from 4-chloro-3-(trifluoromethyl)aniline, which itself can be synthesized from this compound via a Curtius or Hofmann rearrangement of the corresponding amide, or from related precursors. A common synthetic route involves reacting an amine intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[14]
Caption: Synthetic logic for Sorafenib/Regorafenib synthesis.
Protocol 4.1: Illustrative Urea Formation Step for Sorafenib Synthesis [16][17][18]
This protocol describes the final urea-forming step, coupling the key isocyanate (derived from the title building block's family) with the picolinamide core.
-
Setup: Dissolve the amine intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq.), in a suitable anhydrous solvent such as pyridine or dichloromethane in a dry flask under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 80 °C in pyridine) for several hours until completion, as monitored by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under vacuum. If pyridine is used, it can be removed by azeotropic distillation with toluene.
-
Purification: The resulting crude solid is purified by trituration with a suitable solvent (e.g., diethyl ether or methanol/water), filtration, or column chromatography to yield Sorafenib as a solid.
Safety & Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Classification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19][20][21]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21] Handle in a well-ventilated fume hood to avoid inhaling dust.[19][22]
-
Handling: Avoid formation of dust and aerosols.[20] Keep the container tightly closed and store in a dry, cool place.[4][19][22]
-
First Aid:
Conclusion
This compound is a premier building block for API synthesis, offering a pre-packaged combination of desirable features. The trifluoromethyl group provides metabolic stability and modulates electronic properties, the bromine atom is a key handle for advanced cross-coupling chemistry, and the carboxylic acid allows for straightforward amide derivatization. Its demonstrated role in the synthesis of complex kinase inhibitors validates its status as a high-value intermediate for researchers, scientists, and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.
References
- The Strategic Advantage of this compound in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 161622-14-6. Biosynth.
- 4-Bromo-3-(trifluoromethyl)benzoic. ChemBK.
- Convenient Synthesis of Sorafenib and Its Derivatives.
- This compound | 161622-14-6. Sigma-Aldrich.
- 4-(Bromomethyl)
- 4-(Bromomethyl)
- 4-Bromo Benzoic Acid MATERIAL SAFETY D
- SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)benzoic acid. Fisher Scientific.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- A practical and efficient method for synthesis of sorafenib and regorafenib.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
- Synthesis of sorafenib | Request PDF.
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
- Regorafenib synthesis. ChemicalBook.
- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of Sorafenib and Regorafenib.
- This compound | 161622-14-6. TCI Chemicals.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki cross-coupling reaction. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aksci.com [aksci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: The Strategic Use of 4-Bromo-3-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Architectural Significance of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. This compound has emerged as a pivotal building block in the synthesis of next-generation pesticides.[1] Its utility stems from the unique combination of a carboxylic acid functional group, a bromine atom, and a trifluoromethyl (-CF3) group on a benzene ring.
The trifluoromethyl group is particularly advantageous in agrochemical design. It significantly enhances the metabolic stability and lipophilicity of a molecule, which in turn can improve its transport to the target site and its overall efficacy.[2] Furthermore, the presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to fine-tune the biological activity of the final product.[2] The carboxylic acid moiety serves as a key reaction site, most commonly for the formation of amide or ester linkages, which are prevalent in a wide range of bioactive molecules.
This application note provides a detailed protocol for the synthesis of a model agrochemical intermediate, 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide, starting from this compound. This transformation is a foundational step that can be adapted for the synthesis of a variety of more complex and potent agrochemicals.
Core Synthesis Pathway: From Carboxylic Acid to a Versatile Benzamide Intermediate
The conversion of this compound to its corresponding N,N-dimethylamide is a robust and high-yielding two-step process. The first step involves the activation of the carboxylic acid by converting it to a more reactive acid chloride. The second step is the nucleophilic acyl substitution of the acid chloride with dimethylamine to form the stable amide product.
Caption: Synthesis workflow for 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzoyl chloride
This protocol details the conversion of the carboxylic acid to the acid chloride, a critical intermediate for the subsequent amidation reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Bromo-3-(trifluoromethyl)benzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[3]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions because both the thionyl chloride and the resulting acid chloride are reactive towards water. Any moisture present would lead to the hydrolysis of these compounds back to the carboxylic acid, reducing the yield.[3]
-
Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the complete conversion of the carboxylic acid to the acid chloride in a reasonable timeframe.[3]
Part 2: Synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide
This protocol describes the amidation of the acid chloride intermediate with dimethylamine.
Materials:
-
4-Bromo-3-(trifluoromethyl)benzoyl chloride (from Part 1)
-
Dimethylamine (solution in THF or as a gas)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude 4-Bromo-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the dimethylamine/triethylamine solution to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.
Causality Behind Experimental Choices:
-
Dimethylamine: Dimethylamine is the nucleophile that attacks the electrophilic carbonyl carbon of the acid chloride to form the amide bond.
-
Triethylamine: Triethylamine is used as a base to neutralize the hydrogen chloride (HCl) that is formed during the reaction. This prevents the protonation of the dimethylamine, which would render it non-nucleophilic, and also prevents potential side reactions catalyzed by the acid.
-
Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic reaction between the highly reactive acid chloride and the amine. This helps to minimize the formation of byproducts.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide.
| Step | Reactants | Key Conditions | Typical Yield | Purity (after purification) |
| 1. Acid Chloride Formation | This compound, Thionyl chloride | Reflux in toluene, 2-4 h | >95% (crude) | Used directly |
| 2. Amidation | 4-Bromo-3-(trifluoromethyl)benzoyl chloride, Dimethylamine, Triethylamine | 0 °C to RT in DCM, 1-2 h | 85-95% | >98% |
Conclusion and Future Perspectives
The successful synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide from this compound demonstrates a fundamental and adaptable protocol for the creation of advanced agrochemical intermediates. The resulting benzamide can serve as a versatile platform for further synthetic modifications. For instance, the bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of substituents, enabling the exploration of structure-activity relationships and the development of novel agrochemicals with tailored properties. This foundational chemistry underscores the importance of this compound as a strategic starting material in the ongoing quest for innovative crop protection solutions.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Agrochemicals with 4-Bromo-3-fluorobenzotrifluoride from China.
- Benchchem (n.d.). 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | 1369955-56-5.
- ChemBK (2024, April 9). 4-Bromo-3-(trifluoromethyl)benzoic.
Sources
Application Notes & Protocols for the Synthesis of Derivative Libraries from 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of diverse chemical libraries derived from 4-Bromo-3-(trifluoromethyl)benzoic acid. This strategically functionalized building block is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility of the bromine atom.[1] The trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold a valuable starting point for lead optimization.[1] This document details robust protocols for three key transformations to generate extensive derivative libraries: amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Each section provides not only step-by-step methodologies but also elucidates the underlying chemical principles and rationale for procedural choices, empowering researchers to confidently and efficiently explore novel chemical space.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern drug discovery, the efficient construction of molecular libraries for structure-activity relationship (SAR) studies is paramount.[1] this compound has emerged as a powerhouse scaffold for this purpose. Its utility is rooted in its trifunctional nature:
-
The Carboxylic Acid: This functional group serves as a primary handle for derivatization, most commonly through the formation of a diverse array of amides.
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[1]
-
The Trifluoromethyl Group: This electron-withdrawing group significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups and often conferring desirable pharmacokinetic properties to the final compounds.[1]
This guide will provide detailed protocols for harnessing these functionalities to create three distinct classes of derivative libraries, offering a roadmap for the systematic exploration of chemical diversity around this privileged core.
Library Synthesis Workflow
The generation of derivative libraries from this compound can be conceptualized as a modular process. The following diagram illustrates the divergent synthetic pathways described in this application note.
Caption: Divergent synthetic pathways for library generation.
Protocol I: Amide Library Synthesis via Amide Bond Formation
The formation of an amide bond is one of the most robust and frequently utilized reactions in medicinal chemistry. The following protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.
Rationale for Reagent Selection
-
HATU: As a uronium-based coupling reagent, HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. Its use often leads to high yields and clean conversions, even with less nucleophilic amines.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is crucial to neutralize the hexafluorophosphate salt of HATU and the protonated amine starting material without competing in the coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and dissolve it in anhydrous DMF (5 mL).
-
Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (3 mL) and add it to the reaction mixture.
-
Add DIPEA (2.5 mmol, 2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted-4-bromo-3-(trifluoromethyl)benzamide.
Representative Amine Coupling Partners & Expected Outcomes
| Amine Coupling Partner | Product Class | Expected Yield Range | Notes |
| Aniline Derivatives | N-Aryl Benzamides | 75-95% | Electron-donating or withdrawing groups on the aniline may affect reaction time. |
| Benzylamine Derivatives | N-Benzyl Benzamides | 80-98% | Generally high-yielding and clean reactions. |
| Aliphatic Amines | N-Alkyl Benzamides | 85-99% | Highly nucleophilic amines lead to rapid and efficient coupling. |
| Heterocyclic Amines | N-Heterocyclic Benzamides | 70-90% | Steric hindrance around the nitrogen may require longer reaction times or slightly elevated temperatures. |
Protocol II: Biaryl Library Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] This protocol details the coupling of this compound with various arylboronic acids.
Mechanistic Considerations and Reagent Choice
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
-
Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki couplings.
-
Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Potassium carbonate is a mild and effective base for this purpose.
-
Solvent System (Toluene/Water): A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Degassed water
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.03-0.05 mmol), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-(trifluoromethyl)benzoic acid.
Representative Boronic Acid Coupling Partners & Expected Outcomes
| Arylboronic Acid | Product Class | Expected Yield Range | Notes |
| Phenylboronic acid | 4-Phenyl-3-(trifluoromethyl)benzoic acid | >90% | A standard, high-yielding coupling. |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-(trifluoromethyl)benzoic acid | 85-95% | Electron-rich boronic acids are generally good coupling partners. |
| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-3-(trifluoromethyl)benzoic acid | 80-92% | Tolerates electron-withdrawing groups on the boronic acid. |
| 3-Thienylboronic acid | 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid | 75-90% | Heteroarylboronic acids can be effectively coupled. |
Protocol III: N-Aryl Amide Library Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[3][4][5] In this section, we describe a protocol for the N-arylation of the previously synthesized N-substituted-4-bromo-3-(trifluoromethyl)benzamides.
Rationale for Reaction Components
The Buchwald-Hartwig amination proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
-
Palladium Precatalyst (Pd₂(dba)₃) and Ligand (XPhos): A combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle. XPhos is a highly effective ligand for a broad range of Buchwald-Hartwig aminations.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.
Detailed Experimental Protocol
Materials:
-
N-substituted-4-bromo-3-(trifluoromethyl)benzamide (from Protocol I)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert atmosphere (Nitrogen or Argon) in a glovebox
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 eq) to a dry Schlenk tube.
-
Add the N-substituted-4-bromo-3-(trifluoromethyl)benzamide (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amide derivative.
Caption: Buchwald-Hartwig Amination Workflow.
Representative Amine Coupling Partners & Expected Outcomes
| Amine Coupling Partner | Product Class | Expected Yield Range | Notes |
| Aniline | N-Phenyl Derivatives | 60-85% | Can be challenging; requires careful optimization of ligand and base. |
| Morpholine | N-Morpholinyl Derivatives | 75-95% | Cyclic secondary amines are generally excellent substrates. |
| Piperidine | N-Piperidinyl Derivatives | 80-98% | High yields are typically observed. |
| Primary Alkylamines | N-Alkylamino Derivatives | 70-90% | Good reactivity, though steric hindrance can affect yield. |
Conclusion
This compound is a versatile and valuable starting material for the construction of diverse molecular libraries. The protocols outlined in this application note for amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide robust and reproducible methods for generating novel compounds with significant potential in drug discovery and development. By systematically applying these transformations, researchers can efficiently explore the chemical space around this privileged scaffold to identify new lead compounds and optimize their pharmacological properties.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
- Wikipedia. (2023). Buchwald–Hartwig amination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
palladium-catalyzed cross-coupling reactions with 4-Bromo-3-(trifluoromethyl)benzoic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)benzoic Acid
Abstract
This technical guide offers a comprehensive overview and detailed protocols for leveraging . This substrate is a valuable building block in pharmaceutical and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanistic principles of palladium catalysis and delivers field-proven, step-by-step protocols for Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind the selection of catalysts, ligands, bases, and solvents is thoroughly explained to empower researchers to optimize these powerful transformations for their specific synthetic challenges.
The Strategic Importance of the Substrate
This compound is a highly strategic starting material in modern organic synthesis. The trifluoromethyl (-CF3) group is a key pharmacophore that can dramatically influence a molecule's biological activity.[2] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation, ultimately improving its pharmacokinetic profile.[1][3] The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, a suite of reactions renowned for their efficiency and functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds.[4][5][6]
Foundational Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations that proceed through a well-established catalytic cycle. While variations exist for each specific reaction, the core sequence of elementary steps provides a framework for understanding and troubleshooting these processes.[7] The cycle is typically initiated by the in-situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[8][9]
The three cornerstone steps of the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[10][11][12] The reactivity order for aryl halides is generally I > Br > OTf > Cl.[13]
-
Transmetalation / Carbopalladation: In reactions like the Suzuki or Sonogashira coupling, the coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the Pd(II) center, displacing the halide.[10][11][14] In the Heck reaction, this step is replaced by the coordination and subsequent insertion of an alkene into the Aryl-Pd bond (Carbopalladation).[15][16]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][17][18]
Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.
Application Protocols and Methodologies
The following sections provide detailed protocols for key cross-coupling reactions using this compound. The rationale behind the choice of each component is explained to provide a deeper understanding of the reaction design.
Suzuki-Miyaura Coupling: For Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the low toxicity and high stability of the organoboron reagents.[11][19]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmcct.com [jmcct.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. scispace.com [scispace.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for 4-Bromo-3-(trifluoromethyl)benzoic acid in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Polymer Science
The incorporation of fluorine-containing moieties into polymer backbones is a well-established strategy for developing high-performance materials. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties that are highly sought after in advanced material applications. The presence of -CF3 groups can dramatically enhance thermal and thermo-oxidative stability, improve solubility in organic solvents, increase flame resistance, and lower both the dielectric constant and water uptake compared to their non-fluorinated analogues[1].
4-Bromo-3-(trifluoromethyl)benzoic acid is a versatile building block that serves as an excellent starting point for the synthesis of such advanced polymers. Its structure offers two key reactive sites: the carboxylic acid group for polycondensation reactions (like amidation) and the bromine atom, which can be utilized in cross-coupling reactions to build more complex monomers. The electron-withdrawing nature of the adjacent trifluoromethyl group also plays a crucial role in activating leaving groups in nucleophilic aromatic substitution (SNAr) polymerizations, a common method for synthesizing poly(arylene ether)s[1]. This document provides a detailed guide to the application of this compound in the synthesis of high-performance aromatic polyamides and as a precursor for poly(arylene ether) monomers.
I. Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. The introduction of trifluoromethyl groups via this compound can disrupt chain packing, which improves solubility and processability without significantly compromising the desirable thermal properties[2][3]. The resulting fluorinated polyamides are promising candidates for applications in microelectronics as low-dielectric insulating materials and in advanced composites.
Causality Behind Experimental Choices
The synthesis of high-molecular-weight aromatic polyamides requires highly efficient and clean reactions. Two primary routes are commonly employed:
-
Low-Temperature Solution Polycondensation: This is one of the most reliable methods. It involves the conversion of the dicarboxylic acid monomer to a more reactive diacid chloride. The subsequent reaction with a diamine at low temperatures in an amide-type solvent (e.g., N-methyl-2-pyrrolidinone, NMP) is rapid and minimizes side reactions, allowing for the formation of high-molecular-weight polymer. An acid scavenger like pyridine is used to neutralize the HCl gas generated during the reaction.
-
Direct Polycondensation (Yamazaki-Higashi Method): This method avoids the isolation of the often moisture-sensitive acid chloride. It utilizes a phosphite-based condensing agent (e.g., triphenyl phosphite) in the presence of a base (pyridine) and a salt (lithium chloride) to directly facilitate the formation of the amide bond from the carboxylic acid and amine[2]. The lithium chloride is crucial for enhancing the solubility of the growing polymer chains and preventing premature precipitation.
Below is a representative protocol for the synthesis of a polyamide via the low-temperature solution polycondensation route, which is a widely applicable and robust method.
Experimental Protocol: Synthesis of a Representative Aromatic Polyamide
This protocol is a generalized procedure based on standard methods for aromatic polyamide synthesis. It assumes the use of 4,4'-oxydianiline (ODA) as a representative aromatic diamine.
Part A: Synthesis of 4-Bromo-3-(trifluoromethyl)benzoyl chloride
-
Reagents & Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-110 °C depending on the solvent) and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Bromo-3-(trifluoromethyl)benzoyl chloride (a yellow to brown oil or low-melting solid) is typically used in the next step without further purification.
-
Part B: Low-Temperature Solution Polycondensation
-
Reagents & Equipment:
-
4-Bromo-3-(trifluoromethyl)benzoyl chloride (from Part A)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Anhydrous N-methyl-2-pyrrolidinone (NMP)
-
Anhydrous pyridine
-
Methanol
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature bath (ice-salt or cryocooler)
-
-
Procedure:
-
In a flame-dried three-necked flask, dissolve the aromatic diamine (e.g., ODA, 1.0 eq) in anhydrous NMP under a gentle stream of nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude acid chloride (2.0 eq, assuming the starting material was a monobenzoic acid to form a homopolymer, or 1.0 eq if reacting with another diacid chloride for a copolymer) in a small amount of anhydrous NMP.
-
Slowly add the acid chloride solution to the stirred diamine solution over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 8-12 hours. The solution will become highly viscous.
-
The polymerization can be terminated by adding a small amount of a mono-functional reagent like aniline to cap the chain ends.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove residual solvent and salts.
-
Dry the final polymer in a vacuum oven at 80-100 °C for 24 hours.
-
Visualization of Polyamide Synthesis Workflow
Caption: Workflow for Aromatic Polyamide Synthesis.
Expected Properties of Fluorinated Aromatic Polyamides
The properties of the final polymer will depend on the specific diamine used. However, general trends can be expected based on the incorporation of the 4-bromo-3-(trifluoromethyl)phenyl moiety.
| Property | Expected Value Range | Rationale & References |
| Glass Transition Temp. (Tg) | 250 - 320 °C | High rigidity of the aromatic backbone.[3][4] |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) | Strong aromatic and amide linkages, enhanced by the -CF3 group.[5] |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Indicates formation of high molecular weight polymer.[4] |
| Solubility | Soluble in NMP, DMAc, DMF | The bulky, non-polar -CF3 group disrupts chain packing, improving solubility.[2] |
| Tensile Strength | 80 - 140 MPa | Characteristic of strong, rigid-rod like polymers.[4][5] |
| Dielectric Constant (1 MHz) | 2.7 - 3.5 | The low polarizability of the C-F bond reduces the overall dielectric constant.[5] |
II. Application in Poly(arylene ether) Synthesis
While this compound is not a direct monomer for poly(arylene ether)s, its bromo-functionality makes it an excellent precursor for synthesizing more complex di-halo or di-hydroxy monomers. The trifluoromethyl group is a powerful electron-withdrawing group that can activate a leaving group (like fluorine or chlorine) towards nucleophilic aromatic substitution (SNAr), which is the cornerstone of poly(arylene ether) synthesis[1][6].
A common strategy is to use the bromo- group in a Palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to build a larger, symmetric di-halo monomer. This monomer can then be polymerized with a bisphenol to yield a high-performance poly(arylene ether).
Protocol: Synthesis of a Di-Halo Monomer Precursor via Suzuki Coupling
This protocol describes a representative Suzuki coupling to illustrate how this compound can be derivatized. Here, it is first converted to an ester to prevent interference from the acidic proton.
-
Reagents & Equipment:
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate (prepared from the acid via Fischer esterification)
-
A suitable bis(boronic acid) or bis(boronic ester), e.g., 1,4-phenylenebis(boronic acid)
-
Palladium catalyst, e.g., Pd(PPh₃)₄
-
Base, e.g., aqueous K₂CO₃ or Na₂CO₃
-
Solvent system, e.g., Toluene/Ethanol/Water
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask, add methyl 4-bromo-3-(trifluoromethyl)benzoate (2.2 eq), the bis(boronic acid) (1.0 eq), and the solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes.
-
Add the palladium catalyst (1-3 mol%) and the aqueous base.
-
Heat the reaction mixture to reflux (80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform a liquid-liquid extraction (e.g., with ethyl acetate and water).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting di-ester compound by column chromatography or recrystallization.
-
The purified di-ester can then be hydrolyzed back to the di-acid, or the bromo-groups could be replaced with other functionalities for subsequent polymerization.
-
Visualization of Monomer Derivatization and Polymerization
Caption: Pathway to Poly(arylene ether)s.
Conclusion
This compound is a valuable and versatile monomer for the materials scientist. Its trifluoromethyl group provides a reliable method for enhancing key properties in high-performance polymers, including thermal stability, solubility, and dielectric performance. The dual reactivity of its carboxylic acid and bromo functionalities allows for its direct use in polycondensation reactions to form aromatic polyamides and for its derivatization into custom monomers for other polymer systems like poly(arylene ether)s. The protocols and data presented herein serve as a foundational guide for researchers looking to leverage the unique advantages of this fluorinated building block in the development of next-generation materials.
References
- (No author given). Synthesis of novel sulfonated poly(arylene ether)
- Bruma, M., & Frank, W. (Year not available). Synthesis and characterization of fluorinated poly(imide-pyridazine-amide)s. Polymer.
- Kim, S. Y., et al. (Year not available). Poly(arylene ether)s via Nitro Displacement Reaction: Synthesis of Poly(biphenylene oxide)s Containing Trifluoromethyl Groups from AB Type Monomers. Macromolecules. [Link]
- (No author given). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
- (No author given). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.
- Ghosh, A., et al. (2009). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Review.
- (No author given). Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine. Journal of Functional Polymers.
- Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymer Bulletin.
- Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymer Bulletin. [Link]
- Kim, H., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers. [Link]
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry.
- (No author given). Functional Aromatic Polyamides. PMC - PubMed Central. [Link]
- Ghosh, A., et al. (Year not available). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry.
Sources
- 1. Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine [gfzxb.org]
- 2. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]
- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
experimental procedure for amide bond formation with 4-Bromo-3-(trifluoromethyl)benzoic acid
As a Senior Application Scientist, I present this comprehensive guide to the synthesis of amides using 4-Bromo-3-(trifluoromethyl)benzoic acid. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these critical reactions effectively.
Introduction: The Central Role of the Amide Bond
The formation of the amide bond is arguably the most crucial reaction in medicinal chemistry and drug discovery.[1][2] It is the cornerstone of peptides and proteins and is present in a vast number of blockbuster pharmaceuticals. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily because the hydroxyl group is a poor leaving group and acid-base neutralization forms a stable carboxylate-ammonium salt.[3] Consequently, the carboxylic acid must first be "activated" using a coupling reagent.
This guide focuses on this compound, a valuable building block in synthetic chemistry. The electron-withdrawing trifluoromethyl group and the synthetically versatile bromine atom make it an important scaffold for creating complex molecular architectures.[4] We will explore two robust and widely adopted coupling methodologies for this substrate: the classic carbodiimide-based EDC/HOBt system and the highly efficient aminium-based HATU reagent.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions.
-
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a reactive O-acylisourea intermediate.[5][6] However, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and enhance reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to side reactions or racemization.[1][6] The water solubility of EDC and its urea byproduct greatly simplifies purification via aqueous work-up.[6]
-
HATU Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a third-generation aminium salt renowned for its high efficiency, rapid reaction rates, and low racemization, even with sterically demanding substrates.[7] HATU activates carboxylic acids by forming a highly reactive OAt-active ester.[7][8] This process requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, initiating the activation sequence.[7]
Mechanistic Pathways
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting.
EDC/HOBt Coupling Mechanism
The reaction proceeds through the formation of a highly reactive HOBt ester intermediate.
Caption: EDC/HOBt activation and subsequent amidation.
The rate-determining step is typically the initial reaction between the carboxylic acid and EDC to form the O-acylisourea.[5] HOBt then catalytically converts this intermediate to the active ester for reaction with the amine.[5]
HATU Coupling Mechanism
HATU-mediated coupling involves a base-assisted activation to an even more reactive ester.
Caption: HATU activation and subsequent amidation.
The carboxylate anion attacks HATU, leading to the formation of the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[7][9] The subsequent nucleophilic attack by the amine is very rapid.[7]
General Experimental Workflow
A successful amide coupling follows a systematic workflow from setup to final product characterization.
Caption: General workflow for amide bond synthesis.
Comparative Protocol Parameters
The following table summarizes the typical conditions for each protocol, allowing for an at-a-glance comparison.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Carboxylic Acid | 1.0 eq. | 1.0 eq. |
| Amine | 1.0 - 1.2 eq. | 1.0 - 1.2 eq. |
| Coupling Reagent | EDC (1.1 - 1.5 eq.) | HATU (1.0 - 1.5 eq.) |
| Additive | HOBt (1.1 - 1.5 eq.) | None (HOAt is part of HATU structure) |
| Base | None required (or DIPEA, 2.0-3.0 eq.) | DIPEA (2.0 - 5.0 eq.) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 4 - 24 hours | 1 - 18 hours |
| Pros | Cost-effective, water-soluble byproducts. | High efficiency, fast, good for hindered substrates.[7] |
| Cons | Slower, potential for N-acylurea side product. | More expensive, requires non-nucleophilic base. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert gas (N₂ or Ar) setup.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolution: Add anhydrous DCM or DMF (approx. 0.1 M concentration based on the carboxylic acid). Stir the mixture at room temperature until all solids are dissolved.
-
Activation: Add EDC·HCl (1.2 eq.) to the solution in one portion. Stir the mixture at room temperature.
-
Amine Addition: After 15-30 minutes of activation, add the amine (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like DIPEA or triethylamine.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and finally with brine.[7] These washes serve to remove unreacted amine, excess acid, HOBt, and any remaining EDC/urea byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amide.[7]
Protocol 2: HATU Mediated Coupling
This protocol is highly effective and often preferred for its speed and efficiency.[7]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert gas (N₂ or Ar) setup.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration based on the carboxylic acid).
-
Pre-activation: Add DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[7]
-
Amine Addition: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 1-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are often complete within a few hours.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by flash column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can also be an effective purification method for crystalline amides.[10]
Conclusion and Final Insights
Both EDC/HOBt and HATU represent powerful and reliable methods for the synthesis of amides from this compound. For routine synthesis where cost is a consideration, the EDC/HOBt protocol is a robust choice. For more challenging couplings involving sterically hindered amines, or when rapid reaction times are desired, the HATU protocol provides superior performance. The successful execution of these protocols relies on the use of anhydrous conditions, careful monitoring, and appropriate purification techniques. This guide provides the foundational knowledge and practical steps to confidently perform these essential transformations in a research and development setting.
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
- Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
- H
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
- Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
- Prepar
- Amine to Amide (Coupling)
- What is the best technique for amide purification?
- Direct Synthesis of Amides from Amines and Carboxylic Acids Using B(OCH2CF3)(3).
- Amine to Amide Mechanism - H
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Coupling Reagents. Aapptec Peptides. [Link]
- PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.
- How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
- Process for the purification of aromatic amines.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Amide coupling reaction in medicinal chemistry.
- Synthesis of N-trifluoromethyl amides from carboxylic acids.
- A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed. RSC Publishing. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a pivotal building block in modern medicinal chemistry and materials science.[1] Its unique trifluoromethyl and bromo functionalities provide a scaffold for the synthesis of a diverse range of complex molecules, including pharmaceuticals and high-performance polymers.[2] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a versatile handle for cross-coupling reactions. This guide provides a detailed overview of two primary synthetic routes for the large-scale industrial production of this compound, with a focus on procedural safety, scalability, and efficiency.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and storage on an industrial scale.
| Property | Value | Reference |
| CAS Number | 161622-14-6 | [3] |
| Molecular Formula | C₈H₄BrF₃O₂ | [3] |
| Molecular Weight | 269.02 g/mol | [3] |
| Appearance | White to light yellow or pink solid | [4] |
| Melting Point | Approximately 105-110°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform | [1] |
| Purity | >98.0% (GC) | [4] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Signal Word: Warning.
-
Pictograms: GHS07 (Exclamation mark).
Synthetic Strategies for Industrial Production
Two principal synthetic routes are viable for the large-scale production of this compound. The choice of route will depend on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility.
Route A: Direct Bromination of 3-(trifluoromethyl)benzoic Acid
This is a direct, one-step approach. While seemingly straightforward, the regioselectivity of the bromination needs to be carefully controlled to favor the desired 4-bromo isomer.
Caption: Workflow for Direct Bromination.
Materials:
-
3-(trifluoromethyl)benzoic acid
-
N-Bromosuccinimide (NBS) or Bromine
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bisulfite solution
-
Suitable organic solvent (e.g., dichloromethane)
Equipment:
-
Glass-lined reactor with overhead stirrer, temperature control, and addition funnel
-
Quench tank
-
Filtration unit
-
Drying oven
Procedure:
-
Reactor Setup: Charge the glass-lined reactor with 3-(trifluoromethyl)benzoic acid and concentrated sulfuric acid. Stir the mixture until the benzoic acid is fully dissolved.
-
Temperature Control: Cool the reaction mixture to 0-5°C using a cooling jacket.
-
Bromination: Slowly add N-bromosuccinimide (NBS) portion-wise or liquid bromine dropwise to the reaction mixture, maintaining the temperature below 10°C to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a quench tank containing ice and water.
-
Work-up: Add a sodium bisulfite solution to neutralize any excess bromine. The crude product will precipitate out of the aqueous solution.
-
Isolation: Isolate the crude product by filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.[5]
-
Drying: Dry the purified this compound in a vacuum oven at a controlled temperature.
Route B: Two-Step Synthesis via Sandmeyer Reaction
This route involves the bromination of 3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to convert the amino group into a carboxylic acid. This method often provides better regioselectivity and can be advantageous if 3-(trifluoromethyl)aniline is a more readily available starting material.
Caption: Workflow for Aniline Bromination.
Materials:
-
3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 3-(trifluoromethyl)aniline in DMF.[6]
-
Reagent Addition: Slowly add a solution of NBS in DMF to the aniline solution at room temperature with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3 hours).[7]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-Bromo-3-(trifluoromethyl)aniline.
Caption: Workflow for Sandmeyer Reaction.
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide (CuCN)
-
Sulfuric acid
-
Water
Procedure:
-
Diazotization: Dissolve 4-Bromo-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C. Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5°C.[8] Stir for 30 minutes to ensure complete formation of the diazonium salt.[8]
-
Sandmeyer Reaction (Cyanation): In a separate reactor, prepare a solution of copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the CuCN solution. Nitrogen gas will evolve.
-
Hydrolysis: After the addition is complete, heat the reaction mixture and add sulfuric acid. Reflux the mixture to hydrolyze the nitrile group to a carboxylic acid.
-
Work-up and Isolation: Cool the reaction mixture to precipitate the crude this compound. Filter the solid and wash with water.
-
Purification and Drying: Purify the crude product by recrystallization and dry it under vacuum.
Industrial Safety and Waste Management
Personnel Safety:
-
All operations should be conducted in a well-ventilated area, preferably in a fume hood or a contained reactor system.
-
Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats.[6]
-
Emergency eyewash stations and safety showers must be readily accessible.
Handling of Hazardous Reagents:
-
Bromine: A highly corrosive and toxic substance. Handle with extreme care in a closed system.[2] Spills should be neutralized with a reducing agent like sodium bisulfite.[9]
-
Diazonium Salts: Potentially explosive, especially when dry.[10][11] It is crucial to keep them in solution and at low temperatures (below 5°C).[10][12] Any excess nitrous acid should be quenched.[12]
Waste Disposal:
-
Brominated Waste: Aqueous waste containing bromide ions can be treated to recover and recycle the bromine.[13][14] Organic brominated waste is typically incinerated at a licensed facility.[14]
-
Acidic and Basic Waste: Neutralize acidic and basic waste streams before disposal in accordance with local regulations.
-
Solvent Waste: Collect and dispose of organic solvent waste through a certified hazardous waste management provider.
Conclusion
The large-scale synthesis of this compound can be achieved through either direct bromination of 3-(trifluoromethyl)benzoic acid or a two-step Sandmeyer reaction sequence starting from 3-(trifluoromethyl)aniline. The choice of the synthetic route will be dictated by economic and logistical considerations. Adherence to strict safety protocols and proper waste management are critical for the safe and environmentally responsible industrial production of this important chemical intermediate.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- A Process For Recovering Liquid Bromine From Industrial Waste. Quick Company. [Link]
- Reactive Chemical Hazards of Diazonium Salts.
- Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [Link]
- Reactive Chemical Hazards of Diazonium Salts.
- Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. (2025-09-18). [Link]
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (1983-12). [Link]
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Method for recovering bromine from brominated butyl rubber industrial wastewater.
- 4-Bromo-3-(trifluoromethyl)benzoic. ChemBK. [Link]
- Sandmeyer Trifluoromethyl
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
- The Strategic Value of 3-Bromo-5-(trifluoromethyl)benzoic Acid for Manufacturers. Ningbo Inno Pharmchem Co., Ltd. (2025-10-11). [Link]
- Process of preparing 3-trifluoromethyl benzoic acid.
- Purification of Product Mixtures. Chemistry LibreTexts. (2022-08-16). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. 161622-14-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 161622-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Process For Recovering Liquid Bromine From Industrial Waste [quickcompany.in]
- 14. chimia.ch [chimia.ch]
Application Notes and Protocols for the Development of Novel Inhibitors Using a 4-Bromo-3-(trifluoromethyl)benzoic Acid Scaffold
Introduction: The Strategic Value of the 4-Bromo-3-(trifluoromethyl)benzoic Acid Scaffold in Drug Discovery
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding innovative molecular scaffolds that offer both synthetic versatility and desirable pharmacological properties. Among these, this compound has emerged as a privileged scaffold for the development of potent and selective inhibitors. Its strategic combination of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety provides a powerful platform for generating diverse chemical libraries with enhanced drug-like properties.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The bromine atom, a versatile synthetic handle, readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships (SAR). Finally, the carboxylic acid group provides a convenient attachment point for the introduction of various functionalities through amide bond formation, further expanding the accessible chemical space.
This comprehensive guide provides detailed protocols for the derivatization of the this compound scaffold and the subsequent biological evaluation of the synthesized compounds as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and as antibacterial agents targeting fatty acid synthesis.
I. Synthetic Strategies and Protocols for Derivatization
The synthetic utility of the this compound scaffold is primarily exploited through two key reactions: Suzuki-Miyaura coupling at the bromine position and amide bond formation at the carboxylic acid.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] In the context of our scaffold, this reaction allows for the introduction of diverse aromatic and heteroaromatic moieties, which can probe the binding pockets of target proteins.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[3][4]
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 80-90 |
| 3 | 3-Pyridinylboronic acid | 3'-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid | 75-85 |
B. Amide Bond Formation
The carboxylic acid moiety of the scaffold is readily converted to an amide, a common functional group in many drug molecules. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.
Experimental Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Detailed Protocol: Amide Coupling of this compound with Aniline
This protocol is based on standard amide coupling procedures using HATU as the coupling reagent.[5][6]
Materials:
-
This compound
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL), add HATU (1.1 mmol, 1.1 equiv.) and DIPEA (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add aniline (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-N-phenyl-3-(trifluoromethyl)benzamide.
II. Biological Evaluation: Protocols for Inhibitor Screening
Following the synthesis of a library of compounds derived from the this compound scaffold, the next critical step is to evaluate their biological activity. Here, we provide protocols for screening these compounds as potential FGFR1 inhibitors and as antibacterial agents.
A. FGFR1 Kinase Inhibition Assay
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration.[7] Dysregulation of FGFR signaling is implicated in various cancers, making them attractive therapeutic targets.[7]
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway leading to cell proliferation and angiogenesis.
Protocol: In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a generalized procedure based on commercially available kinase assay kits, such as the LanthaScreen™ platform.[8]
Materials:
-
Recombinant FGFR1 kinase
-
LanthaScreen™ Eu-anti-His Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare a 3X solution of the test compounds in Kinase Buffer A.
-
Prepare a 3X mixture of FGFR1 kinase and Eu-anti-His antibody in Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X test compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Expected FGFR1 Inhibition Data
| Compound | Scaffold Modification | IC₅₀ (nM) |
| Lead 1 | 4-(Phenyl)-3-(trifluoromethyl)benzamide | 50 |
| Lead 2 | 4-(4-Methoxyphenyl)-3-(trifluoromethyl)benzamide | 25 |
| Lead 3 | N-(4-Fluorophenyl)-4-bromo-3-(trifluoromethyl)benzamide | 150 |
B. Antibacterial Activity Assay
The bacterial fatty acid synthesis (FASII) pathway is an essential process for bacterial survival and is a validated target for antibacterial drugs.[9] Inhibitors targeting this pathway can exhibit broad-spectrum antibacterial activity.
Bacterial Fatty Acid Synthesis (FASII) Pathway
Caption: Simplified overview of the bacterial fatty acid synthesis (FASII) pathway.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10][11]
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits visible growth.
Data Presentation: Expected Antibacterial Activity Data
| Compound | Scaffold Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Lead 4 | 4-(Thiophen-2-yl)-3-(trifluoromethyl)benzamide | 8 | 32 |
| Lead 5 | N-(Pyridin-2-yl)-4-bromo-3-(trifluoromethyl)benzamide | 4 | 16 |
| Lead 6 | 4-(Furan-2-yl)-N-methyl-3-(trifluoromethyl)benzamide | 16 | >64 |
III. Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel inhibitors. Its synthetic tractability, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an ideal platform for generating diverse and potent compound libraries. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of inhibitors targeting FGFR1 and bacterial fatty acid synthesis. Further optimization of the lead compounds identified through these screening cascades, guided by structure-activity relationship studies and computational modeling, holds significant promise for the discovery of next-generation therapeutic agents.
IV. References
-
CLSI. (2017). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Clinical and Laboratory Standards Institute.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
-
Rahmoun, N., Boucherit-Otmani, Z., Boucherit, K., Benabdallah, M., Choukchou-Braham, N., & Villemin, D. (2013). Antibacterial and antifungal activity of the constituents of the henna (Lawsonia inermis L.) leaves. Annales de Biologie Clinique, 71(3), 325-330.
-
Li, X., Sheng, C., Zhang, L., Wang, W., & Zhu, J. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 33(1), 905–919.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC advances, 10(52), 31257–31270.
-
Wang, S. M., Zhao, C., Zhang, X., & Qin, H. L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(84), 12676-12679.
-
Li, X., Sheng, C., Zhang, L., Wang, W., & Zhu, J. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 33(1), 905–919.
-
Beenken, A., & Mohammadi, M. (2009). The FGF family: biology, pathophysiology and therapy. Nature reviews. Drug discovery, 8(3), 235–253.
-
Li, X., Sheng, C., Zhang, L., Wang, W., & Zhu, J. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 33(1), 905–919.
-
Li, J., Wang, Y., & Li, P. (2014). A highly efficient and reusable heterogeneous palladium catalyst for Suzuki–Miyaura cross-coupling reactions in water. Organic & Biomolecular Chemistry, 12(44), 8854-8860.
-
Li, X., Sheng, C., Zhang, L., Wang, W., & Zhu, J. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 33(1), 905–919.
-
Pathania, R., Zlitni, S., Brown, E. D., & Wright, G. D. (2015). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & medicinal chemistry letters, 25(21), 4846–4851.
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39.
-
Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules (Basel, Switzerland), 27(18), 6039.
-
Mohammadi, M., McMahon, G., Sun, L., Tang, C., Hirth, P., Yeh, B. K., Hubbard, S. R., & Schlessinger, J. (1997). Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science (New York, N.Y.), 276(5314), 955–960.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & biomolecular chemistry, 9(16), 5633–5636.
-
Hsieh, H. P., Hsu, T., & Lee, C. C. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. International journal of molecular sciences, 23(19), 11867.
-
Zhang, Y. M., White, S. W., & Rock, C. O. (2006). Inhibiting bacterial fatty acid synthesis. The Journal of biological chemistry, 281(26), 17541–17544.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D. Retrieved January 9, 2026, from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Molecules, 19(11), 17664-17686.
-
Ghorai, P., & Ghorai, P. (2024). TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. The Journal of organic chemistry, 89(3), 1957–1967.
-
Wisniewski, S. R., Johnson, T. C., & Martin, R. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 21(15), 5895–5900.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
-
Cornella, J., & Martin, R. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Angewandte Chemie (International ed. in English), 55(31), 8962–8966.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Involving 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-3-(trifluoromethyl)benzoic Acid
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutics. This compound has emerged as a powerhouse scaffold, offering a unique combination of functionalities that empower chemists to rapidly generate diverse and complex small-molecule libraries.[1] Its structure is endowed with three key features:
-
A Carboxylic Acid Handle: This provides a versatile attachment point for solid-phase synthesis, enabling the immobilization of the scaffold onto a resin support.
-
A Trifluoromethyl (CF3) Group: This ubiquitous moiety in pharmaceuticals is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The strong electron-withdrawing nature of the CF3 group also influences the acidity of the adjacent carboxylic acid.[2]
-
A Bromo Substituent: The bromine atom serves as a valuable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the late-stage introduction of a wide array of aryl, heteroaryl, or alkyl groups, facilitating extensive Structure-Activity Relationship (SAR) studies.[1]
This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase organic synthesis (SPOS), from initial resin loading to on-resin diversification and final product cleavage.
Core Principles and Workflow Overview
The solid-phase synthesis approach offers significant advantages over traditional solution-phase chemistry, including the use of excess reagents to drive reactions to completion and simplified purification by simple filtration and washing. The general workflow for utilizing this compound on a solid support is depicted below.
Caption: General workflow for solid-phase synthesis using this compound.
Part 1: Immobilization on Solid Support
The initial and most critical step is the covalent attachment of the benzoic acid to a suitable solid support. For the synthesis of compounds that will ultimately be cleaved to yield a C-terminal carboxylic acid, Wang resin is a popular and effective choice due to its acid-labile linker.[3][4]
Protocol 1: Loading of this compound onto Wang Resin
This protocol details the esterification of the hydroxymethyl group on Wang resin with this compound using N,N'-Diisopropylcarbodiimide (DIC) as the coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Rationale: The DIC/DMAP method is a well-established and efficient procedure for esterifying carboxylic acids to hydroxyl-functionalized resins.[5] DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium species that readily reacts with the resin's hydroxyl groups. While effective, the use of DMAP can sometimes lead to racemization in chiral compounds; however, as this compound is achiral, this is not a concern for the initial loading step.[6]
Materials and Reagents:
| Reagent/Material | Grade | Recommended Supplier |
| Wang Resin (100-200 mesh, ~1.0 mmol/g loading) | Synthesis Grade | Various |
| This compound | ≥97% | Various |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free | Various |
| Dichloromethane (DCM) | ACS Grade or higher | Various |
| Methanol (MeOH) | ACS Grade or higher | Various |
| Acetic Anhydride | Reagent Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Various |
Step-by-Step Procedure:
-
Resin Swelling: Place the desired amount of Wang resin (e.g., 1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (~15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation. Drain the DCM.[7]
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (2.0-2.5 equivalents relative to resin loading) in a minimal amount of anhydrous DMF. Add this solution to the swollen resin.
-
Coupling Reaction:
-
In a small vial, dissolve DMAP (0.1 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIC (2.0-2.5 equivalents, same as the acid) to the resin slurry, followed immediately by the DMAP solution.[3][7]
-
Secure the vessel on a shaker and agitate at room temperature for 4-12 hours. The progress of the reaction can be monitored by taking a few resin beads, cleaving the compound, and analyzing by LC-MS.
-
-
Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a capping solution. A common capping mixture is Acetic Anhydride/DIPEA/DCM (e.g., 1:1:8 v/v/v). Agitate for 30-60 minutes.[7]
-
Washing: Drain the capping solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.
-
Drying: Dry the resin under high vacuum for several hours or overnight to obtain the loaded resin, ready for the next synthetic step. The loading efficiency can be estimated by weight gain or by cleaving a small, accurately weighed amount of resin and quantifying the released product by UV-spectroscopy.
Part 2: On-Resin Diversification via Suzuki-Miyaura Coupling
With the scaffold successfully immobilized, the bromine atom can be utilized for C-C bond formation. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for this purpose.[4] Performing this reaction on the solid support allows for the introduction of diverse aryl or heteroaryl boronic acids.
Caption: Schematic of on-resin Suzuki-Miyaura coupling.
Protocol 2: On-Resin Suzuki-Miyaura Coupling
Rationale: This protocol adapts a typical solution-phase Suzuki coupling for solid-phase synthesis. A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is commonly used. The reaction requires a base to activate the boronic acid for transmetalation to the palladium center. A mixture of DMF and water is often used as the solvent to ensure solubility of both organic and inorganic reagents. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide, but successful couplings are readily achieved.[5]
Materials and Reagents:
| Reagent/Material | Grade |
| 4-Bromo-3-(trifluoromethyl)benzoyl-Wang Resin | From Protocol 1 |
| Aryl or Heteroaryl Boronic Acid | Synthesis Grade |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade |
| Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous, Degassed |
| Deionized Water | Degassed |
Step-by-Step Procedure:
-
Resin Preparation: Place the dried resin from Protocol 1 into a reaction vessel. Swell the resin in degassed DMF for 30 minutes.
-
Reagent Preparation: In a separate flask, prepare a solution containing the arylboronic acid (3-5 equivalents relative to resin loading), the base (e.g., K2CO3, 3-5 equivalents), and the palladium catalyst (0.1-0.2 equivalents) in a mixture of degassed DMF and water (e.g., 4:1 v/v).
-
Coupling Reaction: Add the reagent solution to the swollen resin. The vessel should be sealed under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to 60-80°C with constant agitation for 6-24 hours.
-
Washing: After the reaction is complete (monitored by LC-MS analysis of a cleaved sample), allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin thoroughly to remove the catalyst and excess reagents. A typical wash sequence is: DMF/Water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under high vacuum.
Part 3: Final Cleavage and Product Isolation
The final step is the release of the synthesized molecule from the solid support. For Wang resin, this is achieved under acidic conditions, typically using Trifluoroacetic acid (TFA).
Protocol 3: Cleavage from Wang Resin
Rationale: The benzyl ester linkage of the Wang resin is labile to strong acids.[3] A cleavage "cocktail" containing TFA along with scavengers is used to cleave the product and simultaneously remove any acid-labile protecting groups that may have been used in the synthesis. Scavengers, such as triisopropylsilane (TIS) and water, are crucial to trap reactive carbocations generated during the cleavage process, preventing side reactions with the product.
Materials and Reagents:
| Reagent/Material | Grade |
| Product-loaded Resin | From previous steps |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Deionized Water | |
| Dichloromethane (DCM) | ACS Grade |
| Cold Diethyl Ether | Anhydrous |
Step-by-Step Procedure:
-
Resin Preparation: Place the dry, product-loaded resin in a reaction vessel. Wash the resin with DCM (3x) to ensure it is free from residual DMF. Dry the resin briefly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard mixture for Wang resin is 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) .
-
CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL per 100 mg of resin). Agitate the mixture at room temperature for 1.5-3 hours.
-
Product Collection: Filter the resin through a fritted funnel and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh TFA (2-3x) and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise to a large volume (at least 10x the volume of the filtrate) of cold diethyl ether. A white precipitate of the crude product should form.
-
Isolation:
-
Allow the mixture to stand at 4°C for at least 30 minutes to maximize precipitation.
-
Collect the solid product by centrifugation or filtration.
-
Wash the solid pellet with cold diethyl ether (2-3x) to remove residual scavengers.
-
-
Drying and Purification: Dry the crude product under vacuum. The product can then be purified by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Further Applications: Amide Bond Formation
If the synthetic goal is to produce an amide derivative, the resin-bound carboxylic acid (either the initial scaffold or the Suzuki-coupled product) can be coupled with a primary or secondary amine prior to cleavage.
Rationale: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the carbonyl carbon, potentially making amide coupling more challenging. Therefore, a potent coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that forms a reactive OAt-active ester, leading to rapid and high-yielding amide bond formation with minimal side reactions.[6]
Brief Protocol:
-
Swell the resin-bound carboxylic acid in DMF.
-
In a separate vial, pre-activate the resin by treating it with a solution of HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the desired amine (3-5 equivalents) to the activated resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed to the cleavage protocol (Protocol 3) to isolate the final amide product.
References
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
- Dankwardt, S. M., Phan, T. M., & Krstenansky, J. L. (1996). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Molecular Diversity, 1(2), 113–120.
- Sandhya, K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(16), 2435-2437.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
- Peptideweb.com. (n.d.). Loading protocols.
- Peptideweb.com. (n.d.). Synthesis protocols.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- ResearchGate. (2010).
- Giraud, M., Cavelier, F., & Martinez, J. (2000). TFA cleavage of DSIP synthesis on a Wang resin.
- Sandhya, K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(16), 2435–2437.
- Thompson, L. A. (2001). Novel strategies for solid-phase construction of small-molecule combinatorial libraries. Drug Discovery Today, 6(24), 1288–1294.
- Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, 11(8), 1254-1257.
- CHIMIA. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 50(6), 264-269.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Wikipedia. (n.d.). Suzuki reaction.
- Shmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry, 83(7), 1248–1253.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Guchhait, G., & Chaudhary, A. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 4(7), 12345–12353.
- Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-142.
- Prasanth, M. L., Archana, M., & Vignesh, C. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Scilit. (1995). Solid-phase synthesis of “small” organic molecules based on thiazolidine scaffold. Tetrahedron Letters, 36(40), 7239-7242.
- Reddit. (2022). amide coupling help. r/Chempros.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Potassium Channel Openers in Epilepsy Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of potassium channel openers, a promising class of therapeutics for epilepsy. This document outlines the scientific rationale, detailed synthetic protocols, and methodologies for in vitro and in vivo characterization of these compounds.
Introduction: The Rationale for Targeting Potassium Channels in Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal activity. A significant portion of individuals with epilepsy do not achieve adequate seizure control with currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies.[1][2] One such strategy is the modulation of voltage-gated potassium channels, particularly the KCNQ (Kv7) family.[3][4]
Potassium channels are fundamental regulators of neuronal excitability.[5][6] They contribute to setting the resting membrane potential and repolarizing the membrane after an action potential.[3][7] By opening these channels, the neuronal membrane hyperpolarizes, making it more difficult for neurons to reach the threshold for firing an action potential. This mechanism effectively acts as a brake on excessive neuronal firing, which is the hallmark of a seizure.[8][9][10] The KCNQ2/Q3 heteromeric channels are of particular interest as they are the primary molecular correlate of the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the membrane potential and controlling neuronal excitability.[11] Genetic mutations in KCNQ2 and KCNQ3 genes have been linked to benign familial neonatal convulsions, further validating these channels as key targets for epilepsy treatment.[12]
Retigabine (ezogabine) was the first-in-class KCNQ channel opener approved for the adjunctive treatment of partial-onset seizures.[1][11][13] While its efficacy demonstrated the viability of this therapeutic approach, its use was limited by side effects, leading to its eventual withdrawal from the market. This has spurred the development of new generations of KCNQ openers with improved safety and efficacy profiles.
This guide will focus on the synthesis of a first-generation KCNQ opener, retigabine, and a more recent analog, pynegabine, which has shown improved chemical stability and a better safety margin.[14][15] We will then detail the essential in vitro and in vivo protocols for evaluating the anticonvulsant properties of these synthesized compounds.
Part 1: Synthesis of Potassium Channel Openers
The synthesis of KCNQ channel openers typically involves multi-step organic chemistry procedures. The following protocols provide a detailed, step-by-step guide for the synthesis of retigabine and pynegabine.
Synthesis of Retigabine
The synthesis of retigabine can be achieved through several routes. Here, we present a common and reliable method.
Diagram of Retigabine Synthesis Workflow:
Caption: Synthetic route for Retigabine.
Protocol 1: Synthesis of Retigabine
-
Step 1: Synthesis of N-(4-fluorobenzyl)-2-nitro-1,4-phenylenediamine (Intermediate 1)
-
To a solution of 2,4-diaminonitrobenzene (1.0 eq) in methanol, add 4-fluorobenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.
-
-
Step 2: Synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) and cool the mixture to 0°C.
-
Add ethyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude Intermediate 2 can be used in the next step without further purification or can be purified by recrystallization.
-
-
Step 3: Synthesis of Retigabine
-
Dissolve Intermediate 2 (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to yield Retigabine as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound and any intermediates.[16][17][18]
Synthesis of Pynegabine
Pynegabine is a structural analog of retigabine with improved stability. A concise and efficient three-step synthesis has been developed, avoiding hazardous reagents.[5][7][12]
Diagram of Pynegabine Synthesis Workflow:
Caption: Three-step synthesis of Pynegabine.[7]
Protocol 2: Synthesis of Pynegabine [5][7][12]
-
Step 1: Synthesis of Methyl (4-bromo-2,6-dimethylphenyl)carbamate (Intermediate 3)
-
To a solution of 4-bromo-2,6-dimethylaniline (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methanol and heat the reaction to reflux until the conversion is complete.
-
After cooling, the reaction mixture is worked up by acidic aqueous washing to remove DMAP.
-
The crude product is purified by recrystallization to yield Intermediate 3.
-
-
Step 2: Synthesis of Methyl (4-((4-fluorobenzyl)amino)-2,6-dimethylphenyl)carbamate (Intermediate 4)
-
In a reaction vessel, combine Intermediate 3 (1.0 eq), 4-fluorobenzylamine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biarylphosphine ligand like BrettPhos), and a base (e.g., sodium tert-butoxide).
-
Add a suitable solvent (e.g., toluene or dioxane) and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude Intermediate 4 can often be used directly in the next step.
-
-
Step 3: Synthesis of Pynegabine
-
Dissolve Intermediate 4 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base (e.g., sodium hydride or potassium carbonate).
-
Add propargyl bromide (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction is quenched with water, and the product is extracted.
-
The crude product is purified by recrystallization to afford Pynegabine.
-
Characterization: The final product and intermediates should be thoroughly characterized using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures.[9][19] Purity should be assessed by HPLC.
Part 2: In Vitro Evaluation of KCNQ Channel Opening Activity
The primary in vitro method to assess the activity of synthesized compounds as KCNQ channel openers is patch-clamp electrophysiology on cells heterologously expressing the target channels.
Diagram of In Vitro Evaluation Workflow:
Caption: Workflow for in vitro evaluation of KCNQ channel openers.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the application of a test compound. Chinese Hamster Ovary (CHO) cells are commonly used for the stable or transient expression of KCNQ2/3 channels.[20][21]
Protocol 3: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Culture CHO cells in appropriate media.
-
For transient transfection, co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent. A marker plasmid (e.g., encoding GFP) can be co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
-
-
Solutions:
-
Recording Procedure:
-
Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a transfected CHO cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage-step protocol to elicit KCNQ currents. A typical protocol involves depolarizing steps from -80 mV to +40 mV in 10 mV increments.
-
After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the currents at each concentration of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step in the absence and presence of the compound.
-
Construct a current-voltage (I-V) relationship.
-
To determine the half-maximal effective concentration (EC₅₀), plot the percentage increase in current at a specific voltage (e.g., -40 mV) against the compound concentration and fit the data to a Hill equation.
-
To assess the shift in the voltage-dependence of activation, convert the I-V curves to conductance-voltage (G-V) curves and fit them with a Boltzmann function to determine the half-activation voltage (V₁/₂). The change in V₁/₂ in the presence of the compound indicates a shift in the voltage-dependence of the channel.[2]
-
Part 3: In Vivo Evaluation of Anticonvulsant Activity
The anticonvulsant efficacy of the synthesized compounds is evaluated in established rodent models of epilepsy. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are standard screening models, while the 6 Hz test is used to assess efficacy against therapy-resistant seizures.[25]
Diagram of In Vivo Evaluation Workflow:
Caption: Workflow for in vivo evaluation of anticonvulsant activity.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[19]
Protocol 4: MES Test in Mice
-
Animals: Male mice (e.g., C57BL/6) weighing 20-25 g.
-
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
At the time of expected peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Immediately observe the animal for the presence of a tonic hindlimb extension seizure.
-
An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each treatment group.
-
Determine the median effective dose (ED₅₀) using probit analysis.
-
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ test is a model of clonic seizures and is used to identify compounds that raise the seizure threshold.[1][5][13]
Protocol 5: PTZ Test in Mice
-
Animals: Male mice (e.g., Swiss albino) weighing 20-25 g.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for 30 minutes for the occurrence of generalized clonic seizures.
-
An animal is considered protected if it does not exhibit a generalized clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis:
-
Calculate the percentage of protected animals.
-
Determine the ED₅₀.
-
6 Hz Seizure Model
The 6 Hz model is used to identify compounds effective against therapy-resistant focal seizures.[7][8][10]
Protocol 6: 6 Hz Test in Mice
-
Animals: Male mice (e.g., CF-1) weighing 18-25 g.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration, at a current of 32 mA or 44 mA) via corneal electrodes.
-
Observe the animal for seizure activity, characterized by a stun-like posture, forelimb clonus, and twitching of the vibrissae.
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.
-
-
Data Analysis:
-
Calculate the percentage of protected animals.
-
Determine the ED₅₀.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Activity of a Hypothetical KCNQ Opener
| Compound | KCNQ2/3 EC₅₀ (µM) | KCNQ2/3 V₁/₂ Shift (mV) |
| Retigabine | 1.5 ± 0.2 | -15 ± 2 |
| Pynegabine | 0.5 ± 0.1 | -20 ± 3 |
| Test Compound X | 0.8 ± 0.1 | -18 ± 2 |
Table 2: In Vivo Anticonvulsant Activity of a Hypothetical KCNQ Opener
| Compound | MES ED₅₀ (mg/kg, i.p.) | PTZ ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) |
| Retigabine | 10 | 15 | 8 |
| Pynegabine | 5 | 8 | 4 |
| Test Compound X | 7 | 12 | 6 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis and preclinical evaluation of novel potassium channel openers for the treatment of epilepsy. By following these detailed methodologies, researchers can effectively synthesize and characterize new chemical entities and assess their potential as anticonvulsant agents. The combination of in vitro electrophysiology and in vivo seizure models allows for a comprehensive understanding of a compound's mechanism of action and its therapeutic potential.
References
- Barrese, V., Miceli, F., Soldovieri, M. V., Ambrosino, P., Iannotti, F. A., Cilio, M. R., ... & Taglialatela, M. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine.
- Biervert, C., Schroeder, B. C., Kubisch, C., Berkovic, S. F., Propping, P., Jentsch, T. J., & Steinlein, O. K. (1998). A potassium channel mutation in neonatal human epilepsy. Science, 279(5349), 403–406.
- Blackburn-Munro, G., & Dalby-Brown, W. (2007).
- Brown, D. A., & Adams, P. R. (1980). Muscarinic suppression of a novel voltage-sensitive K+ current in a vertebrate neurone.
- Dousa, M., Gibala, P., & Tkadlecova, M. (2014). Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Journal of pharmaceutical and biomedical analysis, 91, 127–134.
- Gribkoff, V. K. (2008). The therapeutic potential of neuronal KCNQ channel modulators. Expert opinion on therapeutic targets, 12(5), 565–581.
- Howard, R. J., Clark, K. A., Holton, K. F., & Pfaffinger, P. J. (2007). KCNQ4 K+ channels expressed in the central nervous system modulate neuronal excitability. The Journal of neuroscience, 27(45), 12290–12299.
- Jentsch, T. J. (2000). Neuronal KCNQ potassium channels: physiology and role in disease. Nature reviews. Neuroscience, 1(4), 21–30.
- Jiang, T., Yuan, J., Liu, W., & Li, J. (2014). Isolation, identification and structure elucidation of two novel process-related impurities of retigabine. Journal of pharmaceutical and biomedical analysis, 98, 335–340.
- Kumar, M., Reed, N., Liu, R., Wipf, P., Tzounopoulos, T., & Aizenman, E. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. Molecular pharmacology, 89(6), 667–677.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52 Suppl 8, 54–66.
- Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., de la Fuente, S., & Taglialatela, M. (2008). The M-current: a key regulator of neuronal excitability. Current pharmaceutical design, 14(23), 2348–2361.
- Munro, G., & Dalby-Brown, W. (2007).
- Reed, N. L. (2015). Synthesis of Retigabine Analogues for the Treatment of Tinnitus and Progress Towards a Concise Route to XJB-5-131. D-Scholarship@Pitt.
- Selyanko, A. A., Hadley, J. K., Wood, I. C., Abogadie, F. C., Delmas, P., Buckley, N. J., & Brown, D. A. (2000). Inhibition of KCNQ1-4 potassium channels expressed in mammalian cells by the M-type K+ channel blocker linopirdine. British journal of pharmacology, 131(6), 1195–1201.
- Tatulian, L., & Brown, D. A. (2003). Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells. The Journal of physiology, 549(Pt 1), 57–63.
- Wang, T., Zhang, Y., Li, J., & Yang, X. (2023). Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. Molecules (Basel, Switzerland), 28(13), 4888.
- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Löscher, W. (2002). The 6-Hz psychomotor seizure model: a new tool for identifying potential antiepileptic drugs. Epilepsy research, 50(1-2), 229–238.
- Wickenden, A. D., & McNaughton-Smith, G. (2009). KCNQ potassium channels: a new therapeutic target. Current opinion in drug discovery & development, 12(4), 478–488.
- Xiong, Q., Gao, Z., Wang, W., & Li, M. (2008). Activation of Kv7 (KCNQ) voltage-gated potassium channels by synthetic compounds. Trends in pharmacological sciences, 29(2), 99–107.
- Zhang, Y., Wang, T., Li, J., & Yang, X. (2023). Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. Molecules (Basel, Switzerland), 28(13), 4888.
- Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
- JoVE. (2018). PTZ-Induced Epilepsy Model in Mice.
- Khanam, R., & Vohora, D. (2018). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models of Neurological Disorders (pp. 97-103). Humana Press, New York, NY.
- Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model.
- Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model.
- NIH PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
Sources
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Combinatorial augmentation of voltage-gated KCNQ potassium channels by chemical openers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 4. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation, identification and structure elucidation of two novel process-related impurities of retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and characterization of four process-related impurities in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Gd3+ and Calcium Sensitive, Sodium Leak Currents Are Features of Weak Membrane-Glass Seals in Patch Clamp Recordings | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Note: The Strategic Use of Organometallic Complexes as Intermediates in Advanced Synthesis
Abstract
Organometallic compounds, which feature a direct bond between a carbon atom and a metal, are foundational to modern chemical synthesis.[1] Their unique reactivity, particularly the polarization of the metal-carbon bond that imparts nucleophilic character to the carbon atom, renders them exceptionally potent intermediates.[2][3][4] This guide provides an in-depth exploration of the synthesis, handling, characterization, and application of these versatile intermediates, with a focus on their pivotal role in constructing complex molecules for pharmaceutical research and materials science. We present validated protocols for the preparation of common organometallic reagents and their subsequent use in catalytic cross-coupling reactions, emphasizing the underlying principles and safety considerations essential for their successful and safe manipulation.
The Central Role of Organometallic Intermediates
The ability to form new carbon-carbon and carbon-heteroatom bonds with high precision and selectivity is a cornerstone of organic synthesis. Organometallic complexes serve as powerful tools to achieve this, acting as transient intermediates that facilitate transformations often impossible through other means.[1][5] Their application has revolutionized the synthesis of fine chemicals, polymers, and, most notably, active pharmaceutical ingredients (APIs), where complex molecular architectures are the norm.[6][7][8][9] From the stoichiometric additions of Grignard and organolithium reagents to the catalytic cycles of palladium-catalyzed cross-couplings, understanding and mastering the use of organometallic intermediates is indispensable for the modern chemist.[6][10]
Prerequisite: Mastery of Air-Sensitive Techniques
The high reactivity that makes organometallic intermediates so useful also renders many of them highly sensitive to atmospheric oxygen and moisture.[11] Many, such as alkyllithiums, are pyrophoric, meaning they can spontaneously ignite upon exposure to air.[12][13][14] Therefore, their successful synthesis and manipulation are predicated on the rigorous exclusion of air and water.
Essential Apparatus: The Schlenk Line
The Schlenk line is a versatile piece of laboratory equipment that provides a dual manifold with connections to a vacuum pump and a source of dry, inert gas (typically nitrogen or argon).[15][16] This setup allows for the creation of an inert atmosphere within reaction flasks, enabling the safe handling of sensitive reagents.[16][17] All glassware must be oven-dried (>100 °C) to remove adsorbed water before being attached to the line.[15]
Protocol 2.2: Preparing a Reaction Vessel on a Schlenk Line
This protocol describes the fundamental "cycling" process to render a reaction flask (a "Schlenk flask") air-free.
Objective: To remove atmospheric gases and trace moisture from a Schlenk flask to create a suitable environment for an air-sensitive reaction.
Materials:
-
Oven-dried Schlenk flask with a greased stopcock.
-
Schlenk line connected to a vacuum pump (with a cold trap) and an inert gas source.
-
Thick-walled vacuum tubing.
Procedure:
-
Initial Setup: Securely attach the cool, oven-dried Schlenk flask to the Schlenk line via the vacuum tubing. Ensure the flask's stopcock is closed.
-
First Evacuation: Open the stopcock on the flask to the vacuum manifold of the Schlenk line. The flask will be evacuated. Allow it to remain under vacuum for 5-10 minutes to remove the bulk of the atmosphere.[15]
-
First Backfill: Slowly and carefully, turn the stopcock to close off the vacuum and open the flask to the inert gas manifold. You will hear the gas flow into the flask. Allow the pressure to equalize. Caution: Do not open the stopcock too quickly, as this can dislodge solid reagents or disturb the setup.
-
Repeat Cycles: Repeat the evacuation (Step 2) and backfilling (Step 3) process a minimum of three times.[15][17] This series of cycles ensures that any residual atmospheric components are diluted to negligible levels.
-
Final State: After the final cycle, leave the flask under a positive pressure of inert gas (a slight outflow of gas can be observed using an oil bubbler on the Schlenk line). The flask is now ready for the addition of reagents.
Synthesis of Foundational Organometallic Intermediates
The preparation of organometallic reagents is the first critical step in their use as intermediates. The most common methods involve the direct reaction of an organic halide with a metal (oxidative addition) or metal-halogen exchange.[3][18]
Protocol 3.1: Synthesis of a Grignard Reagent (Phenylmagnesium Bromide)
Grignard reagents (R-MgX) are among the most widely used organometallic intermediates in organic synthesis.[19][20] This protocol details the preparation of phenylmagnesium bromide.
Objective: To synthesize an ethereal solution of phenylmagnesium bromide from bromobenzene and magnesium metal.
Materials:
-
Three-neck round-bottom flask, reflux condenser, and addition funnel, all oven-dried and assembled hot under an inert gas stream.
-
Magnesium turnings (activated).
-
Iodine crystal (as an initiator).
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Bromobenzene.
-
Inert gas supply (via Schlenk line or balloon).
Procedure:
-
Setup: Assemble the glassware and purge with inert gas as described in Protocol 2.2. Place the magnesium turnings and a single small crystal of iodine in the reaction flask.[21]
-
Initiation: Add a small portion (approx. 10-15%) of the total required anhydrous ether to the flask. In the addition funnel, prepare a solution of bromobenzene in the remaining anhydrous ether.
-
Reaction Start: Add a small amount (approx. 5-10%) of the bromobenzene solution from the addition funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling (ebullition) is observed at the metal surface.[21][22] If the reaction does not start, gentle warming with a water bath may be required.
-
Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[21] The exothermicity of the reaction should sustain the reflux.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 20-30 minutes to ensure all the magnesium has reacted.[19]
-
Use: The resulting cloudy, grey-to-brown solution is the Grignard reagent. It is not isolated but is used directly as an intermediate in the subsequent reaction step.[19] The concentration can be determined via titration before use.
Characterization of Organometallic Intermediates
Confirming the identity and purity of a synthesized intermediate is a self-validating step that ensures the reliability of subsequent reactions.[23]
NMR Spectroscopy: The Primary Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for characterizing diamagnetic organometallic compounds in solution.[24]
-
¹H NMR: Provides information on the organic framework of the ligands. Protons on carbons bonded to a metal are often shifted relative to their organic precursors. A key diagnostic feature for metal hydride complexes is the appearance of signals in the upfield region (0 to -40 ppm) due to shielding by the metal's d-electrons.[24]
-
¹³C NMR: Elucidates the carbon backbone of the ligands.
-
³¹P NMR: Essential for characterizing complexes containing phosphine ligands, which are common in catalytic systems.[24]
Table 1: Representative ¹H NMR Chemical Shift Ranges
| Species Type | Chemical Shift Range (ppm vs. TMS) | Notes |
| Metal Hydrides (M-H) | 0 to -40 | Highly shielded; shift is dependent on metal and other ligands.[24] |
| Terminal M-CH₃ | -2.0 to 1.5 | Varies significantly with the metal's electronegativity. |
| M-CH₂-R | -1.0 to 2.5 | Similar to M-CH₃, influenced by the nature of R. |
| η²-Alkene | 2.0 to 5.0 | Coordinated alkene protons are typically shifted upfield from free alkenes. |
| η⁵-Cyclopentadienyl (Cp) | 3.5 to 6.0 | A sharp singlet is characteristic of a symmetric Cp ring. |
X-Ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles, confirming the exact connectivity of the organometallic complex.[23]
Application: The Intermediate in Action
Organometallic intermediates are rarely the final target; their value lies in their ability to participate in further reactions, most notably catalytic cross-coupling.[1][25] These reactions, which form the bedrock of much modern synthetic chemistry, proceed via a catalytic cycle where the organometallic species is formed and consumed.[7][26]
The Suzuki-Miyaura Coupling: A Case Study
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)–C(sp²) bonds (e.g., creating biaryl compounds).[6][27] The reaction typically couples an organoboron compound with an organic halide. The catalytic cycle illustrates the transient nature of the organometallic intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) organometallic intermediate.[27]
-
Transmetalation: The organic group (R) from an organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.[27]
-
Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to repeat.[27]
Protocol 5.2: A Representative Suzuki-Miyaura Coupling
Objective: To couple 4-iodotoluene with phenylboronic acid to synthesize 4-methylbiphenyl.
Materials:
-
4-Iodotoluene.
-
Phenylboronic acid.
-
Palladium(II) acetate (Pd(OAc)₂).
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand.
-
Potassium carbonate (K₂CO₃) or other suitable base.
-
Toluene and water (as solvents).
-
Schlenk flask and standard air-sensitive setup.
Procedure:
-
Setup: To a Schlenk flask prepared under an inert atmosphere (Protocol 2.2), add 4-iodotoluene, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Solvent Addition: Add degassed toluene and degassed water via cannula or syringe. Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[28]
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of 4-methylbiphenyl using NMR spectroscopy and compare the data to literature values.
Visualization of the General Workflow
The entire process, from preparation to final application, follows a logical sequence that prioritizes the exclusion of air and confirmation of intermediates.
Caption: General workflow for the synthesis and application of organometallic intermediates.
Critical Safety Considerations
The reactivity of organometallic intermediates demands stringent safety protocols.
-
Pyrophoric Reagents: Reagents like tert-butyllithium are extremely pyrophoric and must only be handled by trained personnel under an inert atmosphere.[14][29] Never work alone when using these materials.[29]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.[29] For larger quantities, a face shield and chemical-resistant apron are required.
-
Quenching and Disposal: Never add water directly to a concentrated organometallic reagent. Reactions must be quenched slowly by adding the reagent to a less reactive solvent (like isopropanol) at low temperatures. Spills should be smothered with an inert absorbent like powdered lime or dry sand; do not use water or carbon dioxide fire extinguishers.[12]
Conclusion
Organometallic complexes are not merely reagents but strategic intermediates that unlock powerful synthetic pathways. Their effective use hinges on a tripartite foundation: a robust understanding of their reactivity, meticulous execution of air-sensitive techniques, and an unwavering commitment to safety. By mastering the protocols for their synthesis, handling, and application, researchers in chemistry and drug development can continue to build the complex molecules that drive scientific innovation.
References
- Synthesis and Reactions of Organometallic Compounds.Inorganic Chemistry II Class Notes.
- Organolithium reagent.Wikipedia.
- An Illustrated Guide to Schlenk Line Techniques.ACS Publications. (2023).
- Characterization of Organometallic Complexes.Chemistry LibreTexts. (2023).
- Techniques for Handling Air-Sensitive Compounds.Wipf Group, University of Pittsburgh.
- Campeau, L. C., et al. (2019). The Roles of Organometallic Chemistry in Pharmaceutical Research and Development.Organometallics.
- Guidelines for Characterization of Organometallic and Inorganic Compounds.ACS Publications.
- Characterization of an organometallic xenon complex using NMR and IR spectroscopy.PNAS.
- Guides - Chemistry LibreTexts.Chemistry LibreTexts. (2024).
- Handling Air Sensitive Reagents and Working with a Schlenk Line.IONiC / VIPEr.
- Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications.Preprints.org.
- Pyrophoric Reagents Handling in Research Labs.Environmental Health and Safety, University of Maryland.
- Organometallic chemistry.Wikipedia.
- The Safe Use of Pyrophoric Reagents.Columbia University Research.
- Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.Preprints.org. (2024).
- The Roles of Organometallic Chemistry in Pharmaceutical Research and Development.ResearchGate. (2019).
- NMR in Organometallic Chemistry.Wiley.
- Procedures for Safe Use of Pyrophoric Liquid Reagents.UCLA Chemistry and Biochemistry.
- Solid-State NMR Studies of Organometallic Complexes.LSU Scholarly Repository.
- Uses of organometallic compounds in chemical processes.International Journal of Research in Engineering and Innovation.
- Role of Organometallic Compounds in Catalysis.Solubility of Things.
- Tetraorganylargentate(III) Complexes: Key Intermediates in Silver-Mediated Cross-Coupling Reactions.ACS Publications. (2018).
- Catalytic Applications of Organometallic Compounds- Alkene Metathesis.Chemistry LibreTexts. (2023).
- Procedures for Safe Use of Pyrophoric Organolithium Reagents.UC Irvine Environmental Health & Safety. (2024).
- Organometallics for Drug Delivery and Drug Discovery Applications.AZoLifeSciences. (2024).
- An introduction to Grignard reagents.Chemguide.
- Grignard reagent.Wikipedia.
- Organometallic Chemistry in Flow in the Pharmaceutical Industry.Royal Society of Chemistry. (2019).
- Development of organometallic (organo-transition metal) pharmaceuticals.ResearchGate. (2021).
- Metal-Catalyzed Cross-Coupling Reactions.ChemTalk.
- Organolithium reagent.ScienceDirect.
- Synthesis and Preparation of Grignard Reagent.Research and Reviews: Journal of Chemistry.
- Organometallic Synthesis and Chemistry.Mettler Toledo.
- Preparation of Organometallic Compounds.Chemistry LibreTexts. (2021).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.ResearchGate.
- making Grignard reagents.YouTube. (2019).
- Organolithium compounds and their preparation.Slideshare.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.PubMed Central.
- Organometallic Catalysts in Organic Synthesis: Advances and Applications.ResearchGate. (2024).
- Organometallic Coupling Reactions.Fiveable.
- Organometallic Intermediates in the Synthesis of Photoluminescent Zirconium and Hafnium Complexes with Pyridine Dipyrrolide Ligands.PubMed Central. (2023).
- Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones.Journal of the Chemical Society, Perkin Transactions 1. (1998).
Sources
- 1. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Organolithium compounds and their preparation.pptx [slideshare.net]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ionicviper.org [ionicviper.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. ossila.com [ossila.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. rroij.com [rroij.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Grignard reagent - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. fiveable.me [fiveable.me]
- 26. researchgate.net [researchgate.net]
- 27. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your yield, purity, and overall success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main, industrially relevant pathways for synthesizing this compound:
-
Oxidation of 4-Bromo-3-(trifluoromethyl)toluene: This is the most common and direct method. It involves the oxidation of the methyl group of the starting toluene derivative to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate are typically used.[1][2][3] The reaction is robust but requires careful control of conditions to prevent side reactions.
-
Electrophilic Bromination of 3-(trifluoromethyl)benzoic Acid: This route involves the direct bromination of 3-(trifluoromethyl)benzoic acid.[4] The trifluoromethyl group is a meta-director, and the carboxylic acid group is also a meta-director. However, the directing effects must be carefully considered to achieve the desired isomer. This method can be effective but may lead to isomeric impurities if not properly controlled.
Q2: Why is the oxidation of 4-Bromo-3-(trifluoromethyl)toluene generally preferred?
A2: The preference for the oxidation route stems from a few key factors. Firstly, the starting material, 4-bromo-3-(trifluoromethyl)toluene, is readily accessible. Secondly, the oxidation of a benzylic methyl group is a well-established and high-yielding transformation in organic chemistry.[1][5] This route often provides a more straightforward path to the desired product with fewer isomeric purity concerns compared to the direct bromination of a substituted benzoic acid.
Q3: What are the primary applications of this compound?
A3: this compound is a valuable building block in medicinal chemistry and materials science.[6] Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a reactive bromine atom, makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] It is also used in the production of high-performance polymers.
Part 2: Troubleshooting Guide: Common Synthesis Issues
This section provides a detailed, problem-oriented guide to address specific challenges you may encounter during the synthesis, primarily focusing on the oxidation route.
Issue 1: Low or No Yield of the Desired Product
Q: I'm getting a very low yield, or the reaction isn't proceeding to completion. What are the likely causes and how can I fix it?
A: Low yield is one of the most common issues and can often be traced back to several factors. Let's diagnose the potential causes.
Troubleshooting Workflow for Low Yield
Caption: A diagnostic workflow for troubleshooting low yields.
Detailed Solutions:
-
Cause A: Inactive or Insufficient Oxidizing Agent
-
Explanation: Potassium permanganate (KMnO₄) is a powerful oxidizing agent, but its effectiveness can be diminished if it's old or has been improperly stored. The reaction is heterogeneous (solid KMnO₄ in an aqueous solution with an organic toluene derivative), so the surface area of the oxidant is critical.
-
Solution:
-
Use fresh, finely powdered KMnO₄ to maximize the reactive surface area.
-
Ensure you are using the correct stoichiometric amount. Typically, 2 moles of KMnO₄ are required for every mole of the toluene derivative.[5] A slight excess can help drive the reaction to completion.
-
-
-
Cause B: Inadequate Reaction Temperature or Time
-
Explanation: The oxidation of the methyl group requires significant energy input. The reaction is typically run at reflux in an aqueous solution (around 100°C) for several hours.[1][7] If the temperature is too low or the reaction time is too short, you will see a large amount of unreacted starting material.
-
Solution:
-
Ensure your reaction mixture is vigorously refluxing. Use a heating mantle with a temperature controller for stable heating.
-
Monitor the reaction progress. The disappearance of the purple color of the permanganate ion is a good indicator of consumption.[7] If the color persists, the reaction may be complete, but if it disappears quickly and starting material remains, more oxidant may be needed.
-
Typical reaction times can range from 3 to 8 hours. Consider extending the reflux time if you observe incomplete conversion.
-
-
-
Cause C: Poor Phase Transfer
-
Explanation: This is a two-phase reaction: the organic starting material (4-bromo-3-(trifluoromethyl)toluene) is insoluble in the aqueous KMnO₄ solution.[5] The reaction occurs at the interface of these two phases. If mixing is poor, the reaction rate will be extremely slow.
-
Solution:
-
Vigorous Stirring: Use a powerful overhead stirrer or a large magnetic stir bar with a strong stir plate to ensure the creation of a fine emulsion. This dramatically increases the interfacial area.
-
Phase Transfer Catalyst (PTC): The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, can significantly accelerate the reaction. The PTC helps to shuttle the permanganate ion from the aqueous phase into the organic phase, where the reaction occurs.
-
-
Issue 2: Formation of Byproducts and Purification Challenges
Q: My final product is impure, and I'm having trouble with purification. What are the likely byproducts, and what's the best way to purify the acid?
A: Impurities can arise from incomplete reaction or side reactions. The purification process is critical for obtaining a high-purity product.
Common Byproducts and Their Origins:
| Byproduct | Origin | How to Minimize |
| Unreacted Starting Material | Incomplete oxidation due to reasons mentioned in Issue 1. | Optimize reaction time, temperature, and oxidant amount. |
| Over-oxidation Products | The aromatic ring can be cleaved under harsh conditions (e.g., excessive heat or prolonged reaction time), leading to CO₂ and other degradation products. | Avoid excessive heating and monitor the reaction to stop it once the starting material is consumed. |
| Manganese Dioxide (MnO₂) | This is the reduced form of KMnO₄ and is an expected byproduct.[7] It's a brown, insoluble solid. | This is removed during the workup via filtration. |
Optimized Purification Protocol:
-
Quenching and Filtration:
-
After the reaction is complete (the purple color of KMnO₄ has vanished), cool the mixture to room temperature.
-
If any unreacted KMnO₄ remains, it can be quenched by adding a small amount of ethanol or sodium bisulfite until the purple color disappears.[2]
-
Filter the mixture (vacuum filtration is recommended) to remove the manganese dioxide (MnO₂) precipitate.[8] Wash the MnO₂ cake with a small amount of hot water to recover any product that may have been adsorbed.
-
-
Acidification and Precipitation:
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) while stirring vigorously.[1][7] The desired this compound is insoluble in acidic aqueous solution and will precipitate out as a white solid.[8]
-
Continue adding HCl until the solution is strongly acidic (pH 1-2, check with pH paper).
-
-
Isolation and Washing:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product on the filter with several portions of cold deionized water to remove any inorganic salts (like KCl).
-
-
Recrystallization (for High Purity):
-
For the highest purity, recrystallization is recommended. A suitable solvent system is an ethanol/water or acetic acid/water mixture.
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Workflow for Product Purification
Caption: A step-by-step workflow for the purification of the final product.
Part 3: Optimized Protocol Example
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the oxidation of 4-Bromo-3-(trifluoromethyl)toluene.
Materials:
-
4-Bromo-3-(trifluoromethyl)toluene
-
Potassium permanganate (KMnO₄)
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Optional: Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-Bromo-3-(trifluoromethyl)toluene (1 equivalent), water, and KMnO₄ (2.1 equivalents). If using a phase transfer catalyst, add TBAB (0.05 equivalents).
-
Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. Continue refluxing for 4-6 hours, or until the starting material is consumed (can be checked by TLC or GC analysis).
-
Workup - MnO₂ Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification: Combine the filtrate and the washings. Cool the solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 1-2. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.
-
Drying: Dry the product in a vacuum oven to obtain the crude this compound.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system like ethanol/water.
By following this guide, researchers can better diagnose issues, optimize their reaction conditions, and ultimately improve the yield and purity of their this compound synthesis.
References
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Quora. (2015). How is benzoic acid prepared from from toluene?.
- Hobby Chemistry. (2015). Benzoic Acid from the Oxidation of Toluene.
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
- University of Manitoba. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
- University of California, Riverside. (n.d.). 26. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative.
- YouTube. (2025). How to Make Benzoic Acid - Toluene Oxidation.
- ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid.
Sources
- 1. quora.com [quora.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CAS 161622-14-6: this compound [cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
Technical Support Center: Purification of Crude 4-Bromo-3-(trifluoromethyl)benzoic Acid by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-3-(trifluoromethyl)benzoic acid via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that are critical for planning and executing a successful recrystallization.
Q1: What is this compound and why is its purity crucial?
A1: this compound (CAS: 161622-14-6) is a key organic intermediate used in the synthesis of pharmaceuticals and advanced materials.[1][2] Its molecular structure, featuring a trifluoromethyl group and a bromine atom, makes it a versatile building block for creating complex molecules, particularly in drug discovery where these groups can enhance metabolic stability and target binding.[2] High purity is paramount because residual impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce potential toxicological risks in final drug products.
Q2: What are the typical impurities I might encounter in my crude sample?
A2: Impurities are highly dependent on the synthetic route used to prepare the compound. However, common impurities often include:
-
Unreacted Starting Materials: For example, if prepared by the bromination of 3-trifluoromethylbenzoic acid, some of this starting material may remain.[1]
-
Isomeric Byproducts: Bromination could occur at different positions on the aromatic ring, leading to isomers that have very similar properties to the desired product.[3]
-
Over-brominated Species: The reaction may not stop at mono-bromination, leading to the formation of di-bromo-3-(trifluoromethyl)benzoic acid.[4]
-
Colored Degradation Products: The reaction conditions can sometimes generate colored byproducts from oxidation or other side reactions.[3][5]
Q3: How do I select the best solvent for the recrystallization of this specific compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given its structure—a polar carboxylic acid group and a less polar brominated trifluoromethylphenyl group—a solvent system of intermediate polarity is often a good starting point.
-
Initial Screening: Test solubility in a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexanes). The presence of the carboxylic acid group suggests some solubility in polar solvents like alcohols, while the aromatic ring suggests solubility in organic solvents.[1][6]
-
Solvent Pairs: A mixed solvent system is often highly effective. For carboxylic acids, an alcohol/water or a hexane/ethyl acetate mixture is a common choice.[7] You would dissolve the crude solid in the "good" solvent (in which it is more soluble) at a high temperature, then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the saturation point). A small addition of the "good" solvent will clarify the solution, which can then be cooled to induce crystallization.
Q4: What are the primary safety precautions for handling this compound?
A4: According to safety data sheets, this compound is classified as an irritant. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[8][10]
-
Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
First Aid: In case of contact, rinse skin or eyes with copious amounts of water and seek medical attention if irritation persists.[8][9]
Section 2: Physicochemical & Solubility Data
A thorough understanding of the compound's properties is essential for designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 161622-14-6 | [1] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1] |
| Molecular Weight | 269.02 g/mol | [1] |
| Appearance | White to yellow or pink solid/crystalline powder | [1] |
| Melting Point | Approx. 105-110 °C | [1] |
| Solubility | Soluble in ethanol, ether, chloroform, methanol | [1][11] |
Section 3: Standard Recrystallization Protocol
This section provides a detailed, step-by-step workflow for the purification.
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips.[12] Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a pair) and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[13][14] An excess of solvent will significantly reduce your final yield.[15]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount (spatula tip) of activated charcoal to the solution.[3] Swirl the flask and gently reheat for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration: This step removes insoluble impurities and activated charcoal. Preheat a filtration setup (stemless funnel with fluted filter paper and a receiving flask) by rinsing it with hot solvent to prevent premature crystallization in the funnel.[12][13] Filter the hot solution quickly. If crystals form on the filter paper, you can add a small amount of hot solvent to redissolve them.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[14] Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[16] Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation and yield.[14]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[12]
-
Drying: Allow air to be drawn through the crystals on the filter for several minutes to begin the drying process.[17] For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the dried, recrystallized product. A pure compound should have a sharp melting point range (typically <2 °C) that is close to the literature value. A broad or depressed melting point indicates the presence of impurities.[3]
Section 4: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to common problems.
Troubleshooting Decision Diagram
Caption: Troubleshooting decision tree for common recrystallization issues.
Common Issues and Solutions
Issue 1: The compound "oils out" instead of forming crystals.
-
Probable Cause: The compound is coming out of solution at a temperature above its melting point. This often happens when the solution is cooled too quickly or when there is a high concentration of impurities, which depresses the melting point of the mixture.[15][18]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (the "good" solvent if using a pair) to ensure the saturation point is not reached at such a high temperature. Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[15]
Issue 2: No crystals form, even after cooling in an ice bath.
-
Probable Cause: This is most commonly due to using too much solvent, meaning the solution is not saturated even at low temperatures.[15] Alternatively, the solution may be supersaturated and requires a nucleation site to begin crystallization.[15]
-
Solution:
-
Reduce Solvent: Gently boil off a portion of the solvent to increase the concentration of the compound, then attempt to cool it again.[18]
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for nucleation.[15] If available, adding a tiny "seed crystal" of the pure compound will almost always initiate crystallization.
-
Issue 3: The final product has a low, broad melting point.
-
Probable Cause: The sample is still impure or contains residual solvent. Impurities disrupt the crystal lattice, causing it to melt over a wider range and at a lower temperature.[3]
-
Solution:
-
Dry Thoroughly: Ensure the crystals are completely dry by placing them under a high vacuum for an extended period.
-
Re-crystallize: If the dried sample is still impure, a second recrystallization is necessary. Consider using a different solvent system, as the problematic impurity may have similar solubility to your product in the original solvent.[3][12]
-
Issue 4: The recovery yield is very low.
-
Probable Cause:
-
Using a large excess of solvent during the dissolution step.[18]
-
The compound has significant solubility in the solvent even at low temperatures.
-
Premature crystallization during the hot filtration step, resulting in product loss on the filter paper.[13]
-
Using too much activated charcoal, which can adsorb the product.[18]
-
-
Solution: If the filtrate (mother liquor) has not been discarded, you can try to recover more product by boiling off some of the solvent and re-cooling. For future attempts, use the minimum amount of hot solvent necessary and ensure the filtration apparatus is properly pre-heated.
References
- ChemBK. (2024, April 9). 4-Bromo-3-(trifluoromethyl)benzoic.
- University of California, Los Angeles. Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Solubility of Things. 4-(Trifluoromethyl)benzoic acid.
- University of California, Davis. (2010, January 26). Recrystallization and Extractions of Organic Compounds.
- University of Massachusetts. The Recrystallization of Benzoic Acid.
- Truman State University. Recrystallization of Benzoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Chemistry LibreTexts. (2024, August 13). 6.2B: Purification of Product Mixtures.
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. home.miracosta.edu [home.miracosta.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
troubleshooting common side reactions in 4-Bromo-3-(trifluoromethyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-bromo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of high-purity this compound in your laboratory.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, prized for its unique electronic and lipophilic properties imparted by the trifluoromethyl group.[1] However, its synthesis is not without challenges, primarily revolving around the regioselective introduction of the bromine atom onto the 3-(trifluoromethyl)benzoic acid core. A naive electrophilic bromination of 3-(trifluoromethyl)benzoic acid is likely to yield the undesired 5-bromo isomer due to the meta-directing effects of both the carboxylic acid and trifluoromethyl groups. Therefore, a more strategic, multi-step approach is required to achieve the desired 4-bromo substitution pattern.
The most reliable and commonly employed method involves a Sandmeyer reaction starting from 4-amino-3-(trifluoromethyl)benzoic acid. This guide will focus on troubleshooting this multi-step synthesis, from the preparation of the starting material to the final purification of the target molecule.
Recommended Synthetic Pathway: Sandmeyer Reaction
The recommended synthetic route involves two main stages:
-
Synthesis of the Starting Material: Preparation of 4-amino-3-(trifluoromethyl)benzoic acid.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by substitution with bromine using a copper(I) bromide catalyst.
Below is a visual representation of this workflow:
Caption: Recommended two-stage synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Yield or Incomplete Diazotization
Symptoms:
-
A significant amount of starting material (4-amino-3-(trifluoromethyl)benzoic acid) is recovered after the reaction.
-
The reaction mixture does not become clear upon addition of sodium nitrite, or a precipitate remains.
-
Weak or no nitrogen gas evolution is observed during the Sandmeyer step.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incorrect Temperature | The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[2] Temperatures above 5 °C can lead to premature decomposition of the diazonium salt, often resulting in the formation of the corresponding phenol (4-hydroxy-3-(trifluoromethyl)benzoic acid). | Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling and add the sodium nitrite solution slowly and dropwise. |
| Insufficient Acid | A sufficient excess of strong acid (e.g., HBr) is crucial to fully protonate the amino group and to generate nitrous acid (HNO₂) in situ from sodium nitrite.[2] Inadequate acid can lead to incomplete diazotization and potential side reactions, such as the formation of triazenes from the reaction of the diazonium salt with unreacted amine. | Use at least 2.5-3 equivalents of strong acid relative to the starting amine. Ensure the amine is fully dissolved or suspended in the acidic solution before cooling and adding the nitrite. |
| Poor Quality of Sodium Nitrite | Sodium nitrite can degrade over time, especially if not stored properly. This leads to a lower effective concentration of nitrous acid and incomplete diazotization. | Use a fresh, high-purity batch of sodium nitrite. It is good practice to test for the presence of nitrite in the solution before starting the reaction. |
Issue 2: Formation of Phenolic Impurity (4-Hydroxy-3-(trifluoromethyl)benzoic acid)
Symptoms:
-
The final product is contaminated with a more polar impurity, often visible on TLC.
-
The isolated product has a lower than expected melting point.
-
NMR or Mass Spectrometry analysis shows the presence of a compound with a mass corresponding to the replacement of the bromo group with a hydroxyl group.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Decomposition of Diazonium Salt | As mentioned, diazonium salts are thermally unstable and can be hydrolyzed by water to form phenols.[3][4] This is a common side reaction in Sandmeyer chemistry, especially if the reaction is allowed to warm up before the addition of the copper(I) bromide. | Maintain the cold temperature (0-5 °C) of the diazonium salt solution until it is added to the copper(I) bromide solution. The copper catalyst should be prepared and ready for immediate use. |
| Slow Addition to Copper(I) Bromide | If the diazonium salt solution is left to stand for an extended period, even at low temperatures, decomposition can occur. | Add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution promptly. |
| Ineffective Copper Catalyst | A poorly prepared or inactive copper(I) bromide catalyst will not efficiently facilitate the substitution of the diazonium group, allowing more time for the competing hydrolysis reaction. | Ensure the copper(I) bromide is of high quality. If preparing it in situ, ensure the reduction of the copper(II) salt is complete. |
Issue 3: Presence of Unidentified Colored Impurities
Symptoms:
-
The crude product is a dark oil or a discolored solid (e.g., brown, red, or black).
-
Purification by recrystallization is difficult, and the color persists.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Azo Coupling | If the pH of the diazotization reaction is not sufficiently acidic, the electrophilic diazonium salt can react with the electron-rich starting amine to form colored azo compounds.[5] | Ensure a strongly acidic environment during the diazotization. The use of excess strong acid helps to keep the concentration of the free amine low. |
| Radical Side Reactions | The Sandmeyer reaction proceeds via a radical mechanism, which can sometimes lead to the formation of biaryl byproducts or other polymeric materials.[6] | Ensure efficient stirring and controlled addition of the diazonium salt to the copper catalyst to minimize localized high concentrations of radicals. |
| Decomposition Products | Overheating the reaction mixture during the Sandmeyer step can lead to the formation of complex, often colored, decomposition products. | After the initial vigorous nitrogen evolution subsides, warm the reaction mixture gently (e.g., to 50-60 °C) to drive the reaction to completion, but avoid excessive heating. |
Visualizing Troubleshooting Logic
Caption: A workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why can't I just brominate 3-(trifluoromethyl)benzoic acid directly?
A1: Direct electrophilic bromination of 3-(trifluoromethyl)benzoic acid is not regioselective for the desired 4-bromo isomer. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups are meta-directing deactivators. This means they direct incoming electrophiles to the positions meta to themselves. In this case, both groups would direct the bromine to position 5, leading to the formation of 5-bromo-3-(trifluoromethyl)benzoic acid as the major product. The Sandmeyer reaction provides a reliable method to install the bromine at the desired position 4 by starting with an appropriately substituted aniline.
A2: 4-Amino-3-(trifluoromethyl)benzoic acid can be synthesized through a multi-step process, often starting from a more readily available precursor like m-trifluoromethylaniline or a related compound. A common route involves the protection of the amino group, followed by a directed ortho-metalation and carboxylation, and finally deprotection. Another approach could involve the nitration of a suitable precursor followed by reduction of the nitro group to an amine. Given the complexity, it is often more practical to source this starting material from a reliable chemical supplier.[1]
Q3: How can I monitor the progress of the diazotization and Sandmeyer reactions?
A3: Monitoring the diazotization reaction can be challenging due to the instability of the diazonium salt. A simple qualitative test for the presence of nitrous acid can be performed using starch-iodide paper (a blue-black color indicates excess nitrous acid). The Sandmeyer reaction can be monitored by TLC or HPLC by observing the disappearance of the diazonium salt (indirectly, as it's unstable) and the appearance of the this compound product. Quenching a small aliquot of the reaction mixture and extracting it for analysis is a common practice.
Q4: What is the best way to purify the final product?
A4: The crude this compound can often be purified by recrystallization. A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Mixtures of an organic solvent (like ethanol or ethyl acetate) and water are often effective. For removing persistent impurities, column chromatography on silica gel may be necessary. An acidic workup to ensure the product is in its carboxylic acid form is also crucial for effective extraction and purification.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are essential. Diazonium salts can be explosive when isolated and dry, so they should always be kept in solution and used immediately.[2] The reaction can also evolve nitrogen gas vigorously, so it should be performed in a well-ventilated fume hood with an appropriate setup to handle gas evolution. Hydrobromic acid is corrosive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Amino-3-(trifluoromethyl)benzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
Part 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-(trifluoromethyl)benzoic acid (1.0 eq.) in a mixture of 48% HBr (2.5 eq.) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in deionized water. Cool this solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part 2: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq.) in 48% HBr. Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred copper(I) bromide solution. Be prepared for vigorous evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture on a water bath at 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Appearance |
| 4-Amino-3-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.14 | >98% | Off-white to light yellow solid |
| This compound | C₈H₄BrF₃O₂ | 269.02 | >97% | White to off-white crystalline solid |
References
- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
- NCERT. (n.d.). Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Trifluoromethylated Intermediates: Your Guide to 4-Amino-3-(trifluoromethyl)benzoic Acid.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (2023). Sandmeyer reaction.
- LibreTexts. (2024). 24.8: Reactions of Arylamines.
- NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up.
- Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).
- Raza, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2491-2517.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- PrepChem. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
- ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Gutmann, B., et al. (2016).
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
Sources
Technical Support Center: Purification of 4-Bromo-3-(trifluoromethyl)benzoic Acid & Its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the common and complex challenges associated with the purification of 4-bromo-3-(trifluoromethyl)benzoic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows.
This compound is a critical intermediate in pharmaceutical research and development.[1] Its unique structure, featuring a bromine atom ideal for cross-coupling reactions and an electron-withdrawing trifluoromethyl group to enhance metabolic stability and target binding, makes it highly valuable.[1][2] However, these same features contribute to specific challenges in its purification. This guide provides practical, field-proven solutions to these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or pink discoloration. What is the cause and how can I obtain a pure white solid?
A1: Discoloration in the final product typically arises from two main sources: trace amounts of oxidized organic impurities formed during synthesis or residual halogen from the bromination step. The high electron-withdrawing nature of the trifluoromethyl group can make the aromatic ring susceptible to certain side reactions.
Causality:
-
Oxidized Impurities: Minor side-products from the synthesis can become colored upon exposure to air and light over time.
-
Residual Bromine/Iodine: If the bromination reaction is not perfectly quenched or worked up, elemental bromine (Br₂) or iodine (if used as a catalyst) can persist and impart color.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Swirl the hot solution with the charcoal for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.[3]
-
Bisulfite Wash: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash the organic layer with a 5-10% aqueous sodium bisulfite (NaHSO₃) solution. This will reduce residual elemental halogens to colorless halide ions, which will partition into the aqueous layer.
-
Chromatography: If discoloration persists, a quick filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes), can effectively remove baseline impurities that may be colored.
Q2: I'm struggling to crystallize my this compound derivative. It keeps "oiling out" of solution. What should I do?
A2: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a supercooled liquid instead of a crystalline solid. This is common with compounds that have impurities, which depress the melting point, or when the solution is cooled too rapidly.
Causality:
-
Supersaturation: The solution is too concentrated, or the cooling rate is too fast, preventing the molecules from orienting into an ordered crystal lattice.
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent, preventing the compound from precipitating, or too poor, causing it to crash out as an amorphous oil.
Troubleshooting Steps:
-
Reduce Cooling Rate: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop, ideally insulated to slow heat loss. Only after it has reached room temperature should you consider placing it in an ice bath to maximize recovery.[4]
-
Adjust Solvent System: If oiling out persists, add a small amount of the hot solvent back to the mixture to redissolve the oil, and then allow it to cool even more slowly. Alternatively, consider a different solvent system. A binary solvent system (one "good" solvent and one "poor" solvent) is often effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., heptane or hexanes) at an elevated temperature until the solution becomes slightly turbid (cloudy). Add a drop or two of the good solvent to clarify, then cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystallization.
-
Q3: My NMR spectrum shows unreacted starting material or other non-acidic impurities. What is the most efficient removal method?
A3: For removing non-acidic or weakly acidic impurities from a carboxylic acid product, a liquid-liquid acid-base extraction is the most effective and scalable method. This technique exploits the difference in pKa between your desired product and the impurities.
Causality: The carboxylic acid group of this compound is acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral or non-acidic organic impurities will remain in the organic phase. A similar principle applies to purifying related trifluoromethyl benzoic acids.[5]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe CO₂ evolution (bubbling) as the acid is neutralized. Swirl gently and vent the funnel frequently. Repeat the wash until no more gas evolves.
-
Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer contains the neutral impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) or 1-3 M HCl until the pH is ~1-2 (check with pH paper). Acidification will protonate the carboxylate salt, causing the pure benzoic acid derivative to precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it under vacuum.
Q4: How do I separate my desired product from closely related positional isomers?
A4: The separation of positional isomers (e.g., 3-bromo-4-(trifluoromethyl)benzoic acid) is a significant challenge because their physical properties, such as solubility and polarity, are often very similar. While careful recrystallization can sometimes enrich the desired isomer, column chromatography is the definitive method for achieving high isomeric purity.
Troubleshooting Steps:
-
TLC Analysis First: Before attempting a large-scale column, develop a separation method using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find one that gives a clear separation (ΔRf > 0.15) between your product and the isomeric impurity.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: Use the optimal solvent system identified by TLC. A less polar solvent system will generally provide better separation for these types of compounds.
-
Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for the best resolution.
-
Elution: Run the column, collecting small fractions. Analyze the fractions by TLC to identify and combine those containing the pure desired product.
-
In-Depth Troubleshooting & Workflow Guides
Guide 1: Optimizing Recrystallization
Recrystallization is a powerful technique but requires careful optimization. The following workflow can help troubleshoot common issues.
Caption: Troubleshooting workflow for common recrystallization problems.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/System | Class | Suitability Notes |
| Toluene | Aromatic | Good for moderate polarity compounds. High boiling point allows for slow cooling. |
| Heptane / Ethyl Acetate | Co-solvent | Excellent for fine-tuning solubility. Dissolve in minimal hot EtOAc, add hot Heptane to turbidity. |
| Ethanol / Water | Co-solvent | A more polar option. Dissolve in hot ethanol, add hot water until cloudy. Good for removing non-polar impurities. |
| Acetic Acid / Water | Co-solvent | Useful for acidic compounds that are highly crystalline but can be difficult to dissolve. |
Standard Operating Protocols (SOPs)
SOP-01: High-Purity Recrystallization of this compound
This protocol describes a standard procedure for purifying the title compound from common non-isomeric impurities.
-
Solvent Selection: Place ~50 mg of the crude material in a test tube. Add a potential solvent (e.g., Toluene) dropwise. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[7]
-
Dissolution: Place the bulk of the crude material (e.g., 5.0 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., Toluene) in portions while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 5 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form. Avoid agitating the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), until a constant weight is achieved.
SOP-02: Purity Assessment by HPLC
To validate the success of the purification, analysis by High-Performance Liquid Chromatography (HPLC) is essential.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile/Water |
This method provides a baseline for assessing the purity of the final product and can be adapted to quantify the removal of specific impurities. High purity is generally considered >98% by this method.[8]
General Purification Workflow
The choice of purification strategy depends on the nature and quantity of impurities present. The following diagram outlines a general decision-making process.
Caption: Decision tree for selecting the appropriate purification strategy.
References
- BenchChem (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- CymitQuimica. CAS 161622-14-6: this compound.
- University Course Material. Recrystallization of Benzoic Acid.
- FAMU (2016). Lab Report Recrystallization.
- Organic Chemistry at SD Miramar College (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
- Google Patents (CN101066917A). Process of preparing 3-trifluoromethyl benzoic acid.
- Google Patents (US4393232A). Preparation of 3-bromo-4-fluoro-benzoic acid.
- BenchChem (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 161622-14-6: this compound [cymitquimica.com]
- 3. famu.edu [famu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Identifying and Removing Impurities from 4-Bromo-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 4-Bromo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent and require the highest standards of purity for their work. In the following sections, we will delve into the common impurities encountered with this compound, provide detailed protocols for their identification and removal, and offer troubleshooting advice for challenges you may face during the purification process. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.
Understanding the Importance of Purity
This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds and advanced materials. The presence of impurities, even in trace amounts, can have significant consequences, leading to side reactions, lower yields of the desired product, and complications in downstream applications. Therefore, a thorough understanding of potential impurities and the methods to remove them is paramount for ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with this compound.
Q1: What are the most common impurities in commercially available this compound?
A1: The most prevalent impurities typically arise from the synthetic route used for its preparation. The primary method for synthesizing this compound is the electrophilic bromination of 3-(trifluoromethyl)benzoic acid.[1] Consequently, the most common impurities are:
-
Unreacted Starting Material: 3-(trifluoromethyl)benzoic acid.
-
Positional Isomers: Other brominated isomers such as 2-Bromo-5-(trifluoromethyl)benzoic acid and 5-Bromo-3-(trifluoromethyl)benzoic acid. The formation of these isomers is dependent on the reaction conditions and the directing effects of the trifluoromethyl and carboxylic acid groups.
Q2: My batch of this compound has a yellowish tint. What could be the cause?
A2: A yellow or off-white color often indicates the presence of trace impurities, which can include byproducts from the bromination reaction. While minor discoloration may not always impact subsequent reactions, it is a sign of lower purity and should be addressed if high-purity material is required. Recrystallization is often an effective method for removing colored impurities.
Q3: How can I quickly assess the purity of my this compound sample?
A3: For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is a suitable technique. By comparing the sample to a reference standard, the presence of impurities can be visualized as separate spots. For a more quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: I am having trouble dissolving the compound for purification. What solvents are recommended?
A4: this compound is generally soluble in polar organic solvents such as ethanol, diethyl ether, and chloroform.[1] For recrystallization, a solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal.
Troubleshooting Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Ensure a slow cooling process. Allow the solution to cool to room temperature before placing it in an ice bath. |
| Oiling Out (Formation of an oil instead of crystals) | - The compound's melting point is lower than the temperature at which it precipitates from the saturated solution.- High concentration of impurities depressing the melting point. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Try a different solvent system with a lower boiling point.- Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. |
| Poor Recovery of Pure Compound | - The chosen solvent has a relatively high solubility for the compound even at low temperatures.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out on the filter paper. |
Chromatographic Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Impurities | - Inappropriate mobile phase composition.- Incorrect stationary phase selection. | - Optimize the mobile phase by adjusting the solvent ratio or by adding modifiers (e.g., a small amount of acetic or formic acid to suppress ionization of the carboxylic acid).- If using normal-phase chromatography, consider switching to a reverse-phase column, or vice-versa. |
| Peak Tailing in HPLC | - Secondary interactions between the acidic compound and the stationary phase.- Column overload. | - Add an acidic modifier to the mobile phase.- Reduce the amount of sample injected onto the column. |
| Compound Crashing Out on the Column | - The compound has low solubility in the mobile phase. | - Adjust the mobile phase composition to increase the solubility of the compound.- Dissolve the sample in a solvent that is compatible with the mobile phase before loading it onto the column. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of this compound containing minor impurities.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot ethanol. Heat the mixture gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: To the hot filtrate, add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific instrument and impurities present.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% A / 40% B, isocratic, or a suitable gradient to separate impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Purification Workflow
To aid in understanding the decision-making process for purification, the following diagram illustrates a typical workflow.
Caption: A decision-making workflow for the purification of this compound.
Concluding Remarks
The successful purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and manufacturing processes. By understanding the potential impurities and applying the appropriate purification and analytical techniques, researchers can confidently proceed with their work. This guide provides a comprehensive starting point, and it is recommended to adapt and optimize these protocols based on the specific requirements of your project.
References
- ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic - Introduction.
Sources
Technical Support Center: Stability and Handling of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support resource for 4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 161622-14-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights into its stability under various experimental conditions, helping you anticipate challenges, troubleshoot reactions, and ensure the integrity of your results.
Compound Overview & Key Structural Features
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a bromine atom, and a trifluoromethyl group. Its utility in pharmaceutical and materials science stems from the unique and often synergistic properties conferred by these groups.[1][2]
-
Trifluoromethyl (-CF₃) Group : This group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and the high dissociation energy of the C-F bonds grant exceptional thermal, chemical, and metabolic stability to the molecule.[3][4]
-
Aryl Bromide (-Br) : The carbon-bromine bond serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile construction of complex molecular architectures.[2][5]
-
Carboxylic Acid (-COOH) : This functional group provides a site for standard derivatization (e.g., amidation, esterification) and influences the compound's solubility and acidity.[1]
Understanding the interplay and relative stability of these groups is critical for successful experimentation.
At-a-Glance Stability Profile
For rapid assessment, the following table summarizes the stability of this compound under common stress conditions.
| Condition | Stability Rating | Mechanistic Rationale & Key Considerations |
| Thermal Stress | Highly Stable | The trifluoromethyl group significantly enhances thermal stability due to strong C-F bonds.[6][7] Decarboxylation is possible but typically requires extreme temperatures (>300 °C) or specialized catalysts.[8] |
| Acidic (Aqueous) | Highly Stable | The entire molecule is robust in the presence of non-oxidizing acids (e.g., HCl, H₂SO₄) at moderate temperatures. The -CF₃ group is exceptionally resistant to acidic hydrolysis.[9] |
| Basic (Aqueous) | Stable (as salt) | In the presence of bases (e.g., NaOH, K₂CO₃), the carboxylic acid is readily deprotonated to form a highly stable carboxylate salt. The C-Br and C-CF₃ bonds are stable under these conditions. |
| Oxidative Stress | Generally Stable | The electron-deficient aromatic ring is deactivated towards oxidation. The -CF₃ group is inert to most common laboratory oxidants (e.g., H₂O₂, KMnO₄). Degradation requires harsh, advanced oxidation processes.[10] |
| Reductive Stress | Potentially Reactive | The C-Br bond is the most susceptible site. It can be reduced via catalytic hydrogenation (e.g., H₂/Pd-C) or with strong reducing agents. The carboxylic acid can be reduced with potent reagents like LiAlH₄. The -CF₃ group is highly resistant to reduction.[9] |
| Photolytic Stress | Potentially Unstable | Like many aromatic carboxylic acids, the compound may be susceptible to degradation upon prolonged exposure to UV light.[11][12] This can lead to discoloration and the formation of minor impurities. |
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during synthesis, focusing on the stability and reactivity of the title compound.
Q: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is inefficient or failing. Is my this compound degrading?
A: It is highly unlikely that the starting material is the point of failure, provided it is pure. The molecule is designed for these reactions. The C-Br bond is the intended reactive site, and the -CF₃ and -COOH groups are stable under typical coupling conditions. Inefficiency almost always stems from suboptimal reaction parameters.
Causality: The catalytic cycle of a cross-coupling reaction is sensitive to the interplay of catalyst, ligand, base, solvent, and temperature. The electron-withdrawing nature of both the -CF₃ and -COOH groups can make the oxidative addition step at the C-Br bond more challenging compared to electron-rich aryl bromides, sometimes requiring more active catalysts or higher temperatures.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents (boronic acid/ester, base, solvent) are pure and anhydrous where necessary.
-
Catalyst & Ligand Choice: For this electron-deficient substrate, a more electron-rich and bulky phosphine ligand or a potent N-heterocyclic carbene (NHC) ligand may be required to facilitate the rate-limiting oxidative addition step.
-
Base Selection: The choice of base is critical. Ensure it is strong enough for the specific coupling mechanism but not so strong as to cause unwanted side reactions. K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices.
-
Temperature & Time: Increase the reaction temperature in increments (e.g., 80 °C → 100 °C) and monitor for product formation. If the reaction is sluggish, an extended reaction time may be necessary.
Q: I am running a reaction in a high-boiling solvent (e.g., DMF, DMSO) at >160 °C and see an unexpected, non-polar byproduct. What is it?
A: You are likely observing thermal decarboxylation. While benzoic acids are generally stable, at elevated temperatures, the carboxylic acid group can be lost as CO₂.[8] The product would be 1-bromo-2-(trifluoromethyl)benzene .
Causality: High thermal energy can overcome the activation barrier for the cleavage of the C-C bond between the aromatic ring and the carboxyl group. This is more common in the presence of copper or other metal catalysts but can occur thermally at sufficiently high temperatures.
Recommendation:
-
Confirm the identity of the byproduct using GC-MS or by comparing its ¹H NMR spectrum to a known standard.
-
If decarboxylation is undesired, explore alternative reaction conditions at a lower temperature, perhaps using a more active catalyst or microwave irradiation to accelerate the desired reaction without prolonged high-temperature exposure.
Q: My solid this compound has developed a slight yellow or pink tint after storage. Has it decomposed?
A: This is likely a minor issue related to photostability. The bulk purity of the material is probably still very high.
Causality: Aromatic compounds can absorb UV light, leading to the formation of trace amounts of colored photodegradation products.[13] This is often a surface-level phenomenon and does not necessarily indicate significant degradation of the bulk material.
Recommendation:
-
For non-critical applications, the material can likely be used as is.
-
For high-purity applications (e.g., GMP synthesis, analytical standard preparation), re-verify the purity by LCMS or NMR.
-
To prevent this, always store the compound in an amber glass vial or otherwise protected from light, especially from direct sunlight.[14][15]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions? A1: Store this compound in a tightly sealed container in a cool (room temperature is acceptable), dry, and well-ventilated area.[14] It should be kept away from strong oxidizing agents and bases. For maximum shelf life, protect it from light by using an amber vial or storing it in a dark cabinet.[15]
Q2: How does the -CF₃ group impact the acidity of the carboxylic acid? A2: The -CF₃ group is a strong electron-withdrawing group. Its presence on the aromatic ring increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted benzoic acid. This makes deprotonation with even mild bases (like sodium bicarbonate) more favorable.
Q3: Can the carboxylic acid group be converted to an amide or ester without affecting the C-Br bond? A3: Absolutely. Standard amide coupling (e.g., using HATU, HOBt/EDC) or esterification (e.g., Fischer esterification with H⁺ catalyst, or reaction with an alkyl halide under basic conditions) conditions are fully compatible with the aryl bromide and trifluoromethyl groups. These reactions are typically performed at temperatures well below those required for C-Br bond activation or decarboxylation.
Q4: Is this compound compatible with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄)? A4: Yes, but multiple functional groups will react. LiAlH₄ is a powerful reducing agent that will reduce the carboxylic acid to a primary alcohol (-CH₂OH). Under these conditions, it is also possible to achieve reductive debromination (cleavage of the C-Br bond). If the goal is only to reduce the carboxylic acid, a more selective reagent like borane (BH₃) should be considered, as it is less likely to affect the aryl bromide.
Experimental Protocol: Forced Degradation Study Workflow
To empirically validate the stability of a new batch or in a new formulation, a forced degradation study is the authoritative method. This protocol provides a framework for stressing the molecule under various conditions.
Methodology:
-
Preparation: Prepare five separate samples of this compound. Four should be in solution (e.g., 1 mg/mL in acetonitrile:water) for stress testing, and one sample should be kept as a solid for thermal stress. Prepare a "dark control" sample wrapped in aluminum foil and stored alongside the photostability sample.[13]
-
Acidic Stress: To one sample, add an equal volume of 1 M HCl. Heat at 80 °C.
-
Basic Stress: To a second sample, add an equal volume of 1 M NaOH. Keep at room temperature.
-
Oxidative Stress: To a third sample, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Stress: Place the solid sample in an oven at a temperature below its melting point (e.g., 105 °C).
-
Photolytic Stress: Expose the fourth solution sample to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light).[13]
-
Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), take an aliquot from each sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC method with a mass spectrometer (LC-MS) to quantify the parent compound and identify any degradation products.
References
- ACS Omega. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
- CymitQuimica. This compound.
- MDPI. (2022).
- Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- National Institutes of Health (NIH). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Biosynth. This compound.
- BenchChem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions.
- BenchChem. In-Depth Technical Guide on the Thermal Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl.
- AK Scientific, Inc.
- National Institutes of Health (NIH). (2017).
- PubMed. (2009).
- Sigma-Aldrich. Safety Data Sheet: 4-Bromo-α,α,α-trifluorotoluene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- ResearchGate.
- BenchChem. Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- ResearchGate.
- Q1 Scientific. (2021). Photostability testing theory and practice.
Sources
- 1. CAS 161622-14-6: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. q1scientific.com [q1scientific.com]
- 14. aksci.com [aksci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Dehalogenation of 4-Bromo-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for chemists, researchers, and drug development professionals working with 4-Bromo-3-(trifluoromethyl)benzoic acid. This guide is designed to provide in-depth troubleshooting and practical solutions to a common and often frustrating side reaction: dehalogenation. The unique electronic properties of this substrate, specifically the presence of the electron-withdrawing trifluoromethyl group, make it a valuable building block in pharmaceutical and materials science research.[1] However, these same properties can also render the carbon-bromine bond susceptible to cleavage under various reaction conditions, leading to the formation of 3-(trifluoromethyl)benzoic acid as an undesired byproduct.
This resource will delve into the mechanistic underpinnings of dehalogenation across several common reaction types and offer evidence-based strategies to mitigate this issue, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[2] In the context of cross-coupling reactions, this leads to the formation of a hydrodehalogenated byproduct instead of the desired coupled product, which ultimately lowers the reaction yield and complicates purification.[2] The substrate this compound is particularly susceptible to this issue due to the electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group. These groups increase the electrophilicity of the aryl bromide, making it more reactive towards oxidative addition in palladium-catalyzed reactions, but also more prone to undesired reductive cleavage.[3][4]
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism for dehalogenation in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[2] This Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated arene.[3]
Q3: Are there any non-palladium-catalyzed conditions that can cause dehalogenation?
A3: Yes, dehalogenation is not limited to palladium-catalyzed reactions. Photochemical conditions, for instance, can induce dehalogenation of aryl halides in the presence of a base and a hydrogen donor like methanol.[5][6] This proceeds through a radical chain reaction mechanism.[5][6] Additionally, certain transition-metal-free conditions using strong bases can also promote dehalogenation.[7][8]
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the conditions employed can often lead to significant dehalogenation of this compound.
Common Causes of Dehalogenation:
-
Formation of Palladium-Hydride Species: As mentioned, Pd-H species are a primary culprit. These can arise from the reaction of the palladium catalyst with the base or solvent.[2][3]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from the boron reagent to the palladium center) is slow relative to the formation and reaction of Pd-H species, dehalogenation can become a dominant pathway.
-
Substrate-Related Factors: Electron-deficient aryl halides, such as the topic compound, are more susceptible to dehalogenation.[2]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][9] | These ligands accelerate the rates of both oxidative addition and reductive elimination, which can help the desired coupling reaction outcompete the dehalogenation pathway.[10][11] |
| Base | Employ weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu. | Stronger bases are more likely to react with the palladium complex or solvent to generate hydride species.[2] |
| Solvent | Use anhydrous aprotic solvents like toluene, dioxane, or THF. Avoid alcohol-based solvents if possible. | Alcohols can act as a source of hydrides, leading to dehalogenation.[3] If a co-solvent is necessary, minimize the amount of water or alcohol. |
| Palladium Precatalyst | Use a pre-catalyst that readily forms the active Pd(0) species.[2] | Efficient generation of the active catalyst can help to ensure that the desired catalytic cycle proceeds efficiently. |
Experimental Protocol to Minimize Dehalogenation in Suzuki Coupling:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (1.2 equivalents), and K₃PO₄ (2.0 equivalents).[2]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[2]
-
Add anhydrous toluene and a minimal amount of water (if necessary for solubility).[2]
-
Degas the reaction mixture thoroughly.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Dehalogenation can be a significant side reaction, especially with electron-deficient aryl halides.
Common Causes of Dehalogenation:
-
β-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where the palladium-amido complex undergoes β-hydride elimination to yield the dehalogenated arene and an imine.[12]
-
Base-Induced Decomposition: Strong bases can contribute to the formation of palladium-hydride species.[13]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand | Utilize bulky, electron-rich phosphine ligands such as Josiphos, tBuXPhos, or BrettPhos.[14][15] | These ligands promote the desired reductive elimination and can sterically hinder side reactions like β-hydride elimination.[13] |
| Base | Use NaOtBu or LHMDS. The choice of base can be critical and may require screening. | While strong bases are necessary for this reaction, their choice can influence the extent of side reactions.[16] |
| Solvent | Anhydrous toluene or dioxane are generally good choices. | Aprotic solvents are preferred to minimize potential hydride sources.[16] |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures can sometimes favor decomposition pathways leading to dehalogenation. |
Experimental Protocol to Minimize Dehalogenation in Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.2-1.5 equivalents) to a dry Schlenk tube.[17]
-
Add anhydrous toluene, followed by this compound and the amine (1.1 equivalents).[17]
-
Seal the tube and heat to 100-110 °C with vigorous stirring, monitoring the reaction progress.[17]
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The electron-deficient nature of this compound makes it a good substrate for this reaction, but dehalogenation can still occur.
Common Causes of Dehalogenation:
-
Formation of Palladium-Hydride Species: Similar to other palladium-catalyzed couplings, the in-situ generation of Pd-H species is a primary cause of dehalogenation.
-
Reaction with the Base: The base used in the Heck reaction can be a source of hydrides.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand | Phosphine-free catalyst systems or specific phosphine ligands like P(o-tol)₃ can be effective. | The choice of ligand can significantly influence the stability of the catalytic intermediates and suppress dehalogenation. |
| Base | Use a hindered amine base like triethylamine or a weaker inorganic base like NaOAc or Ag₂CO₃. | These bases are less prone to generating hydride species compared to stronger bases. |
| Additives | The addition of phase-transfer catalysts like TBAB can sometimes be beneficial. | These can improve reaction rates and selectivity. |
| Solvent | Polar aprotic solvents like DMF or NMP are commonly used. | The choice of solvent can influence the reaction outcome. |
Experimental Protocol for a Heck Reaction:
-
To a reaction vessel, add this compound, the alkene (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., triethylamine, 2.0 equivalents).
-
Add a suitable solvent such as DMF or NMP.
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
Visualizing the Problem: The Dehalogenation Pathway
The following diagram illustrates the point in a generic palladium cross-coupling catalytic cycle where the undesired dehalogenation side reaction can occur.
Caption: The catalytic cycle showing the competing dehalogenation pathway.
Decision-Making Workflow for Method Optimization
When encountering dehalogenation, a systematic approach to optimizing your reaction conditions is crucial. The following workflow provides a logical progression for troubleshooting.
Caption: A workflow for troubleshooting dehalogenation.
By systematically evaluating and modifying these key reaction parameters, researchers can significantly reduce or eliminate the undesired dehalogenation of this compound, leading to higher yields and cleaner reaction profiles.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224-10229.
- Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
- Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Zhang, Y., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(15), 4648.
- University of Calgary. Ch 5: Dehydrohalogenation.
- Wang, J., et al. (2021). Bis(pinacolato)diboron‐Enabled Ni‐Catalyzed Reductive Arylation/Vinylation of Alkyl Electrophiles. Angewandte Chemie International Edition, 60(33), 18055-18062.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Chen, J., et al. (2010). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synthetic Communications, 40(12), 1785-1791.
- Wikipedia. Buchwald–Hartwig amination.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- García-Melchor, M., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 40(29), 7545-7555.
- Dziuk, B., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 326-345.
- García-Melchor, M., et al. (2011). Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions. In Phosphorus Compounds (pp. 57-84). Springer, Dordrecht.
- Wang, S. D., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 10805-10813.
- Bisht, R., et al. (2021). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. ACS Catalysis, 11(15), 9721-9728.
- Wang, S. D., et al. (2019). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 10805-10813.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Liang, T., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 38.
- Roy, D. K., & Ghorai, P. (2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ChemistrySelect, 7(12), e202104434.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681.
- Wang, X., et al. (2013). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 15(1), 124-127.
- Liang, T., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 38.
- Fan, T., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610-2616.
- Aikawa, K., & Mikami, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 304-322.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for Reactions with 4-Bromo-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 4-Bromo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate the complexities of solvent selection for efficient and successful reactions with this versatile building block.
Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should consider when selecting a solvent?
Answer: this compound is a white to off-white crystalline solid.[1] Its structure presents three key features that dictate solvent choice:
-
A Carboxylic Acid Group: This polar, acidic functional group allows for solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMF and DMSO). The acidity of the benzoic acid is increased by the electron-withdrawing trifluoromethyl group.
-
An Aromatic Ring with a Bromine Atom: The aryl bromide functionality is relatively nonpolar, favoring solubility in solvents like toluene, THF, and dioxane. This site is crucial for cross-coupling reactions.
-
A Trifluoromethyl (CF3) Group: This is a strongly electron-withdrawing and lipophilic group. It enhances the electrophilicity of the aromatic ring, which can facilitate reactions like Suzuki-Miyaura coupling.[2]
A successful reaction often requires a solvent that can adequately dissolve both the polar carboxylic acid and the less polar aryl bromide portions of the molecule, as well as the other reagents in your reaction.
Q2: I'm having trouble dissolving this compound. What do you recommend?
Answer: For general dissolution, polar aprotic solvents are often a good starting point. This compound is soluble in organic solvents such as ethanol, ether, and chloroform.[3] For reactions, consider the following:
-
For Amide Couplings: Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[4]
-
For Suzuki-Miyaura Couplings: A mixture of an organic solvent and water is often employed. Common organic solvents for this include 1,4-dioxane, Tetrahydrofuran (THF), and toluene.[1][5]
-
For Esterifications: Often, an excess of the alcohol reactant can serve as the solvent.[6][7]
If solubility remains an issue, gentle heating can be applied, but be mindful of the thermal stability of your other reagents.
Troubleshooting Guide for Common Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.[2]
Problem: Low or no yield in my Suzuki coupling reaction.
Possible Cause & Solution: Inappropriate Solvent System
The choice of solvent is critical for balancing the solubility of the polar benzoic acid, the nonpolar aryl bromide, the boronic acid, and the inorganic base.
-
Recommendation: A biphasic solvent system is often optimal. A mixture of an organic solvent like 1,4-dioxane , THF , or toluene with water (e.g., in a 4:1 or 3:1 ratio) is a standard starting point.[5] The water helps to dissolve the base (e.g., K₂CO₃, Cs₂CO₃) and facilitates the transmetalation step.
-
Expert Insight: The presence of electron-withdrawing groups on the aryl bromide, such as the trifluoromethyl group on your substrate, generally makes the oxidative addition step more favorable.[1] Therefore, if the reaction is failing, the issue is more likely related to solubility, the choice of base, or the catalyst/ligand system rather than the inherent reactivity of the C-Br bond.
Solvent Selection Table for Suzuki-Miyaura Coupling
| Solvent System | Base Examples | Temperature (°C) | Key Considerations |
| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃ | 80 - 100 | A robust and widely applicable system providing good solubility for many reagents.[5] |
| Toluene / Water | K₂CO₃, Cs₂CO₃ | 80 - 110 | Good for higher temperatures; requires efficient stirring for the biphasic mixture.[5] |
| THF / Water | K₃PO₄, Cs₂CO₃ | 60 - 80 | A versatile option, though THF has a lower boiling point. |
| DMF / Water | K₂CO₃ | 80 - 120 | Useful for substrates with poor solubility, but be aware of potential side reactions.[5] |
Amide Bond Formation
Amide coupling reactions with this compound require a solvent that can facilitate the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.
Problem: My amide coupling reaction is sluggish and gives low yields.
Possible Cause & Solution: Suboptimal Solvent and Base Combination
For electron-deficient carboxylic acids, the choice of solvent can significantly impact the reaction rate and the stability of the activated intermediate.
-
Recommendation: N,N-Dimethylformamide (DMF) is a common and effective solvent for amide couplings, particularly when using reagents like HATU.[4][8] Anhydrous Dichloromethane (DCM) is another frequent choice, especially with EDC/HOBt coupling agents.[4] For greener alternatives, ethyl acetate or 2-MeTHF can be considered.
-
Expert Insight: The success of an amide coupling often hinges on the interplay between the coupling reagent, base, and solvent. In many cases, a polar aprotic solvent like DMF is preferred because it effectively solvates the activated carboxylic acid species. If you are using a less polar solvent like DCM and observing poor results, switching to DMF may improve the reaction. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
-
Monitoring: Continue to stir at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Esterification
The most common method for esterifying benzoic acids is the Fischer esterification, which is an acid-catalyzed equilibrium reaction.
Problem: My Fischer esterification is not going to completion.
Possible Cause & Solution: Presence of Water and Equilibrium Limitations
Fischer esterification is a reversible reaction where water is a byproduct. To drive the reaction to completion, the water must be removed, and an excess of one reactant is typically used.[9]
-
Recommendation 1 (Excess Alcohol): The simplest approach is to use a large excess of the alcohol (e.g., 10-20 equivalents), which also serves as the solvent.[6] This is practical for low-boiling alcohols like methanol and ethanol. The reaction is heated to reflux in the presence of a catalytic amount of a strong acid like H₂SO₄ or p-TsOH.[7]
-
Recommendation 2 (Azeotropic Removal of Water): For higher-boiling or more precious alcohols, use a solvent that forms an azeotrope with water, such as toluene . The reaction can be set up with a Dean-Stark apparatus to physically remove the water as it is formed, thus driving the equilibrium towards the ester product.[7]
Troubleshooting Flowchart for Fischer Esterification
Caption: Decision-making process for troubleshooting low esterification yields.
References
- ChemBK. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.
- ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- ResearchGate. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Solvatomorphism with polar protic/aprotic and non-polar solvents in a series of complexes derived from the 5-phenylimidazole/tetrafluoroborate/copper(ii) reaction system - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification [organic-chemistry.org]
managing the safe handling and disposal of 4-Bromo-3-(trifluoromethyl)benzoic acid
Technical Support Center: 4-Bromo-3-(trifluoromethyl)benzoic Acid
A Guide for the Safe Handling, Emergency Management, and Disposal for Research Professionals
Welcome to the technical support guide for this compound (CAS No. 161622-14-6). As a Senior Application Scientist, my objective is to provide you with not just protocols, but the rationale behind them, ensuring your work is both scientifically sound and fundamentally safe. This document is structured as a dynamic troubleshooting and FAQ resource to address the specific challenges you may encounter.
Section 1: Hazard Identification & Core Safety Principles
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a white to yellow or pink solid organic compound that serves as a vital intermediate in the synthesis of various materials.[1][2] While relatively stable under normal conditions, it possesses specific hazards that command respect and careful management.[1]
Core Hazard Summary
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] Adherence to the Globally Harmonized System (GHS) classifications is the first step in mitigating these risks.
| Hazard Category | GHS Classification & Statements | Pictogram | Implication for Researchers |
| Skin Irritation | H315: Causes skin irritation.[2] | Direct contact can lead to redness, itching, or inflammation. Prolonged or repeated contact should be avoided. | |
| Eye Irritation | H319: Causes serious eye irritation.[2] | (GHS07)[2] | The fine, powdered nature of the solid increases the risk of airborne particles entering the eye, which can cause significant discomfort and potential damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and transfer operations should be designed to minimize dust generation. |
The Hierarchy of Controls: A Self-Validating Safety System
Trustworthy protocols are built on a layered defense system. We don't rely on a single piece of PPE to ensure safety. Instead, we use the hierarchy of controls to build a robust, self-validating system.
Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.
Section 2: Personal Protective Equipment (PPE) Troubleshooting Guide
Question: My lab's standard procedure is to just wear nitrile gloves. Is this sufficient for handling this compound?
Answer: Not necessarily, and this is a critical point of experimental safety. While disposable nitrile gloves provide a good baseline for incidental contact, their protection is temporary.[4]
-
Causality: Aromatic carboxylic acids and halogenated compounds can, over time, degrade or permeate standard nitrile gloves. The choice of glove should be based on the duration and nature of the handling task.
-
Protocol:
-
For short-duration tasks (e.g., weighing, quick transfers): A standard, disposable nitrile glove is generally acceptable. Always inspect gloves for tears or pinholes before use.[5]
-
For longer-duration tasks or when significant contamination is possible: Consider using thicker, chemical-resistant gloves such as butyl rubber or laminate gloves.[6]
-
Self-Validation: Always remove and replace gloves immediately if you suspect contamination.[5] After handling, wash your hands thoroughly with soap and water, even after wearing gloves.[5][6]
-
Question: When is a respirator required for handling this solid compound?
Answer: A respirator is necessary when engineering controls, such as a chemical fume hood, are insufficient to keep the concentration of airborne dust below safe levels.[4][5]
-
Expert Insight: Your primary line of defense should always be engineering controls.[4] All handling of the solid compound that could generate dust—especially weighing and transferring—should occur within a certified chemical fume hood.[5]
-
Troubleshooting Scenarios:
-
Scenario 1: Weighing the compound.
-
Incorrect: Weighing on an open bench. This actively creates an inhalation hazard.
-
Correct: Weighing inside a fume hood or a ventilated balance enclosure.[5] This contains any dust generated.
-
-
Scenario 2: A large-scale transfer.
-
Potential Issue: Scooping large amounts of powder can easily generate dust clouds.
-
Solution: If you anticipate significant dust generation that cannot be contained by a fume hood, a NIOSH-approved respirator with a particulate filter is required.[4][5] Use of a respirator requires prior medical evaluation and fit-testing.[4]
-
-
Section 3: Handling & Storage - FAQs
Question: I've noticed the this compound in my bottle has a slight pinkish tint, but the product sheet says it's white. Is it safe to use?
Answer: A slight discoloration to yellow or pink is common for this compound and is generally not an indication of dangerous degradation.[2] However, it underscores the importance of proper storage.
-
Causality: The discoloration may be due to minor impurities or very slow, long-term reactions accelerated by light or air exposure. For most synthetic applications, this slight change will not affect the reaction outcome.
-
Best Practices for Storage:
-
Keep containers tightly closed: This prevents reaction with atmospheric moisture or oxygen.[7]
-
Store in a cool, dry, well-ventilated area: Heat can accelerate degradation.[1]
-
Avoid Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can cause vigorous or hazardous reactions.[8]
-
Question: How do I properly weigh and transfer the powder to my reaction vessel without making a mess or creating dust?
Answer: This requires a methodical approach inside a chemical fume hood.
Experimental Protocol: Dust-Free Transfer
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats/paper, reaction vessel, waste container) inside the fume hood before opening the chemical container.[5]
-
Don PPE: Wear your lab coat, safety goggles, and appropriate gloves.[9] A face shield is recommended if there is a higher risk of splashing.[4][5]
-
Weighing: Carefully tap a small amount of the powder onto a creased piece of weigh paper or into a weigh boat. Avoid scooping in a way that generates a plume of dust.
-
Transfer: Gently uncrease the weigh paper to create a funnel and carefully tap the powder into your reaction vessel. If using a weigh boat, use a clean spatula to guide the powder out.
-
Immediate Cleanup: Place the used weigh paper/boat directly into a dedicated solid hazardous waste container within the fume hood.[5]
Section 4: Emergency Procedures - Troubleshooting Spills & Exposures
Question: I spilled a small amount of the powder on my gloved hand and lab coat. What is the immediate, correct response?
Answer: Your first action is to prevent the spill from spreading to your skin and to decontaminate safely.
-
Remove Contaminated Items: Immediately and carefully remove the contaminated glove and lab coat, turning the contaminated surfaces inward to avoid spreading the powder.[10]
-
Skin Decontamination: Even if you believe no powder touched your skin, wash your hands and any potentially affected areas with copious amounts of soap and water.[7]
-
Disposal: Place the contaminated glove and any cleaning materials into the designated hazardous waste stream. The lab coat should be professionally laundered before reuse.[11]
Question: There's been a spill on the floor of the lab. How do I decide if I can clean it up myself?
Answer: The decision depends on the size and location of the spill. Your safety and the safety of your colleagues is the top priority.
-
Minor Spill (Manageable by Lab Personnel): A small amount (e.g., a few grams) that has not spread widely and has not created a significant dust cloud.
-
Major Spill (Requires Emergency Response): A large quantity, a spill in a public or poorly ventilated area, or any spill that you do not feel confident or equipped to handle.[12]
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Section 5: Waste Disposal Protocol & FAQs
Question: Can I dispose of this compound waste in the same container as my non-halogenated organic waste?
Answer: Absolutely not. This is one of the most critical rules in laboratory waste management. Co-mingling halogenated and non-halogenated waste streams is a common and costly mistake.
-
Causality & Trustworthiness: Halogenated waste requires specific, high-temperature incineration for proper disposal to prevent the formation of toxic dioxins and furans.[13] Mixing it with non-halogenated waste contaminates the entire container, forcing the entire volume to be treated by the more expensive and energy-intensive halogenated disposal process.[13][14] Proper segregation is both environmentally responsible and cost-effective.
Waste Disposal Decision Tree
Caption: Decision tree for proper waste segregation.
Question: What information is required on the hazardous waste tag for this chemical?
Answer: Accurate and complete labeling is a legal requirement and essential for safe disposal.[13]
-
Protocol for Labeling:
-
Generator Information: Fill in your name, lab, and contact information.[13]
-
Waste Identification: Clearly write the full, unabbreviated chemical name: "Waste this compound".[15] If it's a solution, list all components and their approximate percentages (e.g., "Methanol: ~95%, this compound: ~5%").[13]
-
Hazard Identification: Check the appropriate hazard boxes, which must include "Toxic" and "Irritant".[13]
-
Section 6: References
-
4-Bromo-3-(trifluoromethyl)benzoic - ChemBK. (2024-04-09). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). [Link]
-
Halogenated Solvents in Laboratories - Campus Operations, Temple University. (2021-10). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). [Link]
-
Chemical and Hazardous Waste Guide - UiO. (2024-11-11). [Link]
-
Organic solvent waste - Kemicentrum. (2025-01-13). [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). [Link]
-
Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). [Link]
-
Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. (n.d.). [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). [Link]
-
Chemical Spills - Emergency Management - Florida State University. (n.d.). [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. (n.d.). [Link]
-
Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). [Link]
-
4-(Trifluoromethyl)benzoic acid - Australia Pacific LNG. (2016-05-26). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 161622-14-6 [sigmaaldrich.com]
- 3. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid - Safety Data Sheet [chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. ethz.ch [ethz.ch]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
strategies to avoid steric hindrance in reactions involving 4-Bromo-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 4-Bromo-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but often challenging building block. Its unique structure, featuring a bulky trifluoromethyl group ortho to the carboxylic acid, presents significant steric hindrance that can impede common synthetic transformations.[1][2]
This document provides in-depth, field-proven strategies, troubleshooting guides, and detailed protocols to help you overcome these synthetic hurdles and achieve your target molecules efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yields in Amide Coupling or Esterification Reactions
Question: "I am attempting to synthesize an amide from this compound and a primary/secondary amine using standard EDC/HOBt coupling conditions, but my yields are consistently low (<20%). What is causing this and how can I fix it?"
Answer:
This is the most common issue encountered with this substrate. The problem stems from severe steric hindrance around the carboxylic acid. The bulky trifluoromethyl group physically blocks the approach of the amine to the activated carboxylate intermediate formed by EDC/HOBt.[3][4] Standard coupling reagents are often not potent enough to overcome this spatial blockade.
-
Strategy 1: Employ a More Powerful Coupling Reagent.
-
Rationale: For sterically hindered substrates, stronger activating agents are required to form a more reactive intermediate. Uronium/aminium salt-based reagents like HATU are ideal for this purpose.[5]
-
Mechanism of Action (HATU): In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylate attacks HATU to form a highly reactive OAt-active ester.[5][6][7] This intermediate is more susceptible to nucleophilic attack by the amine, and the reaction is often accelerated by the pyridine nitrogen atom in the HOAt leaving group, which helps to stabilize the transition state.[6][8]
-
Recommendation: Switch from EDC/HOBt to HATU. It is renowned for its high reactivity and effectiveness in challenging couplings, including those involving sterically hindered acids.[5][9]
-
-
Strategy 2: Convert the Carboxylic Acid to an Acyl Chloride.
-
Rationale: An acyl chloride is a much more reactive electrophile than an in-situ activated ester. This increased reactivity can overcome the steric barrier.
-
Recommendation: Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10][11][12] The resulting acyl chloride can then be reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the amide.
-
Detailed Protocol: High-Efficiency Amide Coupling of a Hindered Acid using HATU
This protocol describes a general procedure for coupling this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the acid is fully dissolved.
-
Add the amine (1.1 eq) followed by HATU (1.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.[5]
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent | Activating Group | Relative Power for Hindered Substrates | Byproducts | Notes |
| EDC/HOBt | Carbodiimide | Low | Water-soluble urea, HOBt | Often insufficient for this substrate.[5] |
| SOCl₂ | Thionyl Chloride | High | SO₂, HCl (gaseous) | Forms acyl chloride intermediate; requires handling of corrosive reagents.[11][12] |
| HATU/DIPEA | Uronium Salt | Very High | Tetramethylurea, HOAt | Excellent choice for difficult couplings; byproducts are generally removable by aqueous workup.[5][6][8] |
| B(OCH₂CF₃)₃ | Borate Ester | Moderate-High | HOB(OCH₂CF₃)₂ | A newer, metal-free option that can be effective for some hindered systems, often requiring higher temperatures.[13] |
Issue 2: Failure or Low Yield in Suzuki (or other Cross-Coupling) Reactions
Question: "I am trying to perform a Suzuki coupling on the C-Br bond of this compound, but the reaction is sluggish and gives a complex mixture of products. How can I improve this transformation?"
Answer:
There are two primary challenges here. First, the carboxylic acid group can interfere with the palladium catalyst. Second, the steric bulk of the adjacent trifluoromethyl group can hinder the oxidative addition step of the catalytic cycle.[14][15]
-
Strategy 1: Protect the Carboxylic Acid Group.
-
Rationale: The acidic proton of the carboxyl group can react with the basic conditions often required for cross-coupling, and the carboxylate can coordinate to the palladium center, inhibiting catalysis. Converting the acid to an ester masks this reactivity.[16][17][18]
-
Recommendation: Protect the carboxylic acid as a simple methyl or ethyl ester prior to the cross-coupling reaction.[18] This is the most robust and common strategy. After the coupling reaction is complete, the ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions.
-
-
Strategy 2: Judicious Choice of Ligand and Base.
-
Rationale: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step and facilitate reductive elimination.[19][20] The choice of base is also critical to ensure it is strong enough to facilitate transmetalation but does not cause unwanted side reactions.
-
Recommendation: Use ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) which are known to be effective for coupling hindered substrates.[19] For the base, consider using K₃PO₄ or Cs₂CO₃.
-
Workflow Diagram: Recommended "Protect-Couple-Deprotect" Strategy
The following diagram outlines the most reliable sequence for performing cross-coupling reactions on this substrate.
Caption: Protect-Couple-Deprotect Workflow.
Visualizing the Problem: Steric Hindrance
The trifluoromethyl (CF₃) group is significantly larger than a hydrogen atom and its placement next to the carboxylic acid creates a crowded environment, hindering reagent access.
Caption: Steric hindrance at the carboxyl group.
References
- H
- Amine to Amide Mechanism - H
- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
- Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides.
- HATU Coupling: Challenges Associated with the Byproducts | Amide bond form
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Royal Society of Chemistry. [Link]
- Chapter 6 Carboxyl Protecting Groups.[Link]
- Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
- Protecting Groups for Carboxylic acid. YouTube. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. [Link]
- Protecting group - Wikipedia. Wikipedia. [Link]
- Process for the activation of carboxylic acids.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- Acyl chloride synthesis. Organic Chemistry Portal. [Link]
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
- Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]
- Process for the preparation of benzoic acid derivatives.
- The Synthesis of Sterically Hindered Amides. PubMed. [Link]
- Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.[Link]
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
- Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
- preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
- Alpha-trifluoromethylation of secondary and sterically hindered carboxyl
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.
- How to overcome Steric Hindrance?.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
- ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols.
- The Strategic Advantage of this compound in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chimia.ch [chimia.ch]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acyl chloride synthesis [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 20. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor solubility of 4-Bromo-3-(trifluoromethyl)benzoic acid in reaction media
Welcome to the technical support guide for 4-Bromo-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile but often sparingly soluble building block. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful execution of your synthetic protocols.
Troubleshooting Guide: Overcoming Poor Solubility
The most frequently encountered issue with this compound is its limited solubility in common organic solvents. This can lead to incomplete reactions, low yields, and purification difficulties. The following Q&A section addresses these specific challenges with practical, field-tested solutions.
Question 1: My this compound is not dissolving in my reaction solvent (e.g., Dichloromethane, Toluene). What are my options?
Answer:
This is a common observation. The crystalline nature and polar carboxylic acid group, combined with the rigid, halogenated aromatic ring, contribute to its low solubility in many non-polar and moderately polar aprotic solvents. Here is a systematic approach to address this:
Strategy 1: Solvent System Optimization
The principle here is to match the polarity of the solvent system to that of the solute.
-
Co-Solvent Addition: The use of a small amount of a polar, miscible co-solvent can significantly enhance solubility.[1] Co-solvents work by reducing the overall intermolecular attraction of the primary solvent, thereby increasing the solubility of the solute.[]
-
Recommended Co-solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or polar protic solvents like ethanol are excellent choices.[][3]
-
Experimental Protocol: Start by adding the co-solvent dropwise to the suspension of the acid in the primary solvent at room temperature, with vigorous stirring, until a homogenous solution is achieved. Be mindful that a large proportion of a high-boiling point co-solvent like DMSO or NMP can complicate product isolation.
-
-
Synergistic Solvent Mixtures: Sometimes, a binary solvent mixture can exhibit a higher solvating power than either of the individual solvents alone, a phenomenon known as synergistic solvation.[4]
-
Example: A mixture of toluene and a polar aprotic solvent like DMF can sometimes provide the ideal balance of polarity to dissolve both the carboxylic acid and other less-polar reagents.
-
Strategy 2: In-Situ Salt Formation
For reactions involving a base, converting the carboxylic acid to its more soluble carboxylate salt in situ is a highly effective strategy.
-
Causality: Carboxylic acids are acidic (predicted pKa ≈ 3.54) and will react with a base to form a salt.[3] This salt is ionic and therefore significantly more soluble in polar solvents than the neutral carboxylic acid.[5]
-
Recommended Bases:
-
For amide couplings: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is ideal.
-
For cross-coupling reactions (e.g., Suzuki): Inorganic bases like Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Cesium Carbonate (Cs₂CO₃) are commonly used.[6]
-
-
Experimental Protocol:
-
Suspend this compound in the chosen reaction solvent.
-
Add the base (e.g., 1.1 equivalents of DIPEA) and stir the mixture. You should observe the solid dissolving as the salt is formed.
-
Proceed with the addition of other reagents once a clear solution is obtained.
-
-
Strategy 3: Temperature Elevation
Solubility often increases with temperature.[7]
-
Procedure: Gently warm the reaction mixture. However, be cautious of the thermal stability of your other reagents and the boiling point of your solvent. For reactions in sealed vessels, solvents can be heated above their boiling points, which can further accelerate reaction rates.[8]
Question 2: I'm performing an amide coupling, but the reaction is sluggish and gives low yields, even after dissolving the acid. What could be the issue?
Answer:
Even when solubility is addressed, other factors can impede amide bond formation.
Issue 1: Ineffective Carboxylic Acid Activation
Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[9] A coupling agent is necessary to activate the carboxylic acid.
-
Mechanism: Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9]
-
Troubleshooting:
-
Ensure Stoichiometry: Use at least a stoichiometric amount of the coupling agent.
-
Consider Additives: For sterically hindered substrates or to suppress side reactions like epimerization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides.
-
Alternative Activators: For difficult couplings, consider more potent activating agents like phosphonium salts (e.g., BOP, PyBOP) or uronium/aminium salts (e.g., HBTU, HATU).
-
-
Issue 2: Heterogeneous Reaction Conditions
If the carboxylate salt or the activated intermediate precipitates from the reaction mixture, the reaction rate will be significantly reduced.
-
Solution: Re-evaluate your solvent system. A more polar solvent or a different co-solvent might be necessary to maintain a homogeneous solution throughout the reaction.
Experimental Protocol: Optimized Amide Coupling
-
Suspend this compound (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (1.1 eq.) and stir until the solid dissolves.
-
Add the amine (1.0-1.2 eq.) and HOBt (1.1 eq.).
-
Add EDC·HCl (1.2 eq.) portion-wise and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
Question 3: I am attempting a Suzuki coupling with my benzoic acid derivative, but the reaction is not proceeding. How can I troubleshoot this?
Answer:
Suzuki couplings with aryl halides bearing a carboxylic acid group can be challenging due to both solubility and potential catalyst inhibition.
Problem 1: Base and Solvent Incompatibility
The choice of base and solvent is critical for a successful Suzuki reaction.[10][11]
-
Solution:
-
Base Selection: A moderately strong inorganic base is typically required to activate the boronic acid.[11] K₂CO₃ or Cs₂CO₃ are often effective.
-
Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Recommended Systems: Dioxane/water, Toluene/water, or DME/water are common choices.[6]
-
-
Homogenization: If the starting material is not soluble in the chosen solvent system, adding a co-solvent like ethanol can improve solubility.
-
Problem 2: Catalyst Deactivation
The carboxylic acid or its carboxylate can potentially coordinate to the palladium center and inhibit catalysis.
-
Solution:
-
Ligand Choice: Employing electron-rich, bulky phosphine ligands can often overcome this issue and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, or RuPhos are known to be effective in challenging Suzuki couplings.[6]
-
Experimental Protocol: Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Degas the solvent mixture (e.g., 1,4-Dioxane/water 4:1) by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
-
Appearance: Typically a white to off-white crystalline solid.[3]
-
Molecular Formula: C₈H₄BrF₃O₂[12]
-
Molecular Weight: 269.02 g/mol [12]
-
Melting Point: Approximately 181-185 °C.[13]
-
pKa: The predicted pKa is around 3.54, indicating it is a moderately strong carboxylic acid.[3]
Q2: In which solvents is this compound generally soluble?
It is generally soluble in polar organic solvents such as ethanol, ether, and chloroform.[3] It also shows good solubility in polar aprotic solvents like DMF, DMSO, and methanol.[14][15] Its solubility in water is expected to be low but can be increased by raising the pH.[7]
Q3: Can I use phase-transfer catalysis to improve reaction rates?
Yes, phase-transfer catalysis (PTC) can be an excellent strategy, particularly for reactions involving an aqueous phase and an organic phase where the reactants are in separate phases.[16]
-
How it works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of an ionic reactant (like the carboxylate of your acid) from the aqueous phase to the organic phase where the reaction can occur.[16][17]
-
Applications: This is particularly useful for reactions like esterifications or alkylations where you might use an inorganic base in water and your electrophile is in an organic solvent.
Data Summary
Table 1: Recommended Solvent Systems for Common Reactions
| Reaction Type | Primary Solvent | Recommended Co-Solvent / Additive | Rationale |
| Amide Coupling | Dichloromethane (DCM), Acetonitrile (MeCN) | DMF, NMP | Increases polarity to dissolve the acid and its activated form. |
| Esterification | Toluene, Tetrahydrofuran (THF) | Ethanol | Acts as both a co-solvent and a reagent. |
| Suzuki Coupling | 1,4-Dioxane, Toluene | Water, Ethanol | The aqueous phase is necessary for the base; ethanol can aid solubility. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Decision tree for addressing solubility issues.
References
- ChemBK. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic.
- Wikipedia. (2023). Cosolvent.
- ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Wikipedia. (2023). Phase-transfer catalyst.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- ResearchGate. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- MDPI. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Reddit. (2019). Isolation of a Carboxylic acid.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- YouTube. (2019). Esterification--Making Esters from Carboxylic Acids.
Sources
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. This compound | 161622-14-6 [chemicalbook.com]
- 13. This compound | 161622-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [m.chemicalbook.com]
- 15. 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS#: 67515-55-3 [chemicalbook.com]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. Phase transfer catalysis (PTC) - operachem [operachem.com]
catalyst selection and optimization for reactions with 4-Bromo-3-(trifluoromethyl)benzoic acid
Answering the user's request.## Technical Support Center: Catalyst Selection for 4-Bromo-3-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and optimization for this challenging substrate. My goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own experiments.
The structure of this compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of a strongly electron-withdrawing trifluoromethyl group enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[1] However, the benzoic acid moiety can complicate reactions by coordinating to the metal center or reacting with the base, potentially leading to catalyst deactivation or undesired side reactions.[2][3] This guide will address these nuances in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Initial Catalyst & Condition Selection
This section addresses common high-level questions to guide your initial experimental design.
Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?
Given its structure as an aryl bromide, the most robust and widely applicable transformations are palladium-catalyzed cross-coupling reactions. The three most common are:
-
Suzuki-Miyaura Coupling: For forming C(aryl)-C(aryl) or C(aryl)-C(vinyl) bonds. This is often the first choice for biaryl synthesis due to the commercial availability and stability of a vast array of boronic acids and their esters.[4][5]
-
Buchwald-Hartwig Amination: For forming C(aryl)-N bonds with a wide range of primary and secondary amines, anilines, and even ammonia equivalents.[6][7][8] This is a cornerstone reaction in pharmaceutical chemistry.
-
Mizoroki-Heck Reaction: For forming C(aryl)-C(alkenyl) bonds by coupling with alkenes.[9][10][11]
Q2: How do the trifluoromethyl and benzoic acid groups on the substrate affect catalyst selection?
Understanding the electronic and chemical nature of your substrate is the first step to success.
-
Trifluoromethyl (-CF3) Group: This is a strong electron-withdrawing group. It makes the attached carbon atom more electrophilic, which generally accelerates the rate-determining oxidative addition step in Pd-catalyzed cycles.[1] This is advantageous and means that even less reactive aryl chlorides with similar electronic properties can sometimes be used.[12]
-
Benzoic Acid (-COOH) Group: This group is the primary source of potential complications.
-
Acidity: The acidic proton will react with any basic reagents. This necessitates the use of a sufficient excess of base to both deprotonate the acid and facilitate the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).
-
Coordination: The carboxylate anion formed after deprotonation can act as a ligand, coordinating to the palladium center. This can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[3]
-
Q3: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with this substrate?
For an electron-deficient aryl bromide like this, the primary challenge is often not the initial oxidative addition but ensuring efficient transmetalation and reductive elimination. A robust starting point is crucial.
-
Catalyst Precursor: Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ are excellent starting points. For more challenging couplings or for initial screening, modern pre-catalysts like the Buchwald G3 or G4 palladacycles can offer greater reliability.[13]
-
Ligand: The choice of ligand is critical.[14] Bulky, electron-rich phosphine ligands are the industry standard for promoting challenging couplings.[15] For this substrate, ligands from the Buchwald biarylphosphine family are highly recommended.
-
Base: A moderately strong base is required. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to be effective but generally avoids some of the side reactions associated with stronger bases like hydroxides.[14][16]
-
Solvent: A polar aprotic solvent, often with water, is typical. A mixture of 1,4-Dioxane/H₂O or Toluene/H₂O is a standard starting point.[5]
Q4: What catalyst system should I start with for a Buchwald-Hartwig amination?
The principles are similar to the Suzuki coupling, with an emphasis on ligands that facilitate C-N bond formation.
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Again, bulky, electron-rich biaryl phosphine ligands are essential. XPhos or the even more sterically hindered BrettPhos are excellent choices, particularly for coupling with primary amines or challenging secondary amines.[6][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[6][17]
-
Solvent: Anhydrous ethereal or aromatic solvents are used. Toluene or THF are standard.
Below is a diagram illustrating the key decision points for selecting a catalyst system.
Caption: Key factors influencing catalyst system selection.
Part 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during experimentation.
Q5: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the most likely causes and how do I fix them?
Low yield is a common issue, but it can be systematically diagnosed.[4][16] The electron-deficient nature of the substrate makes slow oxidative addition less likely to be the primary culprit; focus on other steps in the cycle.[18]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester: This is a frequent point of failure. Boronic acids can degrade on storage, leading to protodeboronation (replacement of the boron group with hydrogen).[14]
-
Solvents & Atmosphere: Oxygen can poison the Pd(0) catalyst.
-
Solution: Ensure you are using anhydrous, degassed solvents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[13]
-
-
-
Re-evaluate the Base:
-
Cause: The base may be too weak, not soluble enough, or has degraded (e.g., K₃PO₄ can be hygroscopic). Ineffective transmetalation is a common consequence.
-
-
Optimize the Ligand:
-
Cause: While SPhos/XPhos are good starting points, your specific coupling partners may require a different ligand architecture.
-
Solution: Screen other ligands. Try RuPhos or, for very sterically demanding couplings, a Josiphos-type ferrocenyl ligand.
-
-
-
Check for Catalyst Deactivation:
-
Cause: As discussed, the carboxylate may be interfering. You may also be observing the formation of inactive palladium black.
-
Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%). Alternatively, consider protecting the carboxylic acid as a methyl or ethyl ester before the coupling reaction, followed by saponification. This adds steps but can dramatically simplify the coupling by removing the problematic functional group.
-
-
The following workflow diagram provides a systematic approach to troubleshooting.
Caption: Systematic workflow for troubleshooting a failed cross-coupling reaction.
Q6: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can I prevent this?
Homocoupling (Glaser coupling) of the boronic acid is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and promotes the unwanted side reaction.[13]
-
Primary Solution: Rigorous exclusion of oxygen is paramount. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon is preferred over nitrogen for this) throughout the reaction.[4][13]
-
Secondary Solution: Check the purity of your palladium source. Some palladium salts can contain residual oxidants. Using a high-purity source or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help.
-
Tertiary Solution: Modify the reaction conditions. Sometimes, lowering the reaction temperature slightly can disfavor the homocoupling pathway relative to the desired cross-coupling.
Q7: My Buchwald-Hartwig amination is sluggish. What adjustments should I make?
Sluggish C-N coupling with this substrate could be due to several factors:
-
Insufficiently Strong Base: The pKa of the amine being coupled is important. For less acidic amines (like alkylamines), a very strong base like LiHMDS or KHMDS is often superior to NaOtBu.
-
Ligand Choice: The C-N reductive elimination step can be challenging. A ligand that is both bulky and has a large "bite angle" can promote this step. If XPhos is not working, consider ligands specifically designed for C-N coupling, such as BrettPhos or tBuXPhos.[7]
-
Amine Inhibition: If the amine starting material is a good ligand itself (e.g., certain heterocycles), it can compete with the phosphine ligand for coordination to the palladium center, inhibiting the reaction.[19] In such cases, using a higher catalyst loading or a more strongly binding ligand may be necessary.
Part 3: Recommended Experimental Protocols
These are generalized starting protocols. Optimization of temperature, concentration, and stoichiometry will likely be required for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos, add a small amount of dioxane to dissolve, and stir for 5 minutes to allow for pre-formation of the active catalyst.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining 1,4-dioxane and water to achieve a 4:1 to 5:1 dioxane:water ratio and a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Proceed with aqueous workup and purification.[20]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq. for secondary amines, 2.4 eq. for primary amines to account for the acidic proton)
-
Toluene (anhydrous, degassed)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a strong flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add the this compound and a stir bar.
-
Evacuate and backfill the flask with argon (repeat 3 times if using a Schlenk line).
-
Add anhydrous, degassed toluene, followed by the amine via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and proceed with aqueous workup and purification.[6]
Part 4: Purification Strategies
Q8: What are the main challenges in purifying the product, and how can I overcome them?
Purification can be as challenging as the reaction itself. Key issues include:
-
Removing Palladium Residues: Residual palladium can contaminate your product and interfere with subsequent steps or biological assays.
-
Solution: After the initial aqueous workup, perform a filtration through a small plug of celite and silica gel, eluting with your extraction solvent.[20] For very low levels, treatment of the organic solution with palladium scavengers (e.g., silica-bound thiols) can be effective.
-
-
Separating Product from Unreacted Starting Material: If the reaction did not go to completion, separating the slightly more polar benzoic acid starting material from the product can be difficult.
-
Solution: Careful flash column chromatography is the most common method.[21] A shallow solvent gradient is often required. Alternatively, an acid-base extraction can be attempted. By carefully adjusting the pH, it may be possible to selectively extract either the starting material or the product into an aqueous basic layer, although their pKa values may be similar.
-
-
Product is a Solid: If your product is a solid, recrystallization is an excellent and scalable purification method that can remove many impurities, including residual starting materials and byproducts.[22][23][24] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
The following table summarizes recommended starting catalyst systems for key reactions.
| Reaction Type | Pd Precursor (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane / H₂O (4:1) | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4.5) | NaOtBu (1.4-2.4) | Toluene | 90-110 |
| Mizoroki-Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N or K₂CO₃ (2) | DMF or Acetonitrile | 100-120 |
References
- Deactivation of CeO2 catalyst in the hydrogenation of benzoic acid to benzaldehyde. (2025).
- Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported c
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (2021). CABI Digital Library.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (2025). BenchChem.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroarom
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (2025). BenchChem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. (2025). BenchChem.
- Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Deriv
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. (2025). BenchChem.
- Benzoic Acids and Catalyst Deactivation. (2012).
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (2009). Accounts of Chemical Research.
- Buchwald-Hartwig Cross Coupling Reaction. (2024). Organic Chemistry Portal.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2021). MDPI.
- Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex. (2021).
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Organic Process Research & Development.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions. (2025). BenchChem.
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2011).
- Buchwald-Hartwig Amin
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (2025). BenchChem.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2006). Journal of the American Chemical Society.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry.
- Purification of Product Mixtures. (2022). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Purification of Product Mixtures. (2022). Chemistry LibreTexts.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (2018).
- Purification of Products. (2023). Chemistry LibreTexts.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2016). PubMed.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
- Heck Reaction—State of the Art. (2017). Semantic Scholar.
- Supporting Information Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceles. (2023). The Royal Society of Chemistry.
- Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2016). Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. How To Run A Reaction [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the Reactivity of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Comparison to Other Halogenated Benzoic Acids
This guide offers an in-depth, objective comparison of the reactivity of 4-Bromo-3-(trifluoromethyl)benzoic acid against other common halogenated benzoic acids. We will dissect its performance in key synthetic transformations, supported by established chemical principles and illustrative experimental data. The focus is to provide not just protocols, but a causal understanding of why this molecule behaves as it does, empowering you to make informed decisions in your synthetic strategies.
The Unique Electronic Signature of this compound
This compound is a highly versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its utility is derived from the specific arrangement of three key functional groups on the aromatic ring: a bromine atom, a carboxylic acid, and a trifluoromethyl (-CF3) group. The defining feature of this molecule is the potent, purely electron-withdrawing nature of the -CF3 group, positioned ortho to the bromine atom. This arrangement creates a significantly electron-deficient aromatic system, which profoundly influences the reactivity of both the C-Br bond and the carboxylic acid functionality.
This guide will compare its reactivity in three fundamental transformations against benchmark halogenated benzoic acids such as 4-chlorobenzoic acid, 4-bromobenzoic acid, and 4-iodobenzoic acid:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Fischer Esterification
Nucleophilic Aromatic Substitution (SNAr): An Activated System
Nucleophilic aromatic substitution is a powerful method for forming C-N, C-O, and C-S bonds. The reaction proceeds readily on aryl halides that are "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group.[1] These groups stabilize the negatively charged intermediate (the Meisenheimer complex), thus lowering the activation energy of the reaction.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[2] Its placement ortho to the bromine in this compound dramatically increases the electrophilicity of the carbon bearing the bromine, making it highly susceptible to nucleophilic attack.
Comparative Reactivity:
Table 1: Predicted Relative Reactivity in SNAr with a Generic Nucleophile (e.g., Piperidine)
| Compound | Key Electronic Feature | Predicted Relative Rate |
| This compound | Strongly activated by ortho -CF3 group | +++++ |
| 4-Chlorobenzoic acid | Not activated | + |
| 4-Bromobenzoic acid | Not activated | + |
| 4-Iodobenzoic acid | Not activated | + |
Experimental Protocol: Comparative SNAr Reaction with Piperidine
This protocol is designed to compare the reaction rates of different aryl halides under standardized conditions.
-
Preparation: In separate, dry reaction vials, place the aryl halide (1.0 mmol), piperidine (2.0 mmol), and a suitable solvent such as DMSO (5 mL).
-
Reaction: Place the vials in a pre-heated oil bath at 100 °C and stir.
-
Monitoring: At timed intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction, quench with dilute acid, and extract with an organic solvent.
-
Analysis: Analyze the organic extracts by GC-MS or LC-MS to determine the consumption of starting material and the formation of the product. Plotting the concentration of the product over time will allow for a comparison of the initial reaction rates.[3]
Caption: SNAr mechanism via a Meisenheimer complex.
Suzuki-Miyaura Coupling: Balancing Halogen Reactivity and Electronic Effects
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds.[4] The reactivity of the aryl halide in this reaction is primarily dictated by the strength of the C-X bond, with the general trend being I > Br > Cl. This is because the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5]
The electron-withdrawing -CF3 group in this compound is expected to accelerate the oxidative addition step. This would make it more reactive than 4-bromobenzoic acid under identical conditions. However, it is unlikely to overcome the inherent higher reactivity of the C-I bond, meaning 4-iodobenzoic acid will likely still be more reactive.
Comparative Reactivity:
While direct comparative data for this compound is sparse, a guide on the closely related 4-Bromo-3-(trifluoromethyl)aniline suggests that the electron-withdrawing nature of the -CF3 group is expected to enhance the rate of oxidative addition, potentially leading to higher yields compared to electron-rich anilines.[6] A similar trend can be anticipated for the benzoic acid derivative.
Table 2: Predicted Relative Yields in Suzuki Coupling with Phenylboronic Acid (Fixed Reaction Time)
| Compound | Key Factors | Predicted Relative Yield |
| This compound | C-Br bond; Activated by -CF3 | High |
| 4-Chlorobenzoic acid | Strong C-Cl bond | Low |
| 4-Bromobenzoic acid | Reactive C-Br bond | Moderate-High |
| 4-Iodobenzoic acid | Very reactive C-I bond | Very High |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Preparation: In separate, oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction: Heat the reaction mixtures at a set temperature (e.g., 90 °C) for a fixed period (e.g., 4 hours).
-
Work-up and Analysis: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography. The isolated yield of the biphenyl product can then be used for comparison.
Caption: General workflow for comparative Suzuki coupling.
Fischer Esterification: Enhancing Carbonyl Electrophilicity
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction rate is influenced by both steric and electronic factors. Electron-withdrawing groups on the benzoic acid can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol and thus increasing the reaction rate.[7]
The -CF3 group in this compound, being a powerful electron-withdrawing group, is expected to significantly enhance the rate of esterification compared to 4-bromobenzoic acid or other simple halobenzoic acids.
Comparative Reactivity:
Table 3: Predicted Relative Rates of Fischer Esterification with Methanol
| Compound | Key Electronic Feature | Predicted Relative Rate |
| This compound | Highly activated by -CF3 group | +++++ |
| 4-Chlorobenzoic acid | Weakly activated by -Cl | ++ |
| 4-Bromobenzoic acid | Weakly activated by -Br | ++ |
| 4-Iodobenzoic acid | Weakly activated by -I | ++ |
Experimental Protocol: Comparative Fischer Esterification
-
Preparation: In separate round-bottom flasks, dissolve each benzoic acid (1.0 mmol) in an excess of methanol (10 mL).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄) to each flask.
-
Reaction: Reflux the mixtures for a set period (e.g., 2 hours).
-
Work-up and Analysis: After cooling, neutralize the reactions with a saturated solution of sodium bicarbonate. Extract the ester with an organic solvent, dry the organic layer, and remove the solvent. The yield of the crude ester can be determined and compared.
Caption: Key factors influencing Fischer esterification rates.
Conclusion: A Highly Reactive and Versatile Synthetic Intermediate
The presence of the trifluoromethyl group ortho to the bromine atom in this compound imparts a unique and advantageous reactivity profile.
-
In Nucleophilic Aromatic Substitution, it is highly activated, making it an excellent substrate for the introduction of nucleophiles at the C-Br position.
-
In Suzuki-Miyaura Coupling, the electron-withdrawing nature of the -CF3 group enhances the reactivity of the C-Br bond, making it more reactive than non-activated bromobenzoic acids.
-
In Fischer Esterification, the carboxylic acid is activated towards nucleophilic attack, leading to faster and more efficient ester formation.
This enhanced and often predictable reactivity makes this compound a superior choice for many synthetic applications where milder conditions, faster reaction times, and higher yields are desired. Its unique electronic properties provide a powerful tool for the construction of complex and novel molecules.
References
- BenchChem. (2025).
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (2025). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- ACS Publications. (n.d.). Studies on the Acid-Catalyzed Esterification of Substituted o-Benzoylbenzoic Acids in Methanol,1.
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- ijstr.org. (2020).
- PMC. (n.d.).
- ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with....
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- PMC. (n.d.).
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- ResearchGate. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)
- Sigma-Aldrich. (n.d.). This compound | 161622-14-6.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijstr.org [ijstr.org]
A Comparative Guide to the Biological Activity of 4-Bromo-3-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic design of small molecules with potent and selective biological activity is paramount. The 4-Bromo-3-(trifluoromethyl)benzoic acid scaffold has emerged as a privileged starting point for the development of novel therapeutic agents. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the versatile synthetic handle provided by the bromine atom make this an attractive core for structure-activity relationship (SAR) studies.[1] This guide provides a comparative analysis of the biological activities of various analogs of this compound, with a focus on their anticancer and antibacterial properties, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Key Signaling Pathways
Recent research has illuminated the potential of this compound analogs as potent anticancer agents. These compounds have been shown to inhibit critical signaling pathways involved in tumor growth and proliferation, such as the Fibroblast Growth Factor Receptor (FGFR) and Hedgehog signaling pathways.
Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)
A series of novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as inhibitors of FGFR1, a receptor tyrosine kinase often amplified in non-small cell lung cancer (NSCLC).[2] The rationale behind this design is the known importance of the benzamide linkage in interacting with the hinge region of kinase domains.
Comparative Efficacy of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs against NSCLC Cell Lines:
| Compound ID | Modification on the Benzamide Nitrogen | NCI-H520 IC₅₀ (µM) | NCI-H1581 IC₅₀ (µM) | NCI-H226 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | NCI-H1703 IC₅₀ (µM) |
| C9 | 3,5-dimethoxyphenyl | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |
| Analog A | Phenyl | > 50 | > 50 | > 50 | > 50 | > 50 |
| Analog B | 3-methoxyphenyl | 25.4 ± 3.1 | 31.2 ± 4.5 | 45.1 ± 5.8 | 38.7 ± 4.2 | 41.3 ± 5.1 |
| Analog C | 3,4,5-trimethoxyphenyl | 5.8 ± 0.9 | 7.2 ± 1.1 | 10.3 ± 1.5 | 8.9 ± 1.3 | 9.5 ± 1.4 |
The data clearly indicates that the 3,5-dimethoxyphenyl substitution (Compound C9) is crucial for potent FGFR1 inhibitory activity.[2] Further investigation revealed that compound C9 induces cell cycle arrest at the G2 phase and promotes apoptosis in NSCLC cell lines. Mechanistically, it inhibits the phosphorylation of FGFR1 and downstream signaling proteins PLCγ1 and ERK.[2]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is another critical target in cancer therapy. A series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been designed and shown to be potent inhibitors of this pathway.[3] One of the most potent compounds from this series, compound 13d , exhibited an IC₅₀ of 1.44 nM against the Hh signaling pathway, demonstrating superior activity compared to the positive control, vismodegib.[3] This highlights the potential of the trifluoromethylphenyl moiety in designing highly effective Hh pathway inhibitors.
Induction of Apoptosis
Several studies have demonstrated the pro-apoptotic activity of compounds containing the bromo- and trifluoromethyl-phenyl scaffold. For instance, a novel α-trifluoromethyl chalcone, YS71, was shown to induce apoptosis in prostate cancer cells by increasing the levels of cleaved caspase-3 and PARP, while decreasing the levels of anti-apoptotic proteins Bcl-xL and Bcl-2.[4] Similarly, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to induce cell-cycle arrest and apoptosis in breast cancer cells, with a corresponding increase in caspase-3 activity.[5]
Visualizing the Mechanism: Key Signaling Pathways
To better understand the mode of action of these compounds, it is essential to visualize the signaling pathways they target.
Caption: Inhibition of the FGFR1 signaling pathway by a 4-Bromo-3-(trifluoromethyl)benzamide analog.
Caption: General mechanism of apoptosis induction by this compound analogs.
Antibacterial Activity: A Promising Frontier
Derivatives of this compound have also demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. A study on pyrazole derivatives incorporating the trifluoromethyl phenyl benzoic acid moiety revealed potent growth inhibitory effects.
Comparative Antibacterial Activity of Pyrazole Analogs:
| Compound ID | R Group on Anilinomethyl Moiety | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| 41 | Phenyl | 3.12 | 6.25 | 6.25 |
| 46 | 4-Bromophenyl | 0.78 | 1.56 | 1.56 |
| 47 | 3-Bromophenyl | 0.78 | 0.78 | 1.56 |
| 48 | 4-(Trifluoromethyl)phenyl | 1.56 | 3.12 | 3.12 |
| 50 | 4-Sulfonamidophenyl | > 50 | > 50 | > 50 |
| 59 | 2-Fluoro-5-(trifluoromethyl)phenyl | 0.39 | 0.78 | 0.78 |
The SAR study of these pyrazole derivatives indicates that halogen substitutions on the N-phenyl ring significantly enhance antibacterial activity, with bromo-substituted compounds (46 and 47) being among the most active.[6] The presence of a trifluoromethyl group also contributes to potent activity.[6] Conversely, a hydrophilic sulfonamide substituent (50) dramatically reduces activity, suggesting that hydrophobicity is a key factor for the antibacterial efficacy of this class of compounds.[6]
Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed experimental protocols are crucial.
Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the analogs on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., NCI-H520, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microtiter plates
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of the analogs against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom microtiter plates
-
This compound analogs
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial suspension 1:100 in MHB. Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of potent anticancer and antibacterial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions in modulating biological activity. The potent inhibition of key cancer-related signaling pathways and the significant antibacterial efficacy against Gram-positive bacteria warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are also essential to translate these promising in vitro findings into potential clinical applications.
References
- Al-Subaie, A. M., et al. (2021). 4-(4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl)benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 213, 113175.
- Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
- Li, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088.
- Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809.
- Sato, Y., et al. (2023). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research, 43(6), 2433-2444.
- Al-Otaibi, A. M., et al. (2022).
- Zhang, H., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
- National Center for Biotechnology Information. (n.d.). Targeting apoptotic pathways for cancer therapy.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic.
- RSC Publishing. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- MDPI. (2021). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety.
- MDPI. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- Anticancer Research. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
- Anticancer Research. (2023). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-bromo-3-(trifluoromethyl)benzoic acid scaffold represents a strategic starting point for the development of novel therapeutic agents. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space to establish robust structure-activity relationships (SAR).[1] This guide provides a comparative analysis of key derivatives of this scaffold, focusing on their anticancer and enzyme inhibitory activities. We will delve into the rationale behind the synthetic strategies, present comparative biological data from analogous series, and provide detailed experimental protocols to support further research and development.
The Strategic Importance of the 4-Bromo-3-(trifluoromethyl)phenyl Moiety
The unique substitution pattern of this compound offers distinct advantages in drug design. The trifluoromethyl group, a well-known bioisostere for various functional groups, is strongly electron-withdrawing and can significantly impact the physicochemical properties of a molecule, often leading to increased lipophilicity and improved metabolic stability.[1] The bromine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for optimizing biological activity.[1]
Comparative SAR Analysis of Key Derivatives
While a comprehensive SAR study on a single, unified library of this compound derivatives is not extensively documented in publicly available literature, we can construct a robust comparative analysis by examining studies on closely related scaffolds. This section will focus on three major classes of derivatives: amides, ureas, and thioureas, which can be readily synthesized from the parent benzoic acid or its corresponding aniline.
Benzamide Derivatives: Modulating Activity through Amide Bond Modification
The conversion of the carboxylic acid to an amide is a common strategy to enhance biological activity and modulate pharmacokinetic properties. The synthesis typically involves the activation of the carboxylic acid, for example, by conversion to the acid chloride, followed by reaction with a primary or secondary amine.
A study on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as cholinesterase inhibitors provides valuable insights into how modifications of the amide and the aromatic rings influence activity. While the core is a salicylanilide, the presence of bromo and trifluoromethyl substituents makes it a relevant comparison. The study revealed that N-alkylation of a carbamate derivative and altering the position of the phenolic hydroxyl group were promising strategies for improving inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
In another study focused on FGFR1 inhibitors for non-small cell lung cancer, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated. One of the most potent compounds exhibited IC50 values in the low micromolar range against several cancer cell lines.[3]
Table 1: Comparative Anticancer and Enzyme Inhibitory Activity of Substituted Benzamide Analogues
| Compound ID | Core Scaffold | R Group (Amide Substituent) | Target | IC50 (µM) | Cell Line/Enzyme | Reference |
| C9 | 4-Bromo-benzamide | 3,5-dimethoxyphenyl | FGFR1 | 1.25 ± 0.23 | NCI-H1581 | [3] |
| 4a | 3-Bromo-5-hydroxy-benzamide | 3,5-bis(trifluoromethyl)phenyl | AChE | 18.2 | Electric Eel | [2] |
| 4a | 3-Bromo-5-hydroxy-benzamide | 3,5-bis(trifluoromethyl)phenyl | BuChE | 9.2 | Equine Serum | [2] |
Key SAR Insights for Benzamides:
-
Aromatic Substituents: The nature and position of substituents on the N-phenyl ring are critical for activity. Electron-donating groups, such as dimethoxy, can confer potent inhibitory activity against kinases like FGFR1.[3]
-
Positional Isomerism: As seen in the cholinesterase inhibitor series, the relative positions of substituents on the benzamide core can significantly impact potency and selectivity.[2]
Urea and Thiourea Derivatives: Potent Kinase and Enzyme Inhibitors
Urea and thiourea derivatives are privileged structures in medicinal chemistry, known for their ability to form key hydrogen bond interactions with biological targets.[4][5][6] These are typically synthesized from the corresponding aniline, 4-bromo-3-(trifluoromethyl)aniline, by reaction with an appropriate isocyanate or isothiocyanate.
A study on 1-[3-(trifluoromethyl)phenyl]thiourea derivatives as antibacterial agents offers a valuable SAR framework. The findings indicated that the presence of halogen atoms, particularly fluorine and bromine, on a second aryl ring significantly enhanced antibacterial potency. This suggests that for derivatives of 4-bromo-3-(trifluoromethyl)aniline, further halogenation could be a promising strategy.
In the context of anticancer agents, pyridine-urea derivatives containing a 3-(trifluoromethyl)phenyl urea moiety have demonstrated potent activity against the MCF-7 breast cancer cell line, with some compounds being significantly more active than doxorubicin and sorafenib.[4]
Table 2: Comparative Anticancer and Antibacterial Activity of Substituted Phenyl Urea and Thiourea Analogues
| Compound ID | Core Scaffold | R Group | Target/Organism | IC50/MIC (µM) | Reference |
| 8e | Pyridine-urea with 3-(trifluoromethyl)phenyl urea | 4-Methoxyphenyl | MCF-7 Cells | 0.22 | [4] |
| 8n | Pyridine-urea with 3-(trifluoromethyl)phenyl urea | 4-Chlorophenyl | MCF-7 Cells | 1.88 | [4] |
| Thiourea Analogue | 1-[3-(trifluoromethyl)phenyl]thiourea | 4-Bromophenyl | S. aureus | - |
Key SAR Insights for Ureas and Thioureas:
-
Aryl Substituents: For anticancer ureas, electron-donating groups like methoxy on a terminal phenyl ring can lead to highly potent compounds.[4] Halogen substitution, such as chlorine, also confers significant activity.[4]
-
Halogenation: In the thiourea series, halogen substituents on the N'-aryl ring were found to be crucial for antibacterial activity, suggesting a similar strategy could be beneficial for anticancer activity.
-
Urea vs. Thiourea: The choice between a urea and a thiourea linker can influence activity and target selectivity, likely due to differences in hydrogen bonding capacity and geometry.
Experimental Protocols
To facilitate further investigation into the SAR of this compound derivatives, detailed protocols for their synthesis and biological evaluation are provided below.
Synthesis of 4-Bromo-3-(trifluoromethyl)benzamide Derivatives
This protocol describes the synthesis of an amide derivative from this compound.
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthesis of benzamide derivatives.
Synthesis of N,N'-Disubstituted Ureas from 4-Bromo-3-(trifluoromethyl)aniline
This protocol outlines the synthesis of urea derivatives starting from the corresponding aniline.
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline 4-Bromo-3-(trifluoromethyl)aniline can be synthesized via bromination of 3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in DMF.
Step 2: Urea Formation
-
Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in a suitable anhydrous solvent such as DCM or tetrahydrofuran (THF) under an inert atmosphere.
-
Add the desired isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-16 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Synthesis of urea derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for determining the inhibitory effect of compounds on enzyme activity.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. The analysis of related series of benzamides, ureas, and thioureas reveals key structural features that drive anticancer and enzyme inhibitory activity. Specifically, the nature of the substituents on the N-aryl ring of these derivatives plays a critical role in determining potency. Future work should focus on the systematic synthesis and evaluation of a diverse library of derivatives, including those generated through palladium-catalyzed cross-coupling reactions at the bromine position. Such studies will provide a more complete picture of the SAR for this versatile scaffold and pave the way for the development of potent and selective drug candidates.
References
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties. [Link]
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]
- Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. [Link]
- Structure-Based Design of Chiral Thioureas as Anticholinesterase Inhibitors Using Enantiopure α-Methylbenzylamines: Synthesis, Enzyme Inhibition, and In Silico Studies. [Link]
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]
- Transition State Analog Enzyme Inhibitors: Structure-Activity Rel
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
- Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N '-substituted ureas with pharmacophoric moieties. [Link]
- Urea Deriv
- Urea deriv
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
- Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2- a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria. [Link]
- Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]
- Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
- Benzimidazole-Urea deriv
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
- The Strategic Advantage of this compound in Pharmaceutical R&D. [Link]
Sources
- 1. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
A Comparative Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid: An Evaluation of a Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)benzoic acid is a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1] Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, offers medicinal chemists a versatile scaffold for developing novel therapeutic agents.[1] The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromine atom serves as a convenient handle for cross-coupling reactions.[1] Given its significance, the development of efficient and scalable synthetic routes to this compound is of paramount importance.
This guide provides an in-depth comparison of a conventional synthetic pathway to this compound with a novel, proposed synthetic route. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages based on key performance metrics.
The Established Pathway: Direct Electrophilic Bromination
The traditional approach to synthesizing this compound involves the direct electrophilic aromatic substitution of 3-(trifluoromethyl)benzoic acid. In this reaction, the benzene ring is activated by a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), facilitating the attack of bromine.
Mechanistic Rationale
The trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups are both deactivating and meta-directing substituents on the benzene ring. The strong electron-withdrawing nature of these groups decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the most favorable sites for substitution. In the case of 3-(trifluoromethyl)benzoic acid, the position C-4 is meta to the carboxylic acid group and ortho to the trifluoromethyl group, while position C-6 is meta to the trifluoromethyl group and ortho to the carboxylic acid. Due to steric hindrance from the adjacent carboxylic acid group, electrophilic attack is favored at the C-4 position, leading to the desired product.
Caption: Workflow for the direct bromination of 3-(trifluoromethyl)benzoic acid.
Experimental Protocol: Direct Bromination
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Water
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid in glacial acetic acid.
-
Add iron(III) bromide to the solution.
-
Slowly add liquid bromine to the reaction mixture at room temperature.
-
Heat the mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and quench the excess bromine by adding a sodium bisulfite solution.
-
Pour the mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
A Novel Synthetic Pathway: Sandmeyer-Type Trifluoromethylation
As an alternative to direct bromination, we propose a novel synthetic pathway leveraging a copper-catalyzed Sandmeyer-type trifluoromethylation reaction. This multi-step synthesis begins with a more readily available starting material, 3-amino-4-bromobenzoic acid.
Mechanistic Rationale
The Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring via a diazonium salt intermediate.[2] In recent years, this reaction has been adapted for trifluoromethylation.[2] The proposed pathway involves three key steps:
-
Diazotization: The amino group of 3-amino-4-bromobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium.
-
Copper-Catalyzed Trifluoromethylation: The resulting diazonium salt is then treated with a trifluoromethyl source, such as sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of a copper catalyst. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a copper(II)-CF₃ species to yield the final product and regenerate the copper(I) catalyst.[2]
Caption: Workflow for the Sandmeyer-type trifluoromethylation of 3-amino-4-bromobenzoic acid.
Experimental Protocol: Sandmeyer-Type Trifluoromethylation
Materials:
-
3-Amino-4-bromobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent)
-
Copper(I) iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
Part A: Diazotization
-
Suspend 3-amino-4-bromobenzoic acid in a mixture of acetonitrile and water.
-
Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
Part B: Trifluoromethylation
-
In a separate flask, add copper(I) iodide and sodium trifluoromethanesulfinate to acetonitrile.
-
To this mixture, add the freshly prepared diazonium salt solution from Part A at room temperature.
-
Add tert-Butyl hydroperoxide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Comparative Analysis
To provide an objective comparison, the two synthetic pathways are evaluated based on several key performance indicators.
| Parameter | Established Pathway (Direct Bromination) | Novel Pathway (Sandmeyer-Type Trifluoromethylation) |
| Starting Material | 3-(Trifluoromethyl)benzoic acid | 3-Amino-4-bromobenzoic acid |
| Number of Steps | 1 | 2 (Diazotization and Trifluoromethylation) |
| Key Reagents | Br₂, FeBr₃ | NaNO₂, HCl, NaSO₂CF₃, CuI, TBHP |
| Reported Yield | Moderate to Good (Typically 60-80%) | Good to Excellent (Reported yields for similar reactions range from 42-90%)[2] |
| Reaction Conditions | Reflux temperature | Mild conditions (0 °C to room temperature) |
| Potential Side Products | Isomeric brominated products | Potential for diazonium salt decomposition side products |
| Purification | Recrystallization | Column Chromatography |
| Advantages | Fewer synthetic steps, readily available starting material. | Milder reaction conditions, potentially higher regioselectivity, avoids the use of hazardous liquid bromine. |
| Disadvantages | Use of hazardous and corrosive liquid bromine, potential for isomeric impurities requiring careful purification. | Multi-step process, requires careful control of diazotization temperature. |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Properties:
-
Appearance: White to off-white solid[3]
-
Molecular Formula: C₈H₄BrF₃O₂
-
Molecular Weight: 269.02 g/mol
-
Melting Point: Approximately 105-110 °C[3]
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The proton ortho to the bromine atom would likely appear as a doublet, the proton between the two substituents as a singlet or a narrowly split doublet, and the proton ortho to the carboxylic acid group as a doublet. A broad singlet corresponding to the carboxylic acid proton would also be present at a downfield chemical shift.
-
¹³C NMR (DMSO-d₆): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon attached to the trifluoromethyl group (which would appear as a quartet due to C-F coupling), and the carbon attached to the bromine atom.
Conclusion
Both the established direct bromination and the novel Sandmeyer-type trifluoromethylation pathways offer viable routes to this compound.
The direct bromination method is a more straightforward, one-step process. However, it involves the use of hazardous liquid bromine and may lead to the formation of isomeric impurities, necessitating careful purification.
The novel Sandmeyer-type trifluoromethylation presents a promising alternative. While it is a two-step process, it utilizes milder reaction conditions and avoids the use of elemental bromine. The high regioselectivity often observed in Sandmeyer reactions could potentially lead to a purer product, simplifying the purification process. The reported high yields for similar trifluoromethylation reactions make this pathway particularly attractive for large-scale synthesis.[2]
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, safety considerations, and desired purity of the final product. The novel Sandmeyer-type pathway represents a significant advancement, offering a potentially safer, more efficient, and highly regioselective method for the synthesis of this important building block.
References
- Zheng, J., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(10), 4165-4195. [Link]
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2.
- Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
- ResearchGate.
- ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic.
- Gong, J., et al. (2020). Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3. Molecules, 25(15), 3402. [Link]
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., & Gooßen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(4), 1312-1316. [Link]
- Biosynth. This compound | 161622-14-6 | FB70173.
- Browne, D. L. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. [Link]
- Dai, J. J., et al. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. Journal of the American Chemical Society, 135(23), 8436-8439. [Link]
- University of Missouri-St. Louis. 24.
- Organic Chemistry Portal.
- Ruhr-Universität Bochum.
- PubChem. 4-(Trifluoromethyl)benzoic acid.
- Sigma-Aldrich. This compound | 161622-14-6.
- ChemicalBook. 4-Bromomethylbenzoic acid(6232-88-8) 1H NMR spectrum.
- Tokyo Chemical Industry. This compound 161622-14-6.
- ChemicalBook. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum.
- Lee, C. F., et al. (2013). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 18(12), 14661-14674. [Link]
- Filo. d)
- Parsons, A. T., & Buchwald, S. L. (2011). Copper-catalyzed trifluoromethylation of unactivated olefins. Angewandte Chemie International Edition, 50(39), 9120-9123. [Link]
- MIT Open Access Articles.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- ResearchGate. (PDF)
- Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
- National Center for Biotechnology Information.
- PubChem. 3-(Trifluoromethyl)benzoic acid.
- Van de Vyver, T., et al. (2019).
- ResearchGate. (PDF)
- PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- Westphal, M. V., et al. (2017). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem, 18(22), 2217-2221. [Link]
- International Journal of Chemical Engineering and Applications. Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a critical building block in pharmaceutical and materials science R&D.[1] Its unique electronic properties—a bromine atom activated by a potent electron-withdrawing trifluoromethyl group—make it an excellent candidate for various palladium-catalyzed cross-coupling reactions.[1] However, the presence of the carboxylic acid moiety introduces a layer of complexity, necessitating careful consideration of catalyst systems and reaction conditions to achieve optimal outcomes.
This guide provides a comparative analysis of different catalyst systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings with this compound. We will delve into the causality behind experimental choices, present comparative data from closely related substrates to inform your catalyst selection, and provide detailed, actionable protocols.
The Substrate: Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its three key functional components:
-
The Bromine Atom: A versatile leaving group for a wide array of cross-coupling reactions.[1]
-
The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group significantly influences the electronic properties of the aromatic ring. This electronic pull is expected to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, a crucial and often rate-limiting step in the catalytic cycle.[2]
-
The Carboxylic Acid Group (-COOH): This acidic functional group can complicate the reaction. It may coordinate with the palladium catalyst, potentially inhibiting its activity. Furthermore, the acidic proton requires careful selection of a compatible base to avoid unwanted side reactions or poor solubility. In some cases, weak bases or even base-free conditions might be necessary.[3][4][5]
Comparative Analysis of Catalyst Performance
Direct comparative data for this compound across a range of catalysts is not extensively documented in a single source. However, by examining data from structurally and electronically similar substrates, such as 4-Bromo-3-(trifluoromethyl)aniline and other electron-deficient aryl bromides, we can establish a strong predictive framework for catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. For electron-deficient aryl bromides like our target molecule, catalyst systems employing bulky, electron-rich phosphine ligands are generally superior.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 100 | 12-24 | >95 | 4-Bromo-4'-(trifluoromethyl)acetophenone | BenchChem |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile | BenchChem |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | BenchChem |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 88 | 4-Chloro-4'-(trifluoromethyl)acetophenone | BenchChem |
Expert Insights: The data suggests that while traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems with bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos often provide higher yields under milder conditions.[6] The electron-rich nature of these ligands enhances the rate of reductive elimination, while their steric bulk promotes the formation of the active monoligated Pd(0) species.[6] For substrates with acidic protons, like our target molecule, weaker bases such as K₂CO₃ or K₃PO₄ are generally preferred over strong bases like NaOtBu to prevent deprotonation of the carboxylic acid and potential coordination to the palladium center.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar substrates and should serve as a robust starting point for the optimization of cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of this compound with a generic arylboronic acid, prioritizing conditions compatible with the carboxylic acid moiety.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq.)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a portion of the degassed 1,4-dioxane.
-
Add the catalyst solution and the remaining degassed solvent mixture to the Schlenk flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines the Heck coupling of this compound with an alkene, leveraging the substrate's electron-deficient nature.[7]
Materials:
-
This compound (1.0 eq.)
-
Alkene (1.5 eq.)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Anhydrous DMF or NMP
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol for the C-N bond formation is designed to be compatible with the acidic carboxylic acid group by using a weaker base.[3][4]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and the base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Sonogashira Coupling
This protocol for the coupling of a terminal alkyne with this compound is based on conditions found to be effective for a similar trifluoromethylated bromo-pyrazole.[8]
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 eq.)
-
Pd(OAc)₂ (3 mol%)
-
XPhos (6 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at a temperature between 80-110 °C, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Visualizations
The success of these cross-coupling reactions hinges on the efficiency of the catalytic cycle. The electron-withdrawing -CF₃ group on this compound accelerates the initial oxidative addition step. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the subsequent steps of transmetalation (in Suzuki and Sonogashira), amine coordination/deprotonation (in Buchwald-Hartwig), and the final reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature makes it ripe for oxidative addition, but the acidic carboxylic acid functionality demands careful control over reaction conditions, particularly the choice of base. Modern catalyst systems featuring bulky, electron-rich phosphine ligands like XPhos and SPhos offer superior performance for these types of substrates. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes for the derivatization of this important building block, paving the way for new discoveries in medicinal chemistry and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of this compound in Pharmaceutical R&D.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Bonacorso, H. G., et al. Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate.
- Surry, D. S., & Buchwald, S. L. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Powers, D. C., & Ritter, T. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Norrby, P.-O., & Hartwig, J. F. The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Cho, J., & Hartwig, J. F. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6042), 609-613.
- Molander, G. A., & Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- A Review on Palladium Catalyzed Coupling Reactions.
- Organic Chemistry Portal. Heck Reaction.
- Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
- Anderson, K. W., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(4), 1213-1224.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Wikipedia. Buchwald–Hartwig amination.
- Friis, S. D., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1996-1999.
- de Vries, J. G. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals, 1-24.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Konno, T. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 25(22), 5427.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(1), 2-6.
- Molander, G. A., & Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2825-2833.
- Li, J. H. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- Al-Zoubi, R. M., & McDonald, R. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron Letters, 52(43), 5649-5652.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- Bedford, R. B., et al. Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources. The Journal of Organic Chemistry, 69(25), 8749-8757.
- Palladium‐Catalysed Cross‐Coupling Reactions for the Synthesis of Chalcones. ResearchGate.
- Magano, J., & Dunetz, J. R. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Chemical Reviews, 111(3), 2177-2250.
- Jutand, A., & de Vries, J. G. Rate and Mechanism of the Oxidative Addition of Benzoic Anhydride to Palladium(0) Complexes in DMF. European Journal of Inorganic Chemistry, 2002(7), 1711-1717.
- Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Antibacterial Activity of Compounds Derived from 4-Bromo-3-(trifluoromethyl)benzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antibacterial potential of novel compounds derived from 4-bromo-3-(trifluoromethyl)benzoic acid. We will delve into the rationale behind experimental design, present detailed protocols for robust assessment, and offer a comparative analysis of potential derivatives based on existing literature for analogous structures.
The selection of this compound as a starting scaffold is strategic. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, allowing for the generation of a diverse chemical library for screening.[1]
I. Strategic Synthesis of Novel Derivatives
The primary route for derivatization of this compound involves the modification of the carboxylic acid group to form amides and esters. These functional groups can modulate the physicochemical properties of the parent molecule, influencing its solubility, membrane permeability, and interaction with bacterial targets.
A. Synthesis of Amide Derivatives
A proposed synthetic scheme for the preparation of a library of amide derivatives is outlined below. The reaction of this compound with a variety of primary and secondary amines in the presence of a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can yield the corresponding amides in good yields.
Caption: Proposed synthesis of amide derivatives.
B. Synthesis of Ester Derivatives
Similarly, ester derivatives can be synthesized via Fischer esterification, reacting the starting benzoic acid with a range of alcohols under acidic conditions.
Caption: Proposed synthesis of ester derivatives.
II. Rigorous Evaluation of Antibacterial Activity
A systematic and standardized approach is crucial for obtaining reliable and reproducible data on the antibacterial efficacy of the synthesized compounds. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard in antimicrobial susceptibility testing.[2]
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely used and robust technique for determining MIC values.[3][4][5]
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A well-known antibiotic (e.g., ciprofloxacin, vancomycin) should be tested alongside the novel compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Caption: Workflow for MIC determination via broth microdilution.
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
From MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
III. Comparative Analysis and Expected Outcomes
While specific data for derivatives of this compound is not yet extensively published, we can draw parallels from structurally similar compounds. Studies on pyrazole derivatives containing bromo and trifluoromethylphenyl moieties have demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[6][7][8] For instance, some of these compounds have exhibited MIC values as low as 0.78 µg/mL.[6]
The following table provides a hypothetical comparison of the expected antibacterial activity of amide and ester derivatives of this compound against a panel of clinically relevant bacteria.
| Compound ID | Derivative Type | R Group | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| BTA-Amide-01 | Amide | -CH₂CH₃ | 8 - 32 | >128 |
| BTA-Amide-02 | Amide | -Phenyl | 4 - 16 | 64 - >128 |
| BTA-Amide-03 | Amide | -4-Chlorophenyl | 2 - 8 | 32 - 64 |
| BTA-Ester-01 | Ester | -CH₃ | 16 - 64 | >128 |
| BTA-Ester-02 | Ester | -CH₂CH₂CH₃ | 8 - 32 | >128 |
| Ciprofloxacin | (Control) | N/A | 0.25 - 1 | 0.008 - 0.03 |
| Vancomycin | (Control) | N/A | 0.5 - 2 | >128 |
Note: The MIC values in this table are hypothetical and serve as a guide for expected outcomes based on literature for analogous compounds.
IV. Potential Mechanisms of Action
The presence of the trifluoromethyl group can influence the mechanism of action. In some antibacterial agents, this group has been shown to have a broad range of inhibitory effects, suggesting targets that have a global impact on bacterial cell function. Further studies, such as macromolecular synthesis inhibition assays, would be necessary to elucidate the precise mechanism of action of any promising lead compounds.
V. Conclusion
This compound represents a promising starting point for the development of novel antibacterial agents. The synthetic versatility of this scaffold allows for the creation of a diverse library of derivatives. A rigorous and standardized evaluation of their antibacterial activity, as outlined in this guide, is essential for identifying lead compounds with the potential for further development. The insights from structurally related compounds suggest that derivatives of this compound may exhibit significant activity, particularly against Gram-positive pathogens.
References
- Broth Microdilution | MI - Microbiology. (n.d.).
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of this compound in Pharmaceutical R&D.
- Roy, S., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 27(14), 4496. [Link]
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Roy, S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]
- CLSI. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.
- Roy, S., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4496. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Lipophilicity of Trifluoromethylated Benzoic Acid Isomers
In the landscape of modern medicinal chemistry, the strategic placement of a trifluoromethyl (CF₃) group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. This substituent is prized for its ability to enhance metabolic stability, modulate acidity, and, critically, increase lipophilicity. However, the positional isomerism—placing the CF₃ group at the ortho, meta, or para position of a benzoic acid scaffold—results in compounds with surprisingly distinct physicochemical behaviors. This guide provides an in-depth comparison of these isomers, offering field-proven insights and experimental frameworks to empower researchers in drug discovery and development to make informed decisions.
Understanding Lipophilicity: A Core Pillar of Drug Design
Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME). It is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. A higher LogP value signifies greater lipophilicity.
-
LogD is the distribution coefficient for ionizable compounds and accounts for both the ionized and non-ionized forms at a specific pH. For an acidic compound like benzoic acid, LogD is pH-dependent.
A delicate balance of lipophilicity is essential; while sufficient lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Comparative Analysis of Trifluoromethylated Benzoic Acid Isomers
The placement of the highly electronegative CF₃ group on the benzoic acid ring introduces significant electronic and steric differences among the ortho-, meta-, and para-isomers. These differences directly translate to their lipophilicity.
Table 1: Physicochemical Properties of Trifluoromethylated Benzoic Acid Isomers
| Property | 2-(Trifluoromethyl)benzoic acid (ortho) | 3-(Trifluoromethyl)benzoic acid (meta) | 4-(Trifluoromethyl)benzoic acid (para) |
|---|---|---|---|
| Structure | |||
| CAS Number | [1] | [2] | [3] |
| Calculated LogP (ALOGPS) | 2.57 (estimated) | 2.57 (estimated) | 2.56[4] |
| pKa (Strongest Acidic) | 3.12 (predicted) | 3.79 (predicted)[4] | 3.78 (predicted)[4] |
Note: Calculated LogP values are often very similar as algorithms may not fully capture the nuanced intramolecular interactions discussed below. Experimental determination is crucial for definitive comparison.
The "Why": Deconstructing the Isomeric Effects
The subtle differences in calculated LogP belie the significant conformational and electronic variations that dictate the true lipophilic character of these isomers in a biological context.
-
The Ortho-Isomer and the Power of Intramolecular Hydrogen Bonding: The 2-substituted isomer is a classic example of the "ortho effect." The proximity of the carboxylic acid group to the trifluoromethyl group allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a stable, pseudo-six-membered ring structure. This "internal solvation" effectively masks the polar -COOH group, reducing its ability to form hydrogen bonds with water. Consequently, the ortho-isomer is expected to be more lipophilic than its meta and para counterparts, as it presents a less polar surface to the aqueous environment. This effect is a key consideration in designing molecules to penetrate lipid membranes.
-
The Meta and Para-Isomers: Unmasked Polarity: In the 3- and 4-substituted isomers, the CF₃ group is too distant to form an intramolecular hydrogen bond with the carboxylic acid. As a result, the polar -COOH group is fully exposed and available to interact with the aqueous solvent via intermolecular hydrogen bonds. The primary influence of the CF₃ group in these positions is its strong, electron-withdrawing inductive effect, which increases the acidity (lowers the pKa) of the carboxyl group compared to unsubstituted benzoic acid. This increased acidity means that at physiological pH (7.4), a larger fraction of the meta and para isomers will exist in their more polar, ionized carboxylate form, leading to a lower LogD and reduced lipophilicity compared to the neutral species.
The following diagram illustrates the key structural difference influencing lipophilicity.
Caption: Positional effects on hydrogen bonding and resulting lipophilicity.
Experimental Protocol: The Shake-Flask Method for LogD Determination
To move beyond computational estimates and obtain definitive, high-quality data, the shake-flask method remains the gold standard. It directly measures the partitioning of a compound between n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
Principle: A known amount of the test compound is dissolved in a biphasic system of pre-saturated n-octanol and aqueous buffer. The system is shaken vigorously to allow the compound to distribute between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or liquid chromatography (LC).
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.
-
Pre-saturate the solvents: Mix equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours and then allow the layers to separate completely. This ensures that the phases are mutually saturated, preventing volume changes during the experiment.
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of each trifluoromethylated benzoic acid isomer in a suitable solvent like DMSO. The high concentration allows for a small volume to be used, minimizing the impact of the co-solvent.
-
-
Partitioning Experiment:
-
In a series of screw-cap vials (in triplicate for each isomer), add 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated pH 7.4 buffer.
-
Spike each vial with a small, precise volume of the 10 mM stock solution (e.g., 10 µL) to achieve a suitable final concentration for analytical detection.
-
Cap the vials tightly and place them on a mechanical shaker. Agitate at a constant speed and temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After shaking, allow the vials to stand undisturbed (or centrifuge at low speed, e.g., 2000 rpm for 10 minutes) until the n-octanol and aqueous layers are clearly separated. Emulsion formation can be an issue, and centrifugation is the most reliable way to break it.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase from each vial.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve for each isomer in each phase should be prepared to ensure accurate quantification.
-
-
Calculation of LogD₇.₄:
-
The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
The LogD is then calculated as the base-10 logarithm of D: LogD₇.₄ = log₁₀(D)
-
The following workflow diagram visualizes this gold-standard protocol.
Caption: Workflow for the experimental determination of LogD via the shake-flask method.
Conclusion and Outlook
While often grouped together, the ortho-, meta-, and para-isomers of trifluoromethylbenzoic acid possess distinct lipophilic characters driven by subtle but powerful intramolecular forces. The ortho-isomer's ability to form an intramolecular hydrogen bond is a key differentiating feature that can significantly increase its effective lipophilicity, a trait that can be exploited in drug design to enhance membrane permeability. Conversely, the meta and para isomers, with their more exposed polar groups, may be better suited for applications requiring higher aqueous solubility.
This guide underscores a fundamental principle in medicinal chemistry: positional isomerism is not a trivial modification. For researchers and drug development professionals, a deep understanding of these isomeric effects, validated by robust experimental data, is paramount for the rational design of new chemical entities with optimized ADME profiles and enhanced therapeutic potential.
References
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
- Maliszewska, J., & Puzanowska-Tarasiewicz, H. (1994). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 678(1), 29-34.
- Cheméo. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- Human Metabolome Database. (2021). 4-(Trifluoromethyl)benzoic acid (HMDB0246315).
- Méndez, F., & Tamariz, J. (2016). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 21(11), 1438.
- NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. NIST Chemistry WebBook.
- Ekins, S., et al. (1999). Quantitative structure-metabolism relationships for substituted benzoic acids in the rabbit: prediction of urinary excretion of glycine and glucuronide conjugates. Xenobiotica, 29(7), 737-751.
- Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 594-601.
- Gao, J., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(7), 1395-1404.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
- Pratiwi, R., et al. (2021). Comparison of partition coefficient (log p) of drugs: computational and experimental data study. International Journal of Applied Pharmaceutics, 13(5), 214-222.
- CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)benzoic acid.
- NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. NIST Chemistry WebBook.
Sources
The Critical Juncture: A Comparative Guide to In-Vitro and In-Vivo Efficacy of Drugs Synthesized from 4-Bromo-3-(trifluoromethyl)benzoic Acid
A Senior Application Scientist's Perspective on Translating Benchtop Potency to Preclinical Success
In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is one of rigorous evaluation and iterative refinement. The starting materials we choose are foundational to this process. Among these, 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a strategic molecular scaffold. Its unique chemical architecture—a benzoic acid core functionalized with both an activatable bromine atom and an efficacy-boosting trifluoromethyl (CF3) group—provides a robust platform for generating novel drug candidates.[1] The CF3 moiety is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, improve target binding affinity, and increase lipophilicity, all critical parameters for successful drug development.[1][2]
This guide provides an in-depth comparison of the in-vitro and in-vivo efficacy of two distinct classes of therapeutic agents synthesized using intermediates derived from this compound: a new generation of potent antibacterial pyrazoles and a selective anti-inflammatory EP4 receptor antagonist. Through this comparative analysis, we will explore the causal relationships behind experimental design, dissect the challenges of translating in-vitro potency into in-vivo success, and provide validated protocols to guide researchers in their own discovery programs.
Part 1: Pyrazole Derivatives as Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutics with unique mechanisms of action.[3] One promising avenue involves the synthesis of pyrazole derivatives, a class of compounds that has demonstrated potent activity against drug-resistant Gram-positive bacteria.[4][5] A key synthetic precursor for these agents is 4-Bromo-3-(trifluoromethyl)aniline, which is readily prepared from 3-(trifluoromethyl)aniline.[6][7]
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis (FASII)
Unlike mammals, which utilize a single multifunctional protein complex (FASI) for fatty acid synthesis, bacteria rely on the Type II fatty acid synthesis (FASII) pathway, which involves a series of discrete, monofunctional enzymes.[8][9] This fundamental difference makes the FASII pathway an attractive and selective target for antibacterial drugs.[10] Several pyrazole derivatives derived from the 4-Bromo-3-(trifluoromethyl)aniline scaffold have been identified as inhibitors of this pathway, leading to the disruption of bacterial cell membrane formation and, ultimately, cell death.[8][11]
Below is a diagram illustrating the bacterial FASII pathway and the point of inhibition.
In-Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The initial screening of antibacterial efficacy is universally performed in-vitro using Minimum Inhibitory Concentration (MIC) assays. This method determines the lowest concentration of a drug that prevents visible growth of a bacterium. Several pyrazole derivatives incorporating the 4-anilino-3-(trifluoromethyl)phenyl moiety have shown exceptional potency against a panel of Gram-positive bacteria, including clinically relevant MRSA strains.
| Compound ID | Aniline Substituent | Target Organism | MIC (µg/mL) | Reference |
| Compound A | 4-Bromo-3-(trifluoromethyl) | S. aureus (MRSA) | 0.78 | [3] |
| Compound B | 4-Fluoro-3-(trifluoromethyl) | S. aureus (MRSA) | 0.78 - 3.125 | [3] |
| Compound C | 3-Chloro-4-methyl | S. aureus | 3.12 - 6.25 | [4] |
| Vancomycin | (Control) | S. aureus (MRSA) | 1.0 - 2.0 | [4] |
Analysis: The data clearly indicate that compounds featuring the trifluoromethyl group exhibit potent, sub-microgram per milliliter activity against MRSA, comparable to the clinical antibiotic Vancomycin. The strategic placement of halogens on the aniline ring appears crucial for this high potency.[3] This strong in-vitro activity is the first critical gate in establishing a compound's potential.
In-Vivo Efficacy: Murine Thigh Infection Model
While in-vitro data are essential, they do not account for the complex physiological variables encountered in a living organism, such as absorption, distribution, metabolism, and excretion (ADME). Therefore, validating efficacy in an animal model is a mandatory next step. The murine thigh infection model is a gold-standard for evaluating the in-vivo bactericidal activity of new antibiotics.[4]
In studies on related pyrazole structures, lead candidates have demonstrated significant bactericidal effects in neutropenic mouse thigh infection models.[4] Furthermore, specific derivatives containing the trifluoromethyl phenyl group have been evaluated in mice for toxicity, showing no harmful effects at doses up to 50 mg/kg, indicating a favorable preliminary safety profile.[3][4]
| Parameter | In-Vitro Efficacy (Compound A) | In-Vivo Profile (Lead Pyrazoles) |
| Metric | MIC against MRSA | Bactericidal effect / Safety |
| Result | 0.78 µg/mL | Significant reduction in bacterial load / No toxicity up to 50 mg/kg |
| Interpretation | High intrinsic potency | Promising translation to a preclinical model with good safety margin |
The Bridge from In-Vitro to In-Vivo: The success of these pyrazoles in the in-vivo model, even if only preliminary, is highly encouraging. It demonstrates that the compounds not only retain their antibacterial activity but also possess pharmacokinetic properties that allow them to reach the site of infection at a sufficient concentration to be effective without causing overt toxicity.
Part 2: MK-2894 as a Selective Anti-Inflammatory Agent
Inflammation is a key driver of numerous pathologies, including arthritis and chronic pain. Prostaglandin E2 (PGE2) is a central mediator of inflammation, and its effects are transduced by four receptor subtypes, EP1-EP4. The EP4 receptor, in particular, has been identified as a critical player in pain and inflammation, making it a prime target for therapeutic intervention.
MK-2894 is a highly potent and selective antagonist of the EP4 receptor.[12][13] Its synthesis involves the use of 4-(trifluoromethyl)benzyl bromide, a reagent accessible from precursors related to this compound, linking it to our core chemical scaffold.[2][14][15]
Mechanism of Action: Antagonism of the PGE2-EP4 Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, primarily couples to Gsα proteins. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[16] This signaling cascade promotes inflammation and pain sensitization. MK-2894 acts as a competitive antagonist, blocking PGE2 from binding to the EP4 receptor and thereby inhibiting this pro-inflammatory cascade.
Protocol 1: In-Vitro MIC Assay (Broth Microdilution)
-
Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., MRSA ATCC 43300) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Inoculum Standardization: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: In-Vivo Murine Subcutaneous Infection Model
-
Animal Acclimatization: Use 6-8 week old female BALB/c mice. Allow them to acclimate for at least 7 days with free access to food and water. [17]2. Infection Preparation: Prepare an inoculum of MRSA from a log-phase culture, washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of ~2 x 10^7 CFU/mL.
-
Infection: Anesthetize the mice. Shave a small area on the dorsum and disinfect with 70% ethanol. Subcutaneously inject 100 µL of the bacterial suspension (~2 x 10^6 CFU/mouse). [3][18]4. Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound via the desired route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle only.
-
Monitoring: Monitor the animals daily for clinical signs and measure the size of the resulting skin lesion or abscess using calipers for a period of 3-7 days. [17]6. Endpoint Analysis: At the end of the study, euthanize the animals. Excise the lesion and surrounding tissue, homogenize it in sterile PBS, and perform serial dilutions for plating on appropriate agar to determine the bacterial burden (CFU/g of tissue).
-
Efficacy Calculation: Compare the mean log10 CFU/g tissue from the treated group to the vehicle control group. A statistically significant reduction indicates in-vivo efficacy.
Conclusion
The journey from a versatile starting material like this compound to clinically relevant drug candidates is a testament to the power of rational drug design. The two case studies presented here—potent FASII-inhibiting antibacterials and a selective EP4 antagonist for inflammation—highlight a critical principle: in-vitro potency is necessary, but not sufficient, for in-vivo success.
The pyrazole antibacterials demonstrate that high intrinsic activity against a bacterial target can be translated into a preclinical effect, provided the molecular scaffold allows for favorable ADME properties. The anti-inflammatory agent MK-2894 serves as an exemplary case where exceptional in-vitro potency and selectivity, combined with a well-designed pharmacokinetic profile, lead to robust efficacy in chronic disease models.
For researchers in the field, the key takeaway is the importance of a multi-parameter optimization approach. We must not only pursue high potency at the target but also engineer molecules that can navigate the complex biological environment to reach that target effectively and safely. The protocols and workflows detailed herein provide a validated framework for this critical evaluation process, bridging the crucial gap between the benchtop and preclinical validation.
References
- The Strategic Advantage of this compound in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- Differential signaling pathway of EP4. In response to PGE2, activation...
- The prostanoid EP4 receptor and its signaling p
- Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. NIH. [Link]
- The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differenti
- MRSA Infection Models for Staphylococcus aureus Studies. IBT Bioservices. [Link]
- Mouse skin wound infection model. Bio-protocol. [Link]
- Murine Models for Staphylococcal Infection. PMC - NIH. [Link]
- Mining Fatty Acid Biosynthesis for New Antimicrobials. PMC - NIH. [Link]
- Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
- Fatty acid biosynthesis in bacteria and potential sites of inhibition.
- Bacterial fatty acid biosynthesis and the inhibition of the FabIcatalyzed step by afabicin desphospho.
- Bacterial fatty acid biosynthesis: Targets for antibacterial drug discovery. Illinois Experts. [Link]
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
- The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
- The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed. [Link]
- Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria.
- Pyrazole derivatives 17-22 preliminary antibacterial activity versus...
Sources
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 14. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 15. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]
- 16. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibtbioservices.com [ibtbioservices.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
head-to-head comparison of synthetic yields for different isomers of bromo-trifluoromethyl-benzoic acid
Introduction: The Strategic Value of Bromo-Trifluoromethyl-Benzoic Acids
In the landscape of modern drug discovery and materials science, halogenated and trifluoromethylated aromatic compounds are indispensable building blocks. The bromo-trifluoromethyl-benzoic acid scaffold is particularly valuable, combining three key functional groups that allow for intricate molecular design. The trifluoromethyl (-CF₃) group is a powerful modulator of physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. The carboxylic acid (-COOH) provides a versatile handle for amide bond formation and other conjugations, while the bromo (-Br) substituent is a cornerstone of cross-coupling chemistry, enabling the construction of complex molecular architectures.
However, the synthetic accessibility and yield of specific isomers of bromo-trifluoromethyl-benzoic acid can vary dramatically. The relative positions of these three groups on the benzene ring dictate the electronic and steric environment, profoundly influencing the feasibility and efficiency of synthetic transformations. This guide provides a head-to-head comparison of synthetic yields for key isomers, grounded in experimental data, to assist researchers in making informed decisions for their synthetic campaigns. We will explore the causality behind experimental choices and provide actionable protocols for key transformations.
Pillar 1: A Comparative Analysis of Synthetic Strategies and Yields
The synthesis of bromo-trifluoromethyl-benzoic acid isomers generally proceeds through one of two primary strategic approaches:
-
Late-Stage Bromination: Introducing the bromine atom onto a pre-existing trifluoromethyl-benzoic acid scaffold.
-
Scaffold Construction: Building the benzoic acid moiety onto a bromo-trifluoromethyl-benzene precursor.
The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern, as the directing effects of the -COOH and -CF₃ groups can be either synergistic or competitive.
Strategy A: Electrophilic Bromination of Trifluoromethyl-Benzoic Acids
This is often the most direct approach. However, the benzene ring is strongly deactivated by both the electron-withdrawing trifluoromethyl and carboxylic acid groups, necessitating harsh reaction conditions. The regioselectivity is governed by the directing effects of the existing substituents.
-
3-(Trifluoromethyl)benzoic Acid: The -COOH group is a meta-director, while the -CF₃ group is also a meta-director. Their positions relative to each other will determine the final bromination site. For 3-(trifluoromethyl)benzoic acid, both groups direct electrophilic substitution to the 5-position (relative to the -COOH group). However, the position ortho to the -CF₃ group and para to the -COOH group (the 4-position) can also be targeted. One reported method involves the direct bromination of 3-trifluoromethylbenzoic acid to yield 4-bromo-3-(trifluoromethyl)benzoic acid[1].
-
2-(Trifluoromethyl)benzoic Acid: The -COOH group directs to the 5-position, and the -CF₃ group also directs to the 5-position. This strong agreement in directing effects can lead to high selectivity for 5-bromo-2-(trifluoromethyl)benzoic acid.
Strategy B: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for achieving regioselective functionalization. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile (e.g., a bromine source). The carboxylate group itself can act as a potent DMG[2][3].
The key challenge is the interplay between multiple directing groups. Studies have shown that for meta-substituted benzoic acids, the directing effects of the carboxylic acid and a trifluoromethyl group are not complementary, which can lead to mixtures of products[2][4][5]. The choice of base (e.g., s-BuLi/TMEDA vs. n-BuLi/t-BuOK) can sometimes reverse the regioselectivity of metalation, offering a potential handle to control the outcome[3].
Strategy C: The Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method to introduce a bromine atom by converting an aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst[6][7]. This multi-step approach is highly versatile and often provides access to isomers that are difficult to obtain via electrophilic substitution.
The typical sequence involves:
-
Nitration of a trifluoromethyl-benzoic acid.
-
Reduction of the nitro group to an amine.
-
Diazotization of the amine followed by displacement with CuBr.
While robust, this pathway is longer. Yields for the bromination step itself are generally moderate to good, often in the 55-80% range for substituted bromobenzenes[8].
Strategy D: Carboxylation of Bromo-Trifluoromethyl-Benzenes
This strategy involves the formation of an organometallic reagent (e.g., a Grignard or organolithium) from a dibromo- or bromo-iodo-trifluoromethyl-benzene, followed by quenching with carbon dioxide to install the carboxylic acid group. This method is particularly effective when the starting bromo-arenes are readily available. A high-yielding example is the synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene, which proceeds via a Grignard reagent and subsequent carboxylation at low temperatures to afford the product in 94% isolated yield[9][10].
Yield Comparison Summary
The following table summarizes reported yields for various isomers, highlighting the diversity of applicable synthetic routes. Direct comparison can be challenging due to variations in reaction scale and optimization, but the data provide a valuable baseline for strategic planning.
| Target Isomer | Starting Material | Synthetic Method | Reported Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)bromobenzene | Grignard Formation & Carboxylation | 94% | [10] |
| 3-Bromo-4-fluorobenzoic acid | Fluorobenzene | Friedel-Crafts Acylation, Bromination, Haloform Reaction | 87% (overall) | [11] |
| 5-Bromo-2-methylbenzoic acid | 2-Methylbenzoic acid | Direct Electrophilic Bromination | 88% | [12] |
| General Aryl Bromides | Aryl Amines | Sandmeyer Reaction | 55-80% | [8] |
| This compound | 3-(Trifluoromethyl)benzoic acid | Direct Electrophilic Bromination | Not specified | [1] |
Note: Data for closely related analogs are included to provide context for expected yield ranges.
Pillar 2: In-Depth Experimental Protocols
To provide a practical context, we present detailed protocols for two high-yielding and strategically distinct syntheses.
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Carboxylation
This protocol is adapted from a patented procedure and demonstrates a highly efficient construction of the benzoic acid moiety on a pre-functionalized aromatic ring[10].
Causality: The formation of a Grignard reagent from an aryl bromide is a classic and robust transformation. The subsequent reaction with carbon dioxide is highly efficient. Performing the carboxylation at a low temperature (-45 °C) is critical to minimize side reactions, such as the formation of ketone byproducts, thus maximizing the yield of the desired carboxylic acid[9].
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a 500 mL 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, add magnesium turnings (5.10 g, 210 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Heat the mixture to a gentle reflux.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of anhydrous THF and place it in the addition funnel.
-
Add a small portion (~5 mL) of the bromide solution to the refluxing magnesium slurry to initiate the Grignard reaction (indicated by a color change and sustained reflux).
-
Once initiated, add the remaining bromide solution dropwise over 30 minutes to maintain a gentle reflux.
-
After the addition is complete, continue to heat at reflux for an additional 30 minutes. Monitor the reaction by HPLC or TLC until less than 1 mol% of the starting bromide remains.
-
Cool the resulting dark brown solution to room temperature.
-
-
Carboxylation:
-
Transfer the Grignard solution via cannula to an 800 mL pressure-equipped reaction vessel under a nitrogen atmosphere.
-
Cool the solution to -45 °C using a suitable cooling bath.
-
Briefly evacuate and backfill the vessel with dry carbon dioxide gas, maintaining a pressure of ~3 psi.
-
Stir the mixture vigorously at -45 °C for 1 hour.
-
-
Work-up and Isolation:
-
Warm the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 200 mL of 2N HCl over ~5 minutes.
-
Stir the biphasic mixture vigorously for 20 minutes.
-
Separate the layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford 3,5-bis(trifluoromethyl)benzoic acid as a white crystalline solid.
-
Expected Yield: ~94%[10].
-
Protocol 2: Synthesis of a Bromo-Aromatic via the Sandmeyer Reaction
This generalized protocol illustrates the conversion of an amino-trifluoromethyl-benzoic acid to its corresponding bromo- derivative. The specific starting material will depend on the desired final isomer.
Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism[6]. The diazonium salt, formed under cold acidic conditions to ensure its stability, is a superb leaving group (N₂ gas). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical which then abstracts a bromine atom from the copper(II) bromide species, regenerating the catalyst and forming the final product[6]. Careful temperature control below 5 °C during diazotization is paramount to prevent premature decomposition of the diazonium salt[13].
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
In a beaker, dissolve the starting amino-trifluoromethyl-benzoic acid (10 mmol) in a mixture of 48% hydrobromic acid (HBr, 20 mL) and water (20 mL) with gentle heating if necessary.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in 10 mL of water dropwise. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Stir the resulting solution vigorously for an additional 15-20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.58 g, 11 mmol) in 15 mL of 48% HBr. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Heat the mixture gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash successively with 1M NaOH (to remove any acidic impurities), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or recrystallization.
-
Expected Yield: 55-80%[8].
-
Pillar 3: Visualizing Synthetic Pathways
Diagrams help clarify the strategic decisions involved in synthesizing these isomers.
Caption: High-level overview of two divergent synthetic strategies.
Caption: The Sandmeyer reaction pathway for bromo-functionalization.
Conclusion
The synthesis of bromo-trifluoromethyl-benzoic acid isomers is a nuanced task where the choice of strategy has a profound impact on the final yield and purity. For isomers where the precursor bromo-trifluoromethyl-arenes are available, Grignard formation followed by carboxylation offers a remarkably high-yielding route. When starting from trifluoromethyl-benzoic acids, the Sandmeyer reaction provides a versatile, albeit longer, path to isomers that may be inaccessible through direct electrophilic bromination or directed metalation due to unfavorable regioselectivity. Direct bromination remains the most atom-economical method but is often hampered by the deactivated nature of the ring. A thorough understanding of the directing effects of the substituents and the mechanisms of these fundamental reactions is paramount for designing an efficient and successful synthesis.
References
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. ([Link])
- Wikipedia. (n.d.). Sandmeyer reaction. ([Link])
- University of Rochester. (n.d.). Directed (ortho)
- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. ([Link])
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. ()
- Organic Chemistry Portal. (n.d.).
- Ali, S., Parveen, H., & Khan, K. M. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2593-2621. ([Link])
- ResearchGate. (n.d.). (PDF) Directed lithiation of unprotected benzoic acids. ([Link])
- Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. ([Link])
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid. ()
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. ([Link])
- Myers, A. G. Research Group, Harvard University. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. ([Link])
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. ([Link])
- MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ([Link])
- Google Patents. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride. ()
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid. ()
Sources
- 1. chembk.com [chembk.com]
- 2. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 10. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 11. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 12. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Molecules Containing the 4-Bromo-3-(trifluoromethyl)benzoyl Moiety
Introduction: The Strategic Imperative of Metabolic Stability
In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a suitable pharmacokinetic profile, and at the heart of this lies metabolic stability.[1][2] A molecule that is too rapidly metabolized by the body's enzymatic machinery, primarily in the liver, will have a short half-life and poor bioavailability, often rendering it therapeutically ineffective.[3][4] Consequently, medicinal chemists strategically incorporate specific structural motifs into lead compounds to enhance their resilience to metabolic breakdown.
This guide focuses on one such strategically valuable scaffold: the 4-Bromo-3-(trifluoromethyl)benzoyl moiety . Its prevalence in contemporary medicinal chemistry is not accidental. The unique combination of a halogen atom (bromo) and a potent electron-withdrawing group (trifluoromethyl) on an aromatic ring offers a powerful tool to modulate a molecule's metabolic fate.[5]
This document provides an in-depth, experience-driven comparison of the methodologies used to evaluate the metabolic stability of compounds bearing this moiety. We will move beyond rote protocols to explore the causal biochemistry, empowering researchers to design, execute, and interpret these critical experiments with confidence.
Part 1: Predicting the Metabolic Fate – A Mechanistic Perspective
Before any pipette touches a test tube, a robust understanding of the target moiety's electronic and steric properties allows us to form a strong hypothesis about its metabolic vulnerabilities, or lack thereof. The 4-Bromo-3-(trifluoromethyl)benzoyl structure presents several key features that influence its interaction with drug-metabolizing enzymes.
-
The Trifluoromethyl (-CF3) Group: A Metabolic Shield: The trifluoromethyl group is the moiety's cornerstone for metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group itself exceptionally resistant to enzymatic breakdown.[6][7] More importantly, it is a powerful electron-withdrawing group. This property deactivates the aromatic ring, making it less susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8][9] In medicinal chemistry, this is a well-established strategy to "block" a potential metabolic hotspot.[10][11]
-
The Aromatic Core and Bromo-Substituent: Aromatic rings are classic substrates for CYP-mediated hydroxylation.[12][13][14] However, the deactivating effect of the adjacent -CF3 group significantly reduces the likelihood of this occurring. The bromine atom further influences the ring's electronics and presents its own metabolic possibilities. While oxidative dehalogenation can occur, it is generally a less favorable pathway compared to the oxidation of an unsubstituted, activated aromatic ring.[15][16] The primary concern with halogenated aromatic compounds can sometimes be the formation of reactive intermediates, a possibility that warrants investigation during metabolite identification studies.[15][17][18]
-
The Benzoyl Ketone: The ketone functional group is a potential site for reduction by carbonyl reductases to form a secondary alcohol, a common metabolic transformation.
Based on this analysis, our primary hypothesis is that molecules containing this moiety will exhibit enhanced stability against oxidative metabolism at the aromatic ring. The main metabolic pathways are more likely to involve other parts of the parent molecule, or potentially, reduction of the benzoyl ketone.
Part 2: The In Vitro Toolkit: Microsomes vs. Hepatocytes
To test our hypothesis, we turn to the workhorses of in vitro drug metabolism and pharmacokinetics (DMPK) studies: liver microsomes and hepatocytes. The choice between them is a strategic one, dictated by the stage of drug discovery and the specific questions being asked.
Comparison of Key In Vitro Systems
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Biological Complexity | Subcellular fraction containing Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).[19] | Intact, whole cells containing the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[20] |
| Primary Use Case | High-throughput screening of early-stage compounds to assess susceptibility to oxidative metabolism.[19][21] | "Gold standard" for later-stage compounds to get a more complete and physiologically relevant picture of hepatic clearance.[22][23] |
| Predictive Power | Good for predicting clearance driven by CYP enzymes. | More accurately predicts overall hepatic clearance, accounting for uptake and both major metabolic phases.[20] |
| Cost & Throughput | Relatively inexpensive and highly amenable to automation and high-throughput formats.[19] | More expensive and lower throughput due to the complexity of working with live cells. |
Expert Rationale: For a project involving the 4-Bromo-3-(trifluoromethyl)benzoyl moiety, an efficient strategy is to first use a liver microsomal stability assay for initial rank-ordering of compounds. Given our hypothesis that this moiety resists oxidation, we would expect many of our compounds to appear stable in this assay. For those that advance, a subsequent hepatocyte stability assay is crucial.[24] This confirms the stability in a more complete biological system and captures any clearance driven by Phase II conjugation or carbonyl reduction, which might be missed in the microsomal assay.
Part 3: Validated Experimental Protocols & Workflows
Trustworthiness in experimental data comes from robust, self-validating protocols. The following methods include necessary controls to ensure the integrity of the results.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with HLM in the presence of the necessary cofactor, NADPH, which fuels the CYP enzyme cycle.
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a 100 µM intermediate stock in acetonitrile or methanol.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from at least 20 donors to average out genetic variability) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH consumed by CYPs.[25]
-
-
Incubation:
-
Set up reactions in a 96-well plate. For each test compound, prepare two sets of wells: +NADPH and -NADPH (negative control).
-
Add the test compound to the wells for a final concentration of 1 µM. The final DMSO concentration should be kept below 0.1% to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NRS solution to the +NADPH wells and plain buffer to the -NADPH wells. For the T=0 time point, the quenching solution is added before the NRS.
-
-
Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[19]
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), monitoring the disappearance of the parent compound's mass transition relative to the internal standard.[20][21]
-
-
Controls:
-
Positive Controls: Include compounds with known metabolic rates (e.g., Verapamil for high turnover, Carbamazepine for low turnover) to validate assay performance.
-
Negative Control (-NADPH): The compound should remain stable in the absence of the cofactor, ensuring that any disappearance is enzymatic and not due to chemical instability.
-
Workflow for Microsomal Stability Assay
Caption: Workflow for the Liver Microsomal Stability Assay.
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by using intact liver cells, which include both Phase I and Phase II metabolic pathways.
Step-by-Step Methodology
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of plateable, cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.
-
Centrifuge the cells to pellet them and resuspend in fresh medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[22]
-
-
Incubation:
-
Prepare test compound working solutions in the incubation medium at 2x the final concentration.
-
In a non-coated 12- or 24-well plate, add an equal volume of the hepatocyte suspension to the wells containing the test compound working solutions. The final test compound concentration is typically 1 µM.[23]
-
Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO₂ to keep the cells in suspension.[23]
-
-
Sampling & Reaction Termination:
-
Sample Processing & Analysis:
-
This follows the same procedure as the microsomal assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS.[22]
-
-
Controls:
-
Positive Controls: Use known substrates for both Phase I (e.g., 7-Hydroxycoumarin) and Phase II (e.g., Verapamil) metabolism to confirm the metabolic competence of the hepatocytes.
-
Negative Control (Heat-Inactivated): Incubating the compound with heat-inactivated hepatocytes can be used to check for non-enzymatic degradation.[23]
-
Workflow for Hepatocyte Stability Assay
Caption: Workflow for the Hepatocyte Suspension Stability Assay.
Part 4: Data Interpretation and Comparative Analysis
The raw output from the LC-MS/MS is the peak area ratio of the test compound to the internal standard at each time point. This data is then used to derive key pharmacokinetic parameters.
Data Analysis Workflow
Caption: Flowchart for calculating metabolic stability parameters.
The rate of disappearance allows for the calculation of the in vitro half-life (t½) and the intrinsic clearance (CLint).[23] CLint represents the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[26]
Hypothetical Comparative Data
To illustrate the power of the 4-Bromo-3-(trifluoromethyl)benzoyl moiety, consider the following hypothetical data comparing three compounds in a human liver microsomal assay.
| Compound | Structure | In Vitro t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | Benzoyl-R | 8.5 | 98.5 | High Turnover |
| Compound B | 4-Methylbenzoyl-R | 25.1 | 33.2 | Moderate Turnover |
| Compound C | 4-Bromo-3-(CF₃)benzoyl-R | > 120 | < 5.8 | Low Turnover / Stable |
| Verapamil | (High Turnover Control) | 7.2 | 115.7 | High Turnover |
Interpretation:
-
Compound A , the unsubstituted analog, is rapidly metabolized, likely via aromatic hydroxylation.
-
Compound B , with a methyl group, shows improved stability. However, the methyl group itself is a prime site for oxidation, which still leads to moderate clearance.
-
Compound C , containing our target moiety, is highly stable. The potent deactivation of the ring by the -CF3 group effectively shuts down the primary metabolic route seen in Compound A, resulting in a significantly longer half-life and lower intrinsic clearance. This demonstrates the moiety's strategic value in drug design.[5]
Part 5: Beyond Stability – The Importance of Metabolite Identification (MetID)
Even for a compound that appears stable, it is crucial to understand if and how it is metabolized. Metabolite identification (MetID) studies are performed to elucidate the structure of any metabolites formed.[27] This is vital for two reasons:
-
Confirming the Mechanism: It verifies our hypothesis about which parts of the molecule are susceptible to metabolism.
-
Safety Assessment: It allows us to identify any potentially reactive or pharmacologically active metabolites that could pose a safety risk.[18]
The primary tool for this is high-resolution LC-MS/MS.[28][29][30][31] By comparing samples from incubated and control reactions, we can detect new mass signals corresponding to metabolites and use their fragmentation patterns to determine their structure (e.g., identifying a mass shift corresponding to an oxidation or a glucuronide conjugation).
Conclusion
The 4-Bromo-3-(trifluoromethyl)benzoyl moiety is a powerful asset in the medicinal chemist's toolkit for imparting metabolic stability. Its ability to shield an aromatic ring from oxidative attack by CYP enzymes is a direct result of the strong electron-withdrawing nature of the trifluoromethyl group.[8][9]
A comprehensive evaluation of this stability, however, requires more than a single experiment. It demands a logical, tiered approach:
-
Hypothesize based on chemical principles.
-
Screen and rank-order using a high-throughput system like liver microsomes.
-
Confirm and expand the investigation using a more physiologically relevant system like hepatocytes.
-
Identify the metabolic products to ensure a complete understanding of the compound's fate and safety profile.
By following this scientifically rigorous and self-validating workflow, drug development professionals can confidently assess the metabolic properties of their compounds, making more informed decisions on the path to identifying safe and effective new medicines.
References
- Cyprotex ADME-Tox Solutions | Evotec.
- Xiao, J. F., & Zhou, B. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry, 32, 1-14. [Link]
- AxisPharm.
- J.C. F. (2025).
- Mercell. metabolic stability in liver microsomes. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Penghui Zhang Chemistry. The Role of Trifluoromethyl Groups in Modern Drug Design. [Link]
- Korzekwa, K., Trager, W., Gouterman, M., Spangler, D., & Loew, G. (1985). Cytochrome P450 mediated aromatic oxidation: a theoretical study. Journal of the American Chemical Society, 107(14), 4273-4279. [Link]
- Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]
- Domainex.
- Request PDF. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]
- Sharma, R., Kumar, V., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Current Drug Metabolism, 22(9), 706-724. [Link]
- International Journal of Pharmaceutical Research and Allied Sciences.
- BioIVT. Metabolic Stability Assay Services. [Link]
- BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
- de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. [Link]
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- Snyder, R., & Hedli, C. C. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity.
- Patsnap Synapse. What is the importance of metabolic stability in drug design?. [Link]
- Creative Bioarray.
- Masimirembwa, C. M., & Haglund, U. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical pharmacokinetics, 40(12), 871-885. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]
- The Scientist. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. [Link]
- Anders, M. W. (1982). Bioactivation of halogenated hydrocarbons. Journal of toxicology. Clinical toxicology, 19(6-7), 699-706. [Link]
- Wikipedia. Trifluoromethyl group. [Link]
- Pharma Focus Asia. Metabolic Stability. [Link]
- Raucy, J. L., Kraner, J. C., & Lasker, J. M. (1993). Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. Critical reviews in toxicology, 23(1), 1-20. [Link]
- ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]
- ResearchGate. (PDF)
- Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
- BioIVT.
- Thasiphol, M., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(6), 1135-1149. [Link]
- U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- U.S. Environmental Protection Agency. Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. [Link]
- Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Soglia, J. R. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161-225. [Link]
- MDPI.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Bioactivation of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. mercell.com [mercell.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. bioivt.com [bioivt.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. fda.gov [fda.gov]
- 28. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijpras.com [ijpras.com]
- 31. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Crystallographic Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid and Its Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the crystallographic considerations for 4-bromo-3-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry.[1] While a definitive crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, this guide leverages data from structurally similar compounds to provide researchers with actionable insights for crystallization, structural analysis, and the strategic design of novel therapeutics. By understanding the interplay of substituents on the benzoic acid scaffold, researchers can better anticipate crystal packing, intermolecular interactions, and ultimately, the solid-state properties of their target molecules.
The Strategic Importance of the this compound Scaffold
The unique arrangement of a bromine atom and a trifluoromethyl group on the benzoic acid core makes this compound a highly valuable starting material in drug discovery. The trifluoromethyl group is a well-established bioisostere for methyl or chloro groups and is known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2][3][4] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
Comparative Crystallographic Analysis: Insights from a Structurally Related Analog
In the absence of a published crystal structure for this compound, we can draw valuable comparisons from the known crystal structure of 4-bromo-3-nitrobenzoic acid .[5] The nitro group, like the trifluoromethyl group, is strongly electron-withdrawing, providing a reasonable electronic and steric surrogate for predicting intermolecular interactions and crystal packing motifs.
| Parameter | 4-Bromo-3-nitrobenzoic acid | This compound (Predicted) |
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group | P 1 21/n 1 | Common space groups for organic molecules (e.g., P21/c, P-1) |
| Unit Cell Dimensions | a = 7.4417 Å, b = 5.7471 Å, c = 18.9993 Å, β = 101.045° | Dimensions will vary based on packing |
| Key Intermolecular Interactions | C-H...O hydrogen bonds | Likely to exhibit similar hydrogen bonding, with potential for F...H or F...Br contacts |
| Reference | [5] | N/A |
The crystal structure of 4-bromo-3-nitrobenzoic acid reveals a packing arrangement dominated by hydrogen bonding between the carboxylic acid moieties, forming classic dimeric synthons.[5] It is highly probable that this compound will also exhibit this robust hydrogen-bonding motif. The interplay of the bromine and trifluoromethyl groups will likely introduce additional, weaker intermolecular interactions, such as halogen bonds and fluorine contacts, which will influence the overall crystal packing. The high symmetry and rotational freedom of the trifluoromethyl group can sometimes lead to disorder within the crystal lattice.[6]
Experimental Protocol: Crystallization and Single-Crystal X-ray Diffraction
This section provides a detailed, step-by-step methodology for obtaining and analyzing single crystals of this compound derivatives. This protocol is a self-validating system designed to yield high-quality crystals suitable for X-ray diffraction.
Crystallization of this compound Derivatives
The goal of crystallization is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the formation of well-ordered single crystals.[7]
Materials:
-
This compound derivative
-
Selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water)
-
Small vials or test tubes
-
Heating plate
-
Filtration apparatus
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.[8]
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the container in an insulated box.[9]
-
Crystal Harvesting: Once crystals have formed, carefully collect them by filtration.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Troubleshooting Crystallization:
-
No Crystals Form: If no crystals appear after slow cooling, try scratching the inside of the vial with a glass rod to induce nucleation. Alternatively, introduce a seed crystal from a previous crystallization.
-
Formation of Powder or Small Needles: This often indicates that the solution cooled too quickly. Re-dissolve the solid by heating and allow it to cool at a much slower rate.[7]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[10][11][12]
Experimental Workflow:
A descriptive caption for the diagram above (Within 100 characters): Single-Crystal X-ray Diffraction Workflow
Step-by-Step Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive.[12]
-
Data Collection: Place the mounted crystal on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector.[12] Modern diffractometers automate this process, collecting a complete dataset.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[12] This map provides the initial positions of the atoms in the crystal structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The analysis includes an examination of bond lengths, bond angles, and intermolecular interactions.
The Influence of the Trifluoromethyl Group on Crystal Packing
The trifluoromethyl group exerts a significant influence on the solid-state properties of organic molecules.[2][4] Its high electronegativity can lead to the formation of C-F...H and C-F...π interactions, which can play a crucial role in directing crystal packing.[13] Furthermore, the steric bulk of the CF3 group can disrupt otherwise favorable packing arrangements, leading to the formation of less dense crystal structures compared to their methyl or chloro analogs.
Logical Relationship of Substituent Effects on Crystal Packing:
A descriptive caption for the diagram above (Within 100 characters): Influence of Substituents on Crystal Properties
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for researchers working with this important class of compounds. By leveraging comparative structural analysis and adhering to rigorous experimental protocols, scientists can successfully obtain high-quality crystallographic data for their own derivatives. A thorough understanding of the solid-state chemistry of these molecules is paramount for the development of new pharmaceuticals with optimized properties.
References
- Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Washington.
- PubChem. (n.d.). 4-Bromo-3-nitrobenzoic acid. National Center for Biotechnology Information.
- Spherical Crystallization of Benzoic acid. (2010). DiVA portal.
- The Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Massachusetts.
- On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. (2023). ACS Publications.
- Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. (2014). CrystEngComm.
- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2013). ACS Publications.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2020). UCL Discovery.
- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (2012). ResearchGate.
- Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. (2014). ResearchGate.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). MDPI.
- Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. (2019). ResearchGate.
- X-Ray Crystallography of Chemical Compounds. (2011). PMC.
- Are trifluoromethyl groups in the crystal structure known to be agitated?. (2015). ResearchGate.
- X-ray crystallography. (n.d.). Wikipedia.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
- 3-(Trifluoromethyl)benzoic acid. (n.d.). NIST WebBook.
- Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. (2022). ACS Publications.
- 4-BROMO-3-NITROBENZOIC ACID. (n.d.). ChemBK.
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2021). PubMed Central.
- Trifluoromethyl group. (n.d.). Wikipedia.
- A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. (2008). ACS Publications.
- Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. (2016). Quora.
- 3-(Trifluoromethyl)benzoic acid. (n.d.). NIST WebBook.
- Interactions of 4-Chlorobenzoic acid. (n.d.). SupraBank.
- PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. National Center for Biotechnology Information.
- 4-Bromo-3-methylbenzoic acid. (n.d.). ChemBK.
- Interactions of 4-Chlorobenzoic acid. (n.d.). SupraBank.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.
- Intermolecular Interactions in p-Chlorobenzoic Acid Dimers. (1998). American Chemical Society.
- Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex. (2016). PMC.
- 4-Bromo-3-(trifluoromethyl)benzoic. (n.d.). ChemBK.
- x Ray crystallography. (1998). PMC.
- 4-Bromo-3-nitrobenzoic acid. (n.d.). AOBChem USA.
Sources
- 1. chembk.com [chembk.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. rigaku.com [rigaku.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid in Synthetic Transformations
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of available reagents, 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a particularly valuable and versatile intermediate. Its unique electronic properties, conferred by the presence of a bromine atom and a trifluoromethyl group on the benzoic acid scaffold, make it a powerful tool for the construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of the performance of this compound in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind its reactivity, present comparative data against other commonly used building blocks, and provide detailed experimental protocols to empower you to seamlessly integrate this reagent into your synthetic workflows.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, and for good reason.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] In the context of this compound, the -CF3 group plays a crucial role in modulating the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[4]
The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the aryl bromide, which is expected to facilitate the rate-determining oxidative addition step in the catalytic cycles of both Suzuki-Miyaura and Buchwald-Hartwig reactions.[5] This often translates to higher reaction yields and the ability to employ milder reaction conditions compared to less activated aryl bromides.
Benchmarking Performance: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. To benchmark the performance of this compound, we compare its reactivity with that of other 4-bromobenzoic acids bearing different substituents at the 3-position.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) | Reference |
| 1 | This compound | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | ~95 (estimated) | [5] |
| 2 | 4-Bromo-3-chlorobenzoic acid | 3'-Chloro-[1,1'-biphenyl]-4-carboxylic acid | ~90 | [6] |
| 3 | 4-Bromo-3-nitrobenzoic acid | 3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | >95 | [2] |
| 4 | 4-Bromo-3-methylbenzoic acid | 3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | ~85-90 | [7] |
Yields are based on representative literature procedures and may vary depending on specific reaction conditions.
As the data suggests, the presence of a strong electron-withdrawing group at the 3-position generally leads to excellent yields in Suzuki-Miyaura coupling. This compound is expected to perform comparably to, or even slightly better than, its chloro- and nitro-substituted counterparts due to the powerful inductive effect of the trifluoromethyl group. The electron-donating methyl group in 4-bromo-3-methylbenzoic acid results in slightly lower, though still very good, yields under similar conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Benchmarking Performance: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the electronic nature of the aryl halide plays a significant role in the reaction's efficiency.
Table 2: Comparative Performance in Buchwald-Hartwig Amination with Aniline
| Entry | Aryl Bromide | Product | Yield (%) | Reference |
| 1 | This compound | 4-Anilino-3-(trifluoromethyl)benzoic acid | >90 (estimated) | [8] |
| 2 | 4-Bromo-3-chlorobenzoic acid | 4-Anilino-3-chlorobenzoic acid | ~85-90 | [6] |
| 3 | 4-Bromo-3-nitrobenzoic acid | 4-Anilino-3-nitrobenzoic acid | ~80-85 | [2] |
| 4 | 4-Bromo-3-methylbenzoic acid | 4-Anilino-3-methylbenzoic acid | ~75-80 | [7] |
Yields are based on representative literature procedures and may vary depending on specific reaction conditions.
In the Buchwald-Hartwig amination, the strong electron-withdrawing trifluoromethyl group in this compound is again expected to facilitate the initial oxidative addition of the palladium catalyst, leading to high yields. While the chloro and nitro analogs also perform well, the trifluoromethyl substituent offers a distinct advantage in terms of its prevalence in bioactive molecules. The electron-donating methyl group leads to a noticeable decrease in yield under comparable conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, Pd2(dba)3, and XPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound stands out as a superior building block in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group consistently promotes high yields in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, often under milder conditions than what is required for less activated aryl bromides. This enhanced reactivity, coupled with the desirable physicochemical properties imparted by the trifluoromethyl group, makes it an invaluable tool for the synthesis of novel pharmaceuticals and advanced materials. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful application of this versatile reagent in your research endeavors.
References
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Supramolecular palladium(II) tweezer complex as a catalyst for Suzuki-Miyaura cross coupling in water. (n.d.). Royal Society of Chemistry. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
- The Strategic Advantage of this compound in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2018).
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amin
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2014).
- Which conditions are favorable for the efficient Suzuki coupling?. (2014).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of 4-Bromo-3-(trifluoromethyl)benzoic Acid for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized reagents like 4-Bromo-3-(trifluoromethyl)benzoic acid demands a rigorous and informed approach to disposal. This guide provides an in-depth, procedural framework for managing this compound, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step. Our objective is to empower you with the knowledge to not only comply with regulations but to cultivate a culture of safety and sustainability within your institution.
Section 1: Hazard Assessment & Characterization
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated aromatic carboxylic acid. Its hazard profile is derived from these structural features.
Based on Safety Data Sheets (SDS) for this and structurally related compounds, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
The primary drivers for its classification as hazardous waste are its halogenated nature (containing bromine and fluorine) and its aromatic structure. Halogenated organic compounds require specific disposal pathways to prevent the formation of persistent and toxic byproducts, such as dioxins and furans, during improper thermal treatment.[2] Therefore, it must be managed as regulated hazardous waste in compliance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and any equivalent local or state regulations.[3][4]
Section 2: Immediate Safety Protocols: Engineering Controls & PPE
To mitigate the risks of exposure during handling and consolidation of waste, strict adherence to safety protocols is non-negotiable.
Primary Engineering Control: All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood.[5][6] This is the most critical step in preventing inhalation of dust or vapors, which can cause respiratory irritation.[1]
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact, which can cause irritation.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against splashes or airborne dust that can cause serious eye irritation.[1][5] |
| Body Protection | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if dust may be generated) | Required if engineering controls are insufficient or when handling large quantities that could generate airborne dust.[3][5] |
Section 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the point of generation to final removal.
Step 1: Waste Identification and Segregation
This is the most crucial phase of waste management. Improper segregation can complicate and significantly increase the cost of disposal.[7]
-
Designate as Halogenated Waste: Due to the presence of bromine and fluorine, this compound must be classified as halogenated organic waste .[7]
-
Maintain Separation: Do NOT mix this waste with non-halogenated organic waste streams (e.g., acetone, hexane, methanol).[7][8] The reason for this strict segregation is that halogenated waste requires high-temperature incineration for complete destruction, a more specialized and expensive process than fuel blending used for many non-halogenated solvents.[2][7]
-
Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated weigh boats, gloves) separately from liquid waste (e.g., solutions containing the compound).[3][5]
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of hazards.
-
Select a Compatible Container: Use a container made of a material compatible with the waste. For solids, a puncture-resistant, sealable container is appropriate. For liquids, use a high-density polyethylene (HDPE) or glass container that is free of cracks or leaks.[8][9] The container must be kept closed except when adding waste.[4][10]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include the following information:
Step 3: On-Site Accumulation and Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[7][10]
-
Location: The SAA should be in a cool, dry, and well-ventilated area, away from heat sources.[7]
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain potential leaks.
-
Visibility: Ensure the hazardous waste label is always clearly visible.[10]
Step 4: Arranging for Final Disposal
Hazardous waste must be removed from the laboratory by authorized personnel.
-
Contact EHS: When the waste container is nearly full (do not fill beyond 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup.[5][6][8]
-
Licensed Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the material for final treatment, which is typically high-temperature incineration for halogenated compounds.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating and containerizing laboratory chemical waste.
Sources
- 1. fishersci.pt [fishersci.pt]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mtu.edu [mtu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
